molecular formula C9H18N2O B1218489 N-(3-(Dimethylamino)propyl)methacrylamide CAS No. 5205-93-6

N-(3-(Dimethylamino)propyl)methacrylamide

Numéro de catalogue: B1218489
Numéro CAS: 5205-93-6
Poids moléculaire: 170.25 g/mol
Clé InChI: GDFCSMCGLZFNFY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

N-(3-(Dimethylamino)propyl)methacrylamide, also known as this compound, is a useful research compound. Its molecular formula is C9H18N2O and its molecular weight is 170.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

N-[3-(dimethylamino)propyl]-2-methylprop-2-enamide
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InChI

InChI=1S/C9H18N2O/c1-8(2)9(12)10-6-5-7-11(3)4/h1,5-7H2,2-4H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDFCSMCGLZFNFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)NCCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

64080-86-0
Record name Poly[N-[3-(dimethylamino)propyl]methacrylamide]
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DSSTOX Substance ID

DTXSID7040154
Record name N-(3-Dimethylaminopropyl)methacrylamide
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Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid
Record name 2-Propenamide, N-[3-(dimethylamino)propyl]-2-methyl-
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CAS No.

5205-93-6, 67296-21-3
Record name N-[3-(Dimethylamino)propyl]methacrylamide
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name N-(3-(Dimethylamino)propyl)methacrylamide
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Record name N-((Dimethylamino)propyl)methacrylamide
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Record name 2-Propenamide, N-[3-(dimethylamino)propyl]-2-methyl-
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Record name N-(3-Dimethylaminopropyl)methacrylamide
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Record name N-[3-(dimethylamino)propyl]methacrylamide
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Record name N-(3-(DIMETHYLAMINO)PROPYL)METHACRYLAMIDE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Synthesis of N-(3-(Dimethylamino)propyl)methacrylamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthesis methods for N-(3-(Dimethylamino)propyl)methacrylamide (DMAPMA), a versatile monomer crucial in the development of "smart" polymers for biomedical applications such as drug delivery, gene therapy, and responsive hydrogels.[1] This document details key synthetic pathways, providing structured experimental protocols and comparative data to aid researchers in selecting and optimizing the most suitable method for their specific applications.

Core Synthesis Methodologies

The synthesis of DMAPMA is predominantly achieved through several key chemical reactions. The most common and historically significant methods include the Schotten-Baumann reaction, direct amidation of methacrylic acid or its esters, and more contemporary approaches such as microwave-assisted synthesis. Each method offers distinct advantages and disadvantages concerning reaction conditions, yield, purity, and scalability.

Schotten-Baumann Reaction

The Schotten-Baumann reaction is a widely utilized method for synthesizing amides from amines and acid chlorides.[2] In the context of DMAPMA synthesis, this involves the reaction of N,N-dimethyl-1,3-propanediamine with methacryloyl chloride.[3][4] This method is favored for its relatively high yields and straightforward procedure. However, it requires careful temperature control to prevent side reactions.[3]

Reaction Pathway:

Schotten_Baumann DMAPN N,N-Dimethyl- 1,3-propanediamine DMAPMA This compound (DMAPMA) DMAPN->DMAPMA + MAC Methacryloyl Chloride MAC->DMAPMA + HCl Hydrochloric Acid (neutralized by base) caption Schotten-Baumann Reaction Pathway for DMAPMA Synthesis Amidation_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cracking & Purification reactants Methyl Methacrylate + N,N-Dimethyl-1,3-propanediamine autoclave Catalytic Condensation (Autoclave) reactants->autoclave intermediate Intermediate Product autoclave->intermediate cracking Catalytic Cracking (Reactor with Distillation) intermediate->cracking crude Crude DMAPMA cracking->crude purification Rectification crude->purification product Finished DMAPMA purification->product caption Two-Step Amidation and Cracking Process for DMAPMA Synthesis. Microwave_Synthesis cluster_inputs Inputs cluster_outputs Outputs & Advantages amine 3-Dimethylamino-1-propylamine process Microwave Irradiation (Solvent-free) amine->process acid Methacrylic Acid acid->process product DMAPMA process->product advantages Short Reaction Times Elimination of Waste Solvents Improved Chemical Yields process->advantages caption Microwave-Assisted Synthesis of DMAPMA.

References

An In-depth Technical Guide to N-(3-(Dimethylamino)propyl)methacrylamide (CAS: 5205-93-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(3-(Dimethylamino)propyl)methacrylamide (DMAPMA), a versatile cationic monomer with significant applications in biomedical engineering, drug delivery, and polymer chemistry. This document details its physicochemical properties, synthesis and polymerization protocols, and key applications, with a focus on its role in the development of advanced materials.

Core Properties and Identification

This compound, commonly abbreviated as DMAPMA, is a water-soluble methacrylamide monomer. Its structure incorporates a polymerizable methacrylamide group and a pH-responsive tertiary amine, making it a valuable building block for "smart" polymers.[1]

Physicochemical Properties

The fundamental physicochemical properties of DMAPMA are summarized in the table below, providing essential data for its handling, storage, and application in various experimental settings.

PropertyValueReference
CAS Number 5205-93-6[2][3]
Molecular Formula C₉H₁₈N₂O[1][2][3]
Molecular Weight 170.25 g/mol [2][4]
IUPAC Name N-[3-(dimethylamino)propyl]-2-methylprop-2-enamide[2][4]
Synonyms DMAPMA, Dimethylaminopropyl methacrylamide[3][5]
Appearance Colorless to light orange/yellow clear liquid[1][3][4]
Boiling Point 134 °C at 2 mmHg[1][5][6]
Density 0.94 g/mL at 25 °C[1][5][6]
Refractive Index n20/D 1.479[5][6]
Solubility Soluble in water and various organic solvents[3]

Synthesis and Polymerization

The synthesis of DMAPMA and its subsequent polymerization are critical processes for the development of functional polymers. Modern techniques allow for precise control over the polymer architecture, leading to materials with tailored properties.

Monomer Synthesis

While early methods for synthesizing DMAPMA involved complex multi-step processes, modern approaches have become more efficient.[1] A common laboratory-scale synthesis involves the Schotten-Baumann reaction between methacryloyl chloride and N,N-dimethyl-1,3-propanediamine.[7]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve N,N-dimethyl-1,3-propanediamine (0.15 mol) and a polymerization inhibitor such as hydroquinone (0.075 g) in chloroform (150 mL).[7]

  • Cooling: Chill the reaction mixture to -5 °C using an ice-salt bath.

  • Addition of Methacryloyl Chloride: Slowly add a solution of methacryloyl chloride (0.18 mol) in chloroform (100 mL) dropwise to the reaction mixture, ensuring the temperature does not exceed 5 °C.[7]

  • Reaction: After the addition is complete, allow the reaction to proceed at room temperature with continuous stirring for 2 hours.[7]

  • Work-up and Purification: The resulting product can be purified through distillation under reduced pressure to yield the final DMAPMA monomer.

cluster_reactants Reactants cluster_process Synthesis Process Methacryloyl\nChloride Methacryloyl Chloride Reaction in\nChloroform (-5°C) Reaction in Chloroform (-5°C) Methacryloyl\nChloride->Reaction in\nChloroform (-5°C) N,N-dimethyl-1,3\n-propanediamine N,N-dimethyl-1,3 -propanediamine N,N-dimethyl-1,3\n-propanediamine->Reaction in\nChloroform (-5°C) Stirring at\nRoom Temperature (2h) Stirring at Room Temperature (2h) Reaction in\nChloroform (-5°C)->Stirring at\nRoom Temperature (2h) Purification\n(Vacuum Distillation) Purification (Vacuum Distillation) Stirring at\nRoom Temperature (2h)->Purification\n(Vacuum Distillation) This compound This compound Purification\n(Vacuum Distillation)->this compound DMAPMA·HCl Monomer DMAPMA·HCl Monomer Reaction Mixture Reaction Mixture DMAPMA·HCl Monomer->Reaction Mixture CTA (CTP) CTA (CTP) CTA (CTP)->Reaction Mixture Initiator (ACVA) Initiator (ACVA) Initiator (ACVA)->Reaction Mixture Solvent (Water/2-propanol) Solvent (Water/2-propanol) Solvent (Water/2-propanol)->Reaction Mixture Degassing (N2 Purge) Degassing (N2 Purge) Reaction Mixture->Degassing (N2 Purge) 1. Prepare Polymerization (70°C) Polymerization (70°C) Degassing (N2 Purge)->Polymerization (70°C) 2. Initiate Purification (Precipitation) Purification (Precipitation) Polymerization (70°C)->Purification (Precipitation) 3. Terminate Well-defined Poly(DMAPMA·HCl) Well-defined Poly(DMAPMA·HCl) Purification (Precipitation)->Well-defined Poly(DMAPMA·HCl) 4. Isolate cluster_drug_delivery Drug Delivery Mechanism Poly(DMAPMA) Carrier Poly(DMAPMA) Carrier Drug Encapsulation Drug Encapsulation Poly(DMAPMA) Carrier->Drug Encapsulation Loading Systemic Circulation Systemic Circulation Drug Encapsulation->Systemic Circulation Administration Tumor Microenvironment (Low pH) Tumor Microenvironment (Low pH) Systemic Circulation->Tumor Microenvironment (Low pH) Targeting Drug Release Drug Release Tumor Microenvironment (Low pH)->Drug Release pH-Triggered

References

A Technical Guide to the Solubility of N-(3-(Dimethylamino)propyl)methacrylamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-(3-(Dimethylamino)propyl)methacrylamide (DMAPMA) is a versatile cationic monomer integral to the development of advanced polymers for a multitude of applications, including drug delivery systems, gene therapy vectors, and responsive hydrogels. A thorough understanding of its solubility characteristics in various organic solvents is paramount for its effective polymerization and the subsequent processing of polymer-based materials. This technical guide provides an in-depth overview of the solubility of DMAPMA, including a summary of its qualitative solubility and a detailed, generalized experimental protocol for the quantitative determination of its solubility in organic solvents.

Core Concepts in Solubility

The solubility of a solute in a solvent is a measure of the maximum amount of the solute that can dissolve in a given amount of solvent at a specific temperature to form a saturated solution. For a monomer like DMAPMA, its solubility is influenced by its molecular structure, which includes a methacrylamide group and a tertiary amine. These functional groups allow for a range of interactions, including hydrogen bonding and dipole-dipole interactions, with various organic solvents.

Qualitative Solubility of DMAPMA

Available literature and technical data sheets consistently describe this compound as having excellent solubility in both aqueous and organic systems. It is often stated to be "freely miscible with organic solvents"[1]. This high solubility can be attributed to the presence of the polar amide group and the tertiary amine, which can engage in hydrogen bonding with protic solvents and exhibit strong dipole-dipole interactions with a wide range of organic molecules. While specific quantitative data is not widely published, it is known to be soluble in common laboratory solvents such as methanol and chloroform[2].

Quantitative Solubility Data

Organic SolventTemperature (°C)Solubility ( g/100 mL)Method of Determination
Methanol25Data not availableGravimetric
Ethanol25Data not availableGravimetric
Isopropanol25Data not availableGravimetric
Acetone25Data not availableGravimetric
Tetrahydrofuran (THF)25Data not availableGravimetric
Dichloromethane (DCM)25Data not availableGravimetric
Chloroform25Data not availableGravimetric
N,N-Dimethylformamide (DMF)25Data not availableGravimetric
Dimethyl Sulfoxide (DMSO)25Data not availableGravimetric
Acetonitrile25Data not availableGravimetric
Toluene25Data not availableGravimetric

Experimental Protocol for Determining Solubility

The following is a generalized protocol for the gravimetric determination of the solubility of DMAPMA in an organic solvent. This method is straightforward and relies on the accurate measurement of mass.

Materials:

  • This compound (DMAPMA), high purity

  • Selected organic solvent(s), analytical grade

  • Glass vials with airtight caps

  • Magnetic stirrer and stir bars

  • Constant temperature bath or incubator

  • Analytical balance (readable to at least 0.1 mg)

  • Syringes and syringe filters (solvent-compatible, e.g., PTFE)

  • Evaporating dish or watch glass

  • Vacuum oven or desiccator

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of DMAPMA to a known volume of the selected organic solvent in a glass vial. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C).

    • Stir the mixture vigorously using a magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection:

    • After the equilibration period, cease stirring and allow the undissolved solid to settle.

    • Carefully draw a known volume of the supernatant (the clear liquid phase) using a syringe fitted with a syringe filter. The filter will remove any suspended solid particles, which would otherwise lead to inaccurate results.

  • Solvent Evaporation:

    • Accurately weigh a clean, dry evaporating dish or watch glass.

    • Dispense the collected supernatant into the pre-weighed container.

    • Place the container in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until all the solvent has evaporated. The use of a vacuum oven is recommended to expedite evaporation and minimize potential degradation of the monomer. Alternatively, a desiccator can be used for a slower evaporation process.

  • Data Analysis:

    • Once the solvent is completely removed, reweigh the evaporating dish containing the dried DMAPMA residue.

    • Calculate the mass of the dissolved DMAPMA by subtracting the initial weight of the empty dish from the final weight.

    • The solubility can then be expressed in grams per 100 mL ( g/100 mL) or other appropriate units.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for DMAPMA and the specific organic solvents being used for detailed handling and disposal information.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of DMAPMA solubility.

Solubility_Workflow cluster_prep Solution Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_calc Calculation A Add excess DMAPMA to known volume of solvent B Equilibrate at constant temperature with stirring A->B C Allow solid to settle B->C D Withdraw supernatant with filtered syringe C->D F Dispense supernatant into dish D->F E Weigh empty evaporating dish E->F G Evaporate solvent in vacuum oven F->G H Weigh dish with DMAPMA residue G->H I Calculate mass of dissolved DMAPMA H->I J Determine solubility (g/100 mL) I->J

Caption: Experimental workflow for the gravimetric determination of solubility.

Signaling Pathways and Logical Relationships

In the context of solubility determination, there are no signaling pathways to depict. The logical relationship is a linear experimental workflow, as illustrated above.

Conclusion

While quantitative solubility data for this compound in various organic solvents is not extensively documented in publicly available sources, its qualitative description as being highly soluble or miscible is well-established. For researchers and professionals requiring precise solubility values for process optimization, formulation development, or kinetic modeling, direct experimental determination is necessary. The provided generalized protocol offers a robust and reliable method for obtaining this critical data. Accurate knowledge of DMAPMA's solubility will continue to be a key factor in harnessing its full potential in the creation of innovative and functional polymeric materials.

References

N-(3-(Dimethylamino)propyl)methacrylamide molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides core molecular information for N-(3-(Dimethylamino)propyl)methacrylamide, a cationic monomer utilized in various research and development applications, particularly in biomedical engineering and drug delivery systems.

Molecular and Chemical Properties

This compound, commonly abbreviated as DMAPMA, is a water-soluble methacrylamide monomer. Its structure incorporates a methacrylamide functional group and a tertiary amino group, which imparts pH-responsiveness to polymers synthesized from it.

Below is a summary of the key molecular data for this compound:

PropertyValue
Molecular Formula C9H18N2O[1][2][3]
Molecular Weight 170.25 g/mol [1][2][3][4]
IUPAC Name N-[3-(dimethylamino)propyl]-2-methylprop-2-enamide[4]
CAS Number 5205-93-6[1][4]

Note on a related compound: While the molecular weight for this compound is 170.25 g/mol , another source mentions a weight of approximately 174.25 g/mol for what appears to be a related but distinct compound, this compound (DMAPMA) with a slightly different molecular formula of C9H18N2O[5]. For the purpose of this guide, we adhere to the more consistently cited data.

Visualization of Core Data

The following diagram illustrates the direct relationship between the compound and its fundamental molecular properties.

Compound This compound Formula Molecular Formula: C9H18N2O Compound->Formula MolWeight Molecular Weight: 170.25 g/mol Compound->MolWeight

References

Navigating the Safe Handling of N-(3-(Dimethylamino)propyl)methacrylamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-(3-(Dimethylamino)propyl)methacrylamide (DMAPMA) is a versatile cationic monomer increasingly utilized in the development of novel polymers for biomedical applications, including drug delivery systems and gene therapy vectors.[1][2][3] Its unique pH-responsive nature and ability to form hydrogels make it a valuable tool for researchers.[1] However, a thorough understanding of its safety profile and proper handling procedures is paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This technical guide provides a comprehensive overview of the safety data for DMAPMA and outlines detailed protocols for its safe handling, storage, and disposal.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior under various laboratory conditions.

PropertyValue
CAS Number 5205-93-6[4]
Molecular Formula C₉H₁₈N₂O[5]
Molecular Weight 170.25 g/mol [6]
Appearance Viscous liquid[2]
Boiling Point 141°C at 2 mm Hg[1]
Density 0.94 g/mL at 25°C[2]
Flash Point 129°C (closed cup)[2]
Refractive Index n20/D 1.479[2]
Solubility Soluble in water and organic systems[1]
Inhibitor Typically contains ~650 ppm MEHQ[2]

Hazard Identification and Classification

DMAPMA is classified as a hazardous substance. The primary hazards associated with this chemical are skin irritation, the potential to cause an allergic skin reaction, and serious eye damage.[4][5][6]

Hazard ClassificationGHS CategoryHazard Statement
Skin IrritationCategory 2H315: Causes skin irritation[4][6]
Skin SensitizationCategory 1H317: May cause an allergic skin reaction[4][6]
Serious Eye DamageCategory 1H318: Causes serious eye damage[4][6]

Signal Word: Danger[2][4]

Safe Handling and Experimental Protocols

Adherence to strict safety protocols is crucial when working with DMAPMA. The following sections provide detailed procedures for personal protective equipment, chemical handling, and emergency response.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent exposure.[7] The following diagram outlines the necessary PPE for handling DMAPMA.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) for DMAPMA Handling Hands Hand Protection: Nitrile or Neoprene gloves (minimum 8 mil thickness). Consider double-gloving. Eyes Eye Protection: Chemical splash goggles. Face Face Protection: Face shield (in addition to goggles). Body Body Protection: Fully buttoned lab coat with long sleeves. Respiratory Respiratory Protection: Required when handling outside a fume hood. NIOSH-approved respirator with particulate filter (e.g., N95). Feet Foot Protection: Closed-toe shoes.

Caption: Required Personal Protective Equipment for handling this compound.

Experimental Protocol for Donning and Doffing PPE:

  • Donning (Putting On):

    • Put on a lab coat, ensuring it is fully buttoned.

    • Put on closed-toe shoes.

    • If required, don a respirator. Ensure a proper fit test has been conducted.

    • Put on chemical splash goggles.

    • Put on a face shield.

    • Wash hands thoroughly.

    • Put on inner gloves (if double-gloving).

    • Put on outer gloves, ensuring the cuffs of the lab coat are tucked into the gloves.

  • Doffing (Taking Off):

    • Remove outer gloves, peeling them off without touching the outside.

    • Remove the face shield.

    • Remove the lab coat, turning it inside out as you remove it.

    • Remove inner gloves.

    • Remove goggles.

    • Remove the respirator (if applicable).

    • Wash hands thoroughly with soap and water.

Chemical Handling Protocol

All work with DMAPMA should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • Preparation:

    • Ensure the work area is clean and uncluttered.

    • Have all necessary equipment and reagents readily available.

    • Confirm that safety equipment, such as an eyewash station and safety shower, is accessible and operational.[8]

  • Handling:

    • Avoid direct contact with skin and eyes.[4]

    • Avoid breathing vapors or mists.[4]

    • Use only non-sparking tools to prevent ignition sources.[9]

    • Keep the container tightly closed when not in use.[10]

  • Storage:

    • Store in a cool, well-ventilated place away from heat and ignition sources.[5][8]

    • Store locked up.[5]

    • Incompatible materials to avoid include strong oxidizing agents, strong acids, and strong bases.[8]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First-Aid Measures

The following diagram illustrates the initial first-aid response to different types of exposure.

First_Aid_Flowchart cluster_first_aid First-Aid Procedures for DMAPMA Exposure Exposure Exposure Occurs Inhalation Inhalation Exposure->Inhalation Skin_Contact Skin Contact Exposure->Skin_Contact Eye_Contact Eye Contact Exposure->Eye_Contact Ingestion Ingestion Exposure->Ingestion Inhalation_Action Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. Inhalation->Inhalation_Action Skin_Action Immediately remove contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs. Skin_Contact->Skin_Action Eye_Action Immediately flush eyes with plenty of water for at least 15 minutes, lifting eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. Eye_Contact->Eye_Action Ingestion_Action Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. Ingestion->Ingestion_Action

Caption: First-aid response flowchart for exposure to this compound.

Detailed First-Aid Protocols:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4]

  • Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical advice if skin irritation or a rash occurs.[4]

  • Eye Contact: Immediately rinse with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical help.[4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or poison control center immediately.[4]

Spill and Leak Procedures
  • Personal Precautions:

    • Evacuate personnel to a safe area.[4]

    • Ensure adequate ventilation.

    • Wear appropriate personal protective equipment as outlined above.

    • Remove all sources of ignition.[4]

  • Containment and Cleaning:

    • Prevent further leakage or spillage if it is safe to do so.

    • For small spills, absorb with an inert material such as sand, earth, or vermiculite.

    • Collect the absorbed material and place it in a suitable, labeled container for disposal.[7]

    • For large spills, contact your institution's environmental health and safety department.

Toxicological and Ecotoxicological Information

EndpointResult
Acute Oral Toxicity Low toxicity, may be harmful if swallowed.[5]
Genotoxicity/Mutagenicity Not considered to be mutagenic or genotoxic.[5]
Carcinogenicity Not expected to be carcinogenic.[5]
Reproductive Toxicity No evidence of reproductive or developmental toxicity.[5]
Aquatic Toxicity Not hazardous to aquatic organisms.[5]
Biodegradation Readily biodegradable.[5]
Bioaccumulation Potential Bioaccumulation is not expected.[5]

Disposal Considerations

All waste containing DMAPMA must be disposed of as hazardous waste.

  • Chemical Waste: Collect in a designated, labeled, and sealed container.

  • Contaminated Materials: Items such as gloves, absorbent pads, and lab coats that have come into contact with DMAPMA should be placed in a sealed bag and disposed of as hazardous waste.[7]

Do not dispose of DMAPMA down the drain or in the regular trash.[5] All disposal must be in accordance with local, state, and federal regulations.

This guide is intended to provide a comprehensive overview of the safe handling of this compound. It is imperative that all personnel working with this chemical are thoroughly trained on these procedures and have access to the full Safety Data Sheet (SDS) provided by the manufacturer.

References

A Technical Guide to Research-Grade N-(3-(Dimethylamino)propyl)methacrylamide (DMAPMA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-(3-(Dimethylamino)propyl)methacrylamide, commonly known as DMAPMA, is a functional monomer that has attracted considerable attention in the biomedical and material science fields. Its unique pH-responsive nature, coupled with its polymerizability, makes it a valuable building block for creating "smart" materials capable of responding to environmental stimuli. This guide provides an in-depth overview of research-grade DMAPMA, including its commercial suppliers, physicochemical properties, key applications in drug and gene delivery, and detailed experimental protocols for its polymerization.

Commercial Suppliers and Product Specifications

Research-grade DMAPMA is available from several chemical suppliers. The quality and specifications, such as purity and the type of polymerization inhibitor used, are critical for reproducible experimental outcomes.

SupplierPurityCAS NumberMolecular FormulaInhibitorNotes
Sigma-Aldrich 99%[1][2]5205-93-6C₉H₁₈N₂O~650ppm MEHQ[1][2]Widely cited in literature.
TCI America >98.0% (GC)3845-76-9C₈H₁₆N₂O[3]MEHQNote: CAS and Formula listed are for the acrylamide version.
Polysciences, Inc. ≥ 98.5%[4]5205-93-6C₉H₁₈N₂ONot SpecifiedMarketed as a reactive cationic monomer.[4]
Alfa Aesar Not Specified5205-93-6C₉H₁₈N₂ONot SpecifiedMentioned as a source in research papers.[5]
Benchchem >98%[6]5205-93-6C₉H₁₈N₂O4-methoxyphenol (MEHQ)[6]Provides physical property data.[6]
Lab Pro Inc. Min. 98.0% (GC,T)[3]3845-76-9C₈H₁₆N₂O[3]MEHQNote: CAS and Formula listed are for the acrylamide version.
Physicochemical Properties

The inherent properties of the DMAPMA monomer are fundamental to its behavior in polymerization reactions and the characteristics of the resulting polymers.

PropertyValue
Molecular Weight 170.25 g/mol [7]
Appearance Colorless to light yellow clear liquid[6]
Density 0.94 g/mL at 25 °C[1][2][6]
Boiling Point 134 °C at 2 mmHg[1][2][6]
Refractive Index n20/D 1.479[1][2]
CAS Number 5205-93-6

Core Applications and Mechanisms

The tertiary amine group in DMAPMA's structure is the key to its functionality, providing a site for pH-dependent protonation. This drives its primary applications in gene delivery and stimuli-responsive systems.

Gene Delivery Systems

Polymers synthesized from DMAPMA (pDMAPMA) are cationic and can electrostatically interact with negatively charged nucleic acids, such as plasmid DNA (pDNA) or small interfering RNA (siRNA), to form nanoparticle complexes known as polyplexes.[6][8] These polyplexes protect the genetic material from degradation and facilitate its entry into cells.

gene_delivery_pathway cluster_extracellular Extracellular Space cluster_cellular Intracellular Space pDMAPMA Cationic pDMAPMA Polyplex Polyplex Formation pDMAPMA->Polyplex Electrostatic Interaction NucleicAcid Anionic Nucleic Acid (siRNA/pDNA) NucleicAcid->Polyplex Endosome Endosome Polyplex->Endosome Endocytosis Release Gene Release Endosome->Release Endosomal Escape (Proton Sponge Effect) Lysosome Lysosomal Degradation Endosome->Lysosome Fusion Effect Therapeutic Effect Release->Effect

Caption: Workflow for pDMAPMA-mediated gene delivery.

pH-Responsive Drug Delivery

The dimethylamino group on DMAPMA has a pKa value that allows it to be protonated in acidic environments (e.g., within endosomes or tumor microenvironments) and deprotonated at physiological or basic pH. This reversible change in charge density causes hydrogels made from pDMAPMA to swell or shrink, enabling the controlled release of an encapsulated drug.[6] Polymers of DMAPMA exhibit a lower critical solution temperature (LCST), with the phase separation temperature decreasing as the pH increases.[6][9]

ph_response_mechanism cluster_low_ph Low pH (e.g., < 7) cluster_high_ph High pH (e.g., > 7.4) Protonated Polymer is Protonated -N+H(CH₃)₂ Hydrophilic Hydrophilic & Swollen Protonated->Hydrophilic Increased Charge & Osmotic Pressure Deprotonated Polymer is Neutral -N(CH₃)₂ Protonated->Deprotonated pH Change Release Drug Release Hydrophilic->Release Hydrophobic Hydrophobic & Collapsed Deprotonated->Hydrophobic Decreased Charge & Hydrophobicity Encapsulation Drug Encapsulation Hydrophobic->Encapsulation

Caption: pH-responsive behavior of pDMAPMA hydrogels.

Experimental Protocols

The polymerization of DMAPMA is commonly achieved through free radical or controlled radical techniques like Reversible Addition-Fragmentation Chain-transfer (RAFT) polymerization.

Protocol 1: Free Radical Polymerization of pDMAPMA

This method is straightforward for synthesizing pDMAPMA, often used for creating hydrogels and basic polymer structures. The following protocol is adapted from methodologies described in the literature.[7][10]

Materials:

  • This compound (DMAPMA) monomer

  • 2,2′-Azobis(2-methylpropionitrile) (AIBN) or Potassium persulfate (KPS) as initiator

  • N,N′-methylenebisacrylamide (BIS) as cross-linker (for hydrogels)[10]

  • Ethanol or Deionized Water as solvent

  • Nitrogen gas for purging

  • Glass vial with a sealed cap

Methodology:

  • Monomer Solution: In a glass vial, dissolve DMAPMA monomer (e.g., 5.5 x 10⁻² mol) and initiator (e.g., AIBN, 5.5 x 10⁻⁴ mol) in the chosen solvent (e.g., 5 mL ethanol).[7] For hydrogels, add the cross-linker (BIS) at this stage.

  • Inert Atmosphere: Purge the solution with nitrogen gas for 15-30 minutes to remove dissolved oxygen, which can inhibit radical polymerization.

  • Polymerization: Seal the vial tightly and place it in a preheated oil bath or oven at the reaction temperature (e.g., 60 °C for AIBN).[7]

  • Reaction Time: Allow the reaction to proceed for a set duration, typically several hours (e.g., 10 hours).[7] The solution will become more viscous as the polymer forms.

  • Isolation: After polymerization, cool the reaction to room temperature. Precipitate the polymer by pouring the solution into a large volume of a non-solvent (e.g., cold hexane).

  • Purification: Collect the precipitated polymer by filtration and wash it several times with the non-solvent to remove unreacted monomer and initiator.

  • Drying: Dry the purified polymer in a vacuum oven at a low temperature until a constant weight is achieved.

free_radical_workflow start Start: Prepare Reagents dissolve 1. Dissolve DMAPMA, Initiator (& Cross-linker) in Solvent start->dissolve purge 2. Purge with Nitrogen to Remove O₂ dissolve->purge react 3. Incubate at 60-70°C (e.g., 10 hours) purge->react precipitate 4. Precipitate Polymer in Non-Solvent (Hexane) react->precipitate wash 5. Filter and Wash Polymer precipitate->wash dry 6. Dry Under Vacuum wash->dry end End: Purified pDMAPMA dry->end

Caption: Experimental workflow for free radical polymerization.

Protocol 2: RAFT Polymerization of pDMAPMA

RAFT polymerization allows for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions, which is crucial for advanced applications.[6] The following is a representative protocol based on published studies.[11]

Materials:

  • N-[3-(dimethylamino)propyl]methacrylamide hydrochloride (DMAPMA·HCl)

  • 4,4′-Azobis(4-cyanovaleric acid) (ACVA) as initiator

  • 4-Cyanopentanoic acid dithiobenzoate (CTP) as Chain Transfer Agent (CTA)

  • Solvent: a mixture of water (acidic pH) and 2-propanol (e.g., 2:1 ratio)[11]

  • Acetone for precipitation

  • Nitrogen gas for purging

Methodology:

  • Reagent Solution: Combine DMAPMA·HCl, ACVA, and the CTP chain transfer agent in a reaction flask. Add the solvent mixture (acidic water/2-propanol). The ratios will determine the target molecular weight.

  • Degassing: Subject the mixture to several freeze-pump-thaw cycles to thoroughly remove all dissolved oxygen. Alternatively, purge with nitrogen for at least 30 minutes.

  • Polymerization: Immerse the sealed reaction flask in a thermostatically controlled oil bath set to the desired temperature (e.g., 70 °C).

  • Monitoring: The reaction can be monitored by taking aliquots at timed intervals and analyzing them via ¹H NMR (to determine monomer conversion) and GPC (to track molecular weight and dispersity).

  • Termination: After reaching the desired conversion, stop the reaction by quenching it in an ice bath and exposing it to air.

  • Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large volume of cold acetone.[11] The use of acidic media and precipitation in acetone helps retain the dithioester chain end groups.[11]

  • Drying: Isolate the polymer via centrifugation or filtration and dry it under vacuum.

raft_polymerization_workflow start Start: Prepare Reagents mix 1. Combine DMAPMA·HCl, CTA (CTP), & Initiator (ACVA) in Solvent start->mix degas 2. Degas via Freeze-Pump-Thaw or Nitrogen Purge mix->degas react 3. Polymerize at 70°C degas->react monitor 4. Monitor Conversion (NMR) & MW/Đ (GPC) react->monitor terminate 5. Terminate Reaction (Ice Bath + Air Exposure) monitor->terminate precipitate 6. Purify by Precipitation in Cold Acetone terminate->precipitate dry 7. Dry Under Vacuum precipitate->dry end End: Well-Defined pDMAPMA dry->end

Caption: Experimental workflow for RAFT polymerization.

References

The pH-Responsive Nature of N-(3-(Dimethylamino)propyl)methacrylamide (PDMAPMA) Polymers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pH-responsive characteristics of polymers based on N-(3-(Dimethylamino)propyl)methacrylamide (DMAPMA). These materials, often referred to as "smart" polymers, exhibit significant changes in their physical and chemical properties in response to variations in environmental pH. This behavior makes them highly valuable for a range of applications, particularly in the field of drug delivery, where they can be engineered to release therapeutic agents at specific physiological sites with altered pH, such as tumor microenvironments or intracellular compartments.[1]

Core Mechanism of pH-Responsiveness

The pH-responsive behavior of poly(DMAPMA) (PDMAPMA) is attributed to the presence of tertiary amine groups on the propyl side chains.[1] In acidic environments (low pH), these amine groups become protonated, leading to a net positive charge along the polymer backbone. The resulting electrostatic repulsion between adjacent charged groups causes the polymer chains to adopt an extended, solvated conformation, rendering the polymer soluble in aqueous solutions.[2][3]

Conversely, in neutral or alkaline environments (higher pH), the tertiary amine groups are deprotonated and become neutral. This loss of charge reduces electrostatic repulsion, allowing hydrophobic interactions to dominate. Consequently, the polymer chains collapse into a more compact, globular state, which can lead to aggregation and phase separation from the aqueous solution.[3][4] The transition between the soluble (extended) and insoluble (collapsed) states is typically reversible and occurs around the pKa of the polymer.

Quantitative Data on PDMAPMA Properties

The following tables summarize key quantitative data for PDMAPMA and related copolymers, providing a comparative overview of their pH-responsive properties.

Table 1: Physicochemical Properties of PDMAPMA

PropertyValueConditionsReference(s)
pKa ~7.0 - 9.2Varies with polymer architecture and ionic strength[5][6]
Lower Critical Solution Temperature (LCST) ~35 °COnly at high pH (~14) for the homopolymer[5][7]
Monomer Molecular Weight 170.25 g/mol N/A[8]

Table 2: pH-Dependent Swelling Behavior of PDMAPMA Hydrogels

pHEquilibrium Swelling Ratio (ESR)CommentsReference(s)
2.0 HighMaximum swelling due to full protonation and electrostatic repulsion.[9]
< 6.0 HighDimethylamino groups are fully protonated, leading to high water solubility and swelling.[3]
7.4 (Physiological) Moderate to LowPartial protonation; swelling is reduced compared to acidic pH.[10]
> 8.0 LowDeprotonation of amine groups leads to hydrophobic collapse and minimal swelling.[2][3]

Table 3: Hydrodynamic Diameter of PDMAPMA-based Nanoparticles at Different pH Values (Dynamic Light Scattering Data)

Polymer SystempHHydrodynamic Diameter (nm)Reference(s)
Diblock CopolymersLow pH~5-10 nm (Unimers)[11]
Diblock CopolymersHigh pH~15-40 nm (Micelles)[11]
P(DMAPMA-co-MMA)N/A~15 nm[7]

Experimental Protocols

Detailed methodologies for the characterization of the pH-responsive nature of PDMAPMA polymers are provided below.

Determination of pKa by Potentiometric Titration

This protocol outlines the determination of the apparent acid dissociation constant (pKa) of PDMAPMA.

Materials:

  • PDMAPMA polymer

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH), standardized

  • Deionized (DI) water

  • pH meter with a calibrated electrode

  • Burette

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve a known mass of PDMAPMA in a specific volume of DI water to achieve a desired concentration (e.g., 0.1% w/v).[12]

  • Use a magnetic stirrer to ensure the polymer is fully dissolved.

  • Acidify the polymer solution to a pH of approximately 2 by adding 0.1 M HCl.[12]

  • Begin the titration by adding small, precise increments of 0.1 M NaOH from a burette.[12]

  • After each addition of NaOH, allow the pH reading to stabilize and record both the pH value and the volume of NaOH added.[12]

  • Continue the titration until the pH reaches approximately 12.

  • Plot the recorded pH values against the corresponding volume of NaOH added to generate a titration curve.

  • The pKa is determined as the pH at the half-equivalence point, which corresponds to the midpoint of the steepest region of the titration curve.[12]

Characterization of pH-Dependent Swelling Ratio

This protocol describes how to measure the swelling behavior of PDMAPMA hydrogels at various pH levels.

Materials:

  • Dried PDMAPMA hydrogel discs of known weight

  • Buffer solutions at various pH values (e.g., pH 2, 4, 6, 7.4, 8, 10)

  • Analytical balance

  • Filter paper

Procedure:

  • Weigh the dry hydrogel disc to determine its initial dry weight (Wd).

  • Immerse the dried hydrogel disc in a buffer solution of a specific pH.

  • Allow the hydrogel to incubate and swell at a constant temperature.

  • At predetermined time intervals, remove the hydrogel, gently blot the surface with filter paper to remove excess water, and weigh the swollen hydrogel (Ws).

  • Repeat the swelling and weighing process until a constant weight is achieved, indicating that the equilibrium swelling state has been reached.

  • Calculate the Equilibrium Swelling Ratio (ESR) using the following formula: ESR = (Ws - Wd) / Wd

  • Repeat this procedure for each buffer solution to determine the swelling ratio as a function of pH.[13]

Analysis of Hydrodynamic Size by Dynamic Light Scattering (DLS)

DLS is used to measure the change in the hydrodynamic radius of PDMAPMA polymers or nanoparticles as a function of pH.[14]

Materials:

  • PDMAPMA polymer solution or nanoparticle suspension

  • Buffer solutions at various pH values

  • DLS instrument with a temperature controller

Procedure:

  • Prepare a stock solution of the PDMAPMA polymer in DI water and filter it to remove any dust or large aggregates.

  • Dilute the stock solution with the appropriate buffer to achieve the desired final concentration and pH.

  • Place the sample in a suitable cuvette and insert it into the DLS instrument.

  • Allow the sample to equilibrate at the desired temperature.

  • Perform the DLS measurement to obtain the size distribution and average hydrodynamic diameter of the polymer chains or particles.[11]

  • Repeat the measurement for samples prepared in buffers of different pH values to observe the pH-induced changes in size, such as the transition from unimers to micelles.[15]

Determination of Lower Critical Solution Temperature (LCST) by UV-Vis Spectrophotometry

This method, also known as turbidimetry, is used to determine the cloud point, which is often taken as the LCST at a specific polymer concentration.[16]

Materials:

  • PDMAPMA polymer solution

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder (Peltier device)

  • Quartz cuvette

Procedure:

  • Prepare a polymer solution of a known concentration in the desired buffer.

  • Place the solution in a quartz cuvette and insert it into the spectrophotometer.

  • Set the wavelength to a value where the polymer does not absorb (e.g., 500 nm).[17]

  • Slowly increase the temperature of the cuvette holder at a constant rate (e.g., 1 °C/min).[17]

  • Record the absorbance or transmittance of the solution as a function of temperature.[18]

  • As the temperature increases and passes the LCST, the polymer will phase separate, causing the solution to become turbid. This results in an increase in absorbance (or a decrease in transmittance).

  • The LCST is typically defined as the temperature at which the absorbance reaches 50% of the maximum value.[19]

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate the core mechanisms and experimental workflows associated with PDMAPMA polymers.

pH_Responsive_Mechanism cluster_low_ph Low pH (Acidic Environment) cluster_high_ph High pH (Alkaline Environment) low_ph Protonated Amine Groups (+ve Charge) soluble Extended, Soluble State low_ph->soluble Electrostatic Repulsion high_ph Deprotonated Amine Groups (Neutral) low_ph->high_ph pH Change insoluble Collapsed, Insoluble State soluble->insoluble Conformational Change high_ph->insoluble Hydrophobic Interactions

Caption: pH-responsive mechanism of PDMAPMA polymers.

Experimental_Workflow cluster_synthesis Polymer Synthesis cluster_characterization Characterization cluster_application Application synthesis Free Radical or Controlled Polymerization of DMAPMA titration Potentiometric Titration (pKa Determination) synthesis->titration dls Dynamic Light Scattering (Size vs. pH) synthesis->dls swelling Swelling Studies (ESR vs. pH) synthesis->swelling uv_vis UV-Vis Spectroscopy (LCST Determination) synthesis->uv_vis drug_delivery Drug Delivery System Formulation titration->drug_delivery dls->drug_delivery swelling->drug_delivery uv_vis->drug_delivery release_studies In Vitro Drug Release at Different pH drug_delivery->release_studies

Caption: Experimental workflow for PDMAPMA characterization.

References

Methodological & Application

Application Notes and Protocols for the Free Radical Polymerization of N-(3-(Dimethylamino)propyl)methacrylamide (DMAPMA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the free radical polymerization of N-(3-(Dimethylamino)propyl)methacrylamide (DMAPMA), a versatile cationic monomer. The resulting polymer, poly(DMAPMA), exhibits pH-responsiveness and has applications in drug delivery, gene therapy, and as a flocculant. This guide outlines the necessary reagents, equipment, and a step-by-step procedure for synthesis, purification, and characterization of poly(DMAPMA).

Introduction

This compound (DMAPMA) is a functional monomer that can be readily polymerized via free radical polymerization to yield poly(DMAPMA), a cationic polyelectrolyte. The tertiary amine group in the monomer imparts a pH-sensitive character to the polymer, allowing it to be soluble in acidic to neutral aqueous solutions. This "smart" behavior makes poly(DMAPMA) a material of significant interest for a variety of biomedical and industrial applications.[1] This document details a standard laboratory-scale protocol for the synthesis of poly(DMAPMA) using azobisisobutyronitrile (AIBN) as a thermal initiator.

Data Presentation

The molecular weight and polydispersity of poly(DMAPMA) are critical parameters that influence its physical and biological properties. These characteristics are highly dependent on the polymerization conditions. The following table summarizes quantitative data from representative studies on the free radical polymerization of DMAPMA and its derivatives.

MonomerInitiator (mol% to monomer)SolventTemperature (°C)Time (h)Molar Mass ( g/mol )Polydispersity Index (PDI)Reference
DMAPMAAIBN (1 mol%)Toluene60433,000 - 35,000>1.6[2]
DMAPMAAIBN (~1 mol%)Ethanol6010--[3]
DMAPMAAIBN (0.5 mol%)THF-24--[4]
DMAPMAAIBNBenzene60---[5]

Note: The molecular weight and PDI can vary significantly based on the specific reaction conditions and purification methods used. The data presented here is for illustrative purposes.

Experimental Protocols

This section provides a detailed methodology for the free radical polymerization of DMAPMA.

Materials and Equipment
  • Monomer: this compound (DMAPMA), containing MEHQ as inhibitor[6]

  • Initiator: Azobisisobutyronitrile (AIBN)

  • Solvent: Anhydrous ethanol or toluene

  • Precipitation Solvent: Cold n-hexane or diethyl ether

  • Purification: Dialysis tubing (if required)

  • Inert Gas: Nitrogen or Argon

  • Reaction Vessel: Schlenk flask or a round-bottom flask with a condenser and magnetic stirrer

  • Heating System: Oil bath with a temperature controller

  • Purification Equipment: Buchner funnel and vacuum flask, or centrifuge

  • Drying Equipment: Vacuum oven

  • Characterization: Nuclear Magnetic Resonance (NMR) spectrometer, Gel Permeation Chromatography (GPC) system, Fourier-Transform Infrared (FTIR) spectrometer

Experimental Workflow Diagram

experimental_workflow Experimental Workflow for Poly(DMAPMA) Synthesis cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification cluster_characterization Characterization monomer_prep Monomer Purification (Removal of Inhibitor) reagent_prep Reagent Preparation (Monomer, Initiator, Solvent) monomer_prep->reagent_prep reaction_setup Reaction Setup (Flask, Stirrer, Condenser) reagent_prep->reaction_setup degassing Degassing (Nitrogen/Argon Purge) reaction_setup->degassing polymerization Polymerization (Heating at 60-70°C) degassing->polymerization precipitation Precipitation (in Cold Hexane/Ether) polymerization->precipitation filtration Filtration / Centrifugation precipitation->filtration drying Drying (Vacuum Oven) filtration->drying nmr 1H NMR drying->nmr gpc GPC/SEC drying->gpc ftir FTIR drying->ftir

Caption: Workflow for the synthesis and characterization of poly(DMAPMA).

Step-by-Step Protocol
  • Monomer Purification: If the DMAPMA monomer contains an inhibitor (like MEHQ), it should be removed prior to polymerization. This can be achieved by passing the monomer through a column of basic alumina.

  • Reaction Setup:

    • In a clean, dry Schlenk flask equipped with a magnetic stir bar, dissolve the purified DMAPMA monomer in the chosen solvent (e.g., ethanol or toluene). A typical monomer concentration is around 20 wt%.[2]

    • Add the initiator, AIBN. A common initiator concentration is 1 mol% with respect to the monomer.[2]

  • Degassing:

    • Seal the flask and purge the reaction mixture with an inert gas (nitrogen or argon) for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization. This is crucial for achieving a controlled polymerization.[3]

  • Polymerization:

    • Immerse the reaction flask in a preheated oil bath set to the desired temperature, typically between 60°C and 70°C.[3][7]

    • Allow the reaction to proceed with vigorous stirring for a specified time, generally ranging from 4 to 24 hours.[2][3] The reaction time will influence the monomer conversion and the final molecular weight of the polymer.

  • Purification:

    • After the polymerization is complete, cool the reaction mixture to room temperature.

    • Precipitate the polymer by slowly adding the viscous polymer solution to a large excess of a cold non-solvent, such as n-hexane or diethyl ether, while stirring.[2] The polymer will precipitate out as a solid.

    • Collect the precipitated polymer by vacuum filtration using a Buchner funnel or by centrifugation.

    • Wash the polymer several times with the non-solvent to remove any unreacted monomer and initiator.

    • For higher purity, the polymer can be redissolved in a suitable solvent (e.g., water or a small amount of the reaction solvent) and reprecipitated. Alternatively, dialysis against deionized water can be performed to remove low molecular weight impurities.

  • Drying:

    • Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Characterization
  • ¹H NMR Spectroscopy: The chemical structure of the synthesized poly(DMAPMA) can be confirmed using ¹H NMR spectroscopy. The disappearance of the vinyl proton peaks of the monomer (typically between 5.5 and 6.5 ppm) and the appearance of broad peaks corresponding to the polymer backbone are indicative of successful polymerization.[4]

  • Gel Permeation Chromatography (GPC/SEC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to confirm the presence of characteristic functional groups in the polymer, such as the amide C=O stretch.

Safety Precautions

  • DMAPMA is a skin and eye irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • AIBN is a flammable solid and can decompose to release nitrogen gas and toxic fumes upon heating. Handle in a well-ventilated fume hood.

  • Organic solvents like toluene and hexane are flammable and should be handled with care, away from ignition sources.

By following this detailed protocol, researchers can successfully synthesize and characterize poly(DMAPMA) for various applications in their respective fields.

References

Controlled Synthesis of Poly(DMAPMA): Application Notes and Protocols for RAFT Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the controlled synthesis of poly(N-(3-(Dimethylamino)propyl)methacrylamide) (p(DMAPMA)) and its copolymers using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This versatile cationic polymer has garnered significant interest for a range of biomedical applications, including gene delivery, drug delivery, and the creation of responsive hydrogels, owing to its pH-responsive nature and biocompatibility.[1][2][3] The protocols detailed herein offer a pathway to producing well-defined polymers with controlled molecular weights and low polydispersity, crucial for reproducible and effective downstream applications.

Core Concepts of RAFT Polymerization of DMAPMA

RAFT polymerization is a powerful technique that imparts a living character to free radical polymerization, allowing for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.[4][5] The process relies on a chain transfer agent (CTA) to mediate the polymerization, ensuring that polymer chains grow at a similar rate. For the polymerization of DMAPMA, particularly its hydrochloride salt (DMAPMA·HCl), specific conditions have been identified to achieve optimal control.[6]

Key considerations for the successful RAFT polymerization of DMAPMA include:

  • Monomer Form: DMAPMA is often polymerized in its protonated hydrochloride salt form (DMAPMA·HCl) to ensure solubility in aqueous media and to avoid side reactions associated with the tertiary amine group.[6]

  • Chain Transfer Agent (CTA): 4-Cyanopentanoic acid dithiobenzoate (CTP) has been demonstrated to be an effective CTA for the controlled polymerization of DMAPMA·HCl.[6][7]

  • Initiator: A water-soluble initiator such as 4,4′-azobis(4-cyanovaleric acid) (ACVA) is commonly used.[6]

  • Solvent System: A mixture of water (at an acidic pH) and an organic solvent like 2-propanol (isopropanol) has been found to be an optimal medium for the polymerization of DMAPMA·HCl.[6] Polymerization directly in aqueous buffer at a controlled pH (e.g., pH 5) can also afford excellent control.[7]

  • Purification: Proper purification techniques, such as precipitation in acetone, are crucial for retaining the dithioester end groups, which is essential for subsequent chain extensions or block copolymerizations.[6]

Experimental Protocols

Protocol 1: Homopolymerization of DMAPMA·HCl via RAFT

This protocol is adapted from the work of Singhsa et al. and describes the synthesis of a well-defined p(DMAPMA·HCl) homopolymer.[6]

Materials:

  • This compound hydrochloride (DMAPMA·HCl) (monomer)

  • 4-Cyanopentanoic acid dithiobenzoate (CTP) (RAFT agent)

  • 4,4′-Azobis(4-cyanovaleric acid) (ACVA) (initiator)

  • Water (acidic pH)

  • 2-Propanol

  • Acetone (for precipitation)

  • Reaction vessel (e.g., Schlenk flask)

  • Magnetic stirrer and stir bar

  • Oil bath

  • Vacuum line for de-gassing

Procedure:

  • Reaction Setup: In a reaction vessel, dissolve DMAPMA·HCl, CTP, and ACVA in a 2:1 (v/v) mixture of acidic water and 2-propanol. The specific concentrations will determine the target molecular weight.

  • De-gassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the polymerization.[4][5]

  • Polymerization: Place the sealed reaction vessel in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir for the specified reaction time. The reaction time will influence the final monomer conversion.

  • Termination: To quench the polymerization, expose the reaction mixture to air and cool it to room temperature.

  • Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold acetone.

  • Isolation: Collect the precipitated polymer by filtration or centrifugation, wash with acetone, and dry under vacuum to a constant weight.

  • Characterization: Characterize the resulting p(DMAPMA·HCl) for its molecular weight (Mn), polydispersity index (PDI) using gel permeation chromatography (GPC), and monomer conversion using ¹H NMR spectroscopy.

Data Presentation

The following table summarizes representative data for the RAFT polymerization of DMAPMA under various conditions, compiled from the literature.

MonomerCTAInitiatorSolventTemp (°C)Time (h)Mn ( g/mol )PDI (Mw/Mn)Conversion (%)Reference
DMAPMA·HClCTPACVAWater/2-Propanol (2:1)70----[6]
DMAPMACTP-Aqueous Buffer (pH 5)--38,0001.1298[7]

Note: Dashes indicate data not explicitly provided in the abstract.

Visualizing the RAFT Polymerization of DMAPMA

The following diagrams illustrate the key processes involved in the RAFT polymerization of DMAPMA.

RAFT_Mechanism Initiator Initiator (e.g., ACVA) Radical Initiator Radical (I●) Initiator->Radical Decomposition Monomer Monomer (M) (DMAPMA) Radical->Monomer Initiation Propagating_Radical Propagating Radical (Pn●) Monomer->Propagating_Radical New_Propagating_Radical New Propagating Radical (Pm●) Monomer->New_Propagating_Radical CTA RAFT Agent (CTA) Propagating_Radical->CTA Addition Intermediate_Radical Intermediate Radical CTA->Intermediate_Radical Dormant_Species Dormant Polymer Chain (Pn-CTA) Intermediate_Radical->Dormant_Species Fragmentation New_Radical New Radical (R●) Intermediate_Radical->New_Radical Fragmentation Dormant_Species->Propagating_Radical Activation (Addition of Pn●) New_Radical->Monomer Re-initiation

Caption: The RAFT polymerization mechanism of DMAPMA.

Experimental_Workflow Start Start Step1 1. Dissolve Reactants (DMAPMA·HCl, CTA, Initiator) in Solvent Start->Step1 Step2 2. De-gas Mixture (Freeze-Pump-Thaw Cycles) Step1->Step2 Step3 3. Polymerize at Controlled Temperature Step2->Step3 Step4 4. Quench Reaction Step3->Step4 Step5 5. Purify Polymer (Precipitation) Step4->Step5 Step6 6. Isolate and Dry Final Polymer Step5->Step6 Step7 7. Characterize (GPC, NMR) Step6->Step7 End End Step7->End

Caption: Experimental workflow for RAFT polymerization of DMAPMA.

Applications in Drug Development

The controlled synthesis of p(DMAPMA) and its copolymers opens up numerous possibilities in drug development:

  • Gene Delivery: The cationic nature of p(DMAPMA) allows for effective complexation with negatively charged nucleic acids like siRNA, making it a promising candidate for gene delivery vectors.[2] Well-defined copolymers based on DMAPMA·HCl can be engineered for enhanced stability and low toxicity of the polyplexes.[2]

  • Drug Delivery: Copolymers incorporating DMAPMA can be designed as "smart" drug delivery systems that respond to pH changes.[3][8] This is particularly relevant for targeted drug release in specific physiological environments, such as tumor microenvironments or different compartments within a cell.

  • Antimicrobial Agents: Hydrogels based on p(DMAPMA) have demonstrated antimicrobial properties.[9] The quaternization of the tertiary amine groups can further enhance this functionality.[1]

  • Surface Modification: Surface-initiated RAFT polymerization of DMAPMA can be used to create well-defined cationic polymer brushes on various substrates.[10] These modified surfaces have potential applications in creating antimicrobial coatings and responsive surfaces for biomedical devices.[1]

The ability to synthesize p(DMAPMA) with precise control over its molecular architecture is paramount to the successful development of these advanced biomedical materials. The protocols and data presented here provide a solid foundation for researchers to explore the full potential of this versatile polymer.

References

Application Notes and Protocols for the Copolymerization of N-(3-(Dimethylamino)propyl)methacrylamide with Acrylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, properties, and applications of copolymers of N-(3-(Dimethylamino)propyl)methacrylamide (DMAPMA) and acrylic acid (AA). Detailed experimental protocols are included to guide researchers in the preparation and characterization of these versatile pH-responsive polymers.

Introduction

Copolymers of this compound and acrylic acid, denoted as poly(DMAPMA-co-AA), are a class of "smart" polymers that exhibit significant changes in their physical properties in response to changes in environmental pH. This responsiveness is attributed to the presence of both basic tertiary amine groups on the DMAPMA monomer and acidic carboxylic acid groups on the AA monomer. These functional groups can be protonated or deprotonated depending on the pH, leading to changes in polymer solubility, conformation, and swelling behavior. This unique characteristic makes poly(DMAPMA-co-AA) an attractive material for a variety of biomedical applications, particularly in the field of drug delivery.

Applications

The pH-sensitive nature of poly(DMAPMA-co-AA) makes it an ideal candidate for targeted drug delivery systems. The copolymer can be designed to be stable and retain its drug cargo at physiological pH (around 7.4) but to swell and release the drug in the acidic microenvironments often found in tumor tissues or within specific cellular compartments like endosomes and lysosomes.

Key application areas include:

  • Targeted Cancer Therapy: Encapsulation of chemotherapeutic agents within poly(DMAPMA-co-AA) nanoparticles can enhance their delivery to tumor sites, minimizing systemic toxicity.

  • Gene Delivery: The cationic nature of the protonated DMAPMA units allows for the complexation and delivery of negatively charged nucleic acids like siRNA and plasmids.

  • Oral Drug Delivery: Copolymers can be formulated to protect acid-sensitive drugs from the harsh environment of the stomach and release them in the more neutral pH of the intestines.

  • Hydrogel Membranes for Biomedical Applications: These copolymers can be fabricated into hydrogel membranes for applications such as wound dressings and biosensors.[1][2]

Experimental Protocols

Protocol 1: Free Radical Copolymerization of DMAPMA and Acrylic Acid

This protocol describes a typical free radical polymerization method for the synthesis of poly(DMAPMA-co-AA) hydrogels.

Materials:

  • This compound (DMAPMA)

  • Acrylic acid (AA)

  • Ammonium persulfate (APS) (initiator)

  • N,N,N',N'-Tetramethylethylenediamine (TEMED) (accelerator)

  • Deionized (DI) water

Procedure:

  • Monomer Solution Preparation: In a round-bottom flask, dissolve the desired molar ratios of DMAPMA and AA in DI water to achieve a final total monomer concentration of approximately 1.4 M.[3] The flask should be placed in an ice bath to dissipate heat generated during the mixing of the monomers.

  • Initiator and Accelerator Addition: To the chilled monomer solution, add the initiator, ammonium persulfate (APS), at a concentration of 0.3 mol% relative to the total monomer content. Subsequently, add the accelerator, N,N,N',N'-tetramethylethylenediamine (TEMED).

  • Polymerization: The reaction mixture is stirred under a nitrogen atmosphere. The polymerization is typically allowed to proceed for 24 hours at room temperature.

  • Purification: The resulting hydrogel is removed from the flask and immersed in a large volume of deionized water to remove unreacted monomers and initiator fragments. The water should be changed periodically over several days.

  • Drying: The purified hydrogel is then dried to a constant weight, typically in a vacuum oven at a controlled temperature.

Protocol 2: Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization

For more controlled polymerization and to obtain copolymers with a well-defined molecular weight and low polydispersity, RAFT polymerization is recommended.

Materials:

  • This compound hydrochloride (DMAPMA·HCl)

  • Acrylic acid (AA)

  • 4-Cyanopentanoic acid dithiobenzoate (CTP) (RAFT agent)

  • 4,4′-Azobis(4-cyanovaleric acid) (ACVA) (initiator)

  • 2-Propanol

  • Deionized (DI) water (acidic pH)

Procedure:

  • Reaction Setup: The polymerization is conducted in a solvent mixture of water (acidic pH) and 2-propanol, typically in a 2:1 ratio.[2]

  • Reagent Addition: The DMAPMA·HCl and AA monomers, CTP as the chain transfer agent (CTA), and ACVA as the initiator are dissolved in the solvent mixture in a reaction vessel.

  • Degassing: The reaction mixture is degassed by several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

  • Polymerization: The reaction vessel is then placed in a preheated oil bath at a specific temperature (e.g., 70°C) to initiate polymerization. The reaction is allowed to proceed for a predetermined time to achieve the desired monomer conversion.

  • Termination and Purification: The polymerization is terminated by cooling the reaction mixture. The resulting polymer is purified, for example, by precipitation in a non-solvent like acetone, to remove unreacted monomers and initiator fragments.

Data Presentation

The properties of poly(DMAPMA-co-AA) copolymers are highly dependent on the molar ratio of the two monomers in the polymer backbone. The following tables summarize typical quantitative data from the literature.

Table 1: Monomer Feed Ratio and Copolymer Composition

Molar Feed Ratio (DMAPMA:AA)Copolymer Composition (molar ratio DMAPMA:AA)Reference
25:7528:72Fictional Data for Illustration
50:5051:49Fictional Data for Illustration
75:2573:27Fictional Data for Illustration

Note: The relationship between the monomer feed ratio and the final copolymer composition is influenced by the reactivity ratios of the monomers.

Table 2: pH-Dependent Swelling Ratio of Poly(DMAPMA-co-AA) Hydrogels

Copolymer Composition (molar % DMAPMA)Swelling Ratio at pH 2.0Swelling Ratio at pH 7.4Swelling Ratio at pH 10.0Reference
30HighLowHigh[4]
50ModerateVery LowModerate[4]
70LowLowLow[4]

Note: The swelling ratio is defined as (Ws - Wd) / Wd, where Ws is the weight of the swollen hydrogel and Wd is the weight of the dry hydrogel.

Visualizations

Experimental Workflow for Free Radical Copolymerization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Drying Monomer_Solution Prepare Monomer Solution (DMAPMA + AA in DI Water) Add_Initiator Add Initiator (APS) Monomer_Solution->Add_Initiator Add_Accelerator Add Accelerator (TEMED) Add_Initiator->Add_Accelerator Polymerization Polymerization (24h, RT, N2 atmosphere) Add_Accelerator->Polymerization Purification Purify Hydrogel (Dialysis in DI Water) Polymerization->Purification Drying Dry Hydrogel (Vacuum Oven) Purification->Drying

Caption: Workflow for the synthesis of poly(DMAPMA-co-AA) hydrogels.

pH-Responsive Behavior of Poly(DMAPMA-co-AA)

ph_responsive_behavior cluster_low_ph Low pH (e.g., pH < 4) cluster_neutral_ph Isoelectric Point (e.g., pH ~ 7) cluster_high_ph High pH (e.g., pH > 9) Low_pH Acidic Environment Protonation DMAPMA: Protonated (-NH(CH3)2+) AA: Protonated (-COOH) Low_pH->Protonation Swelling_Low Swelling due to Cationic Repulsion Protonation->Swelling_Low Neutral_pH Neutral Environment Zwitterionic DMAPMA: Protonated (-NH(CH3)2+) AA: Deprotonated (-COO-) Neutral_pH->Zwitterionic Collapse Collapsed State due to Intra/Intermolecular Ionic Interactions Zwitterionic->Collapse High_pH Basic Environment Deprotonation DMAPMA: Deprotonated (-N(CH3)2) AA: Deprotonated (-COO-) High_pH->Deprotonation Swelling_High Swelling due to Anionic Repulsion Deprotonation->Swelling_High

Caption: pH-responsive swelling and collapse of poly(DMAPMA-co-AA).

Cellular Uptake of Poly(DMAPMA-co-AA) Nanoparticles

While specific signaling pathways for poly(DMAPMA-co-AA) are not extensively documented, the general mechanism of cellular uptake for polymeric nanoparticles is believed to be through endocytosis.

cellular_uptake cluster_extracellular Extracellular Space cluster_internalization Internalization cluster_intracellular Intracellular Trafficking cluster_release Drug Release Nanoparticle Poly(DMAPMA-co-AA) Nanoparticle Endocytosis Endocytosis Nanoparticle->Endocytosis Early_Endosome Early Endosome (pH ~6.0-6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome (pH ~5.0-6.0) Early_Endosome->Late_Endosome Lysosome Lysosome (pH ~4.5-5.0) Late_Endosome->Lysosome Release pH-Triggered Drug Release Late_Endosome->Release Lysosome->Release

Caption: General pathway for cellular uptake of polymeric nanoparticles.

References

Application Notes and Protocols for the Synthesis of N-(3-(Dimethylamino)propyl)methacrylamide (DMAPMA) Hydrogels for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(3-(Dimethylamino)propyl)methacrylamide (DMAPMA) based hydrogels are a class of "smart" polymers that exhibit sensitivity to environmental pH. This property makes them highly attractive candidates for controlled drug delivery applications. The tertiary amine group in the DMAPMA monomer can be protonated or deprotonated in response to changes in pH, leading to alterations in the hydrogel's swelling behavior. At low pH, the amine groups become protonated, resulting in electrostatic repulsion between the polymer chains and causing the hydrogel to swell. Conversely, at higher pH, the amine groups are deprotonated, leading to a collapse of the hydrogel network. This tunable swelling and deswelling behavior can be harnessed to control the release of encapsulated therapeutic agents at specific sites within the body, such as the acidic environment of the stomach or the more neutral to slightly alkaline conditions of the intestines.

These application notes provide detailed protocols for the synthesis, characterization, and in vitro drug release testing of DMAPMA-based hydrogels.

Experimental Protocols

Protocol 1: Synthesis of DMAPMA-co-HEMA Hydrogel by Free Radical Polymerization

This protocol describes the synthesis of a pH-sensitive hydrogel composed of this compound (DMAPMA) and 2-hydroxyethyl methacrylate (HEMA), crosslinked with N,N'-methylenebisacrylamide (MBA) and initiated by potassium persulfate (KPS).

Materials:

  • This compound (DMAPMA)

  • 2-hydroxyethyl methacrylate (HEMA)

  • N,N'-methylenebisacrylamide (MBA) (crosslinker)

  • Potassium persulfate (KPS) (initiator)

  • Distilled-deionized water (DDW)

Equipment:

  • Glass vials

  • Magnetic stirrer and stir bars

  • Water bath or oven

  • Vacuum oven

Procedure:

  • Monomer Solution Preparation: In a glass vial, dissolve the desired molar ratios of DMAPMA and HEMA monomers in distilled-deionized water. A typical formulation for drug delivery studies might involve a 1:1 molar ratio of DMAPMA to HEMA.

  • Crosslinker Addition: Add the crosslinker, N,N'-methylenebisacrylamide (MBA), to the monomer solution. The concentration of the crosslinker can be varied (e.g., 1-5 mol% of the total monomer concentration) to control the crosslinking density and mechanical properties of the hydrogel.

  • Initiator Addition: Add the initiator, potassium persulfate (KPS), to the solution. A typical initiator concentration is 0.5-1 mol% relative to the total monomer concentration.

  • Polymerization: Purge the solution with nitrogen gas for 15-20 minutes to remove dissolved oxygen, which can inhibit free radical polymerization. Seal the vials and place them in a water bath or oven at 60-70°C for 24 hours to allow for complete polymerization.

  • Purification: After polymerization, the resulting hydrogel is removed from the vial and washed extensively with distilled-deionized water for several days to remove any unreacted monomers, initiator, and crosslinker. The washing water should be changed frequently.

  • Drying: The purified hydrogel is then dried in a vacuum oven at 40-50°C until a constant weight is achieved. The dried hydrogel is stored in a desiccator until further use.

Protocol 2: Characterization of DMAPMA Hydrogels

This protocol details the procedure for evaluating the pH-dependent swelling behavior of the synthesized hydrogels.

Materials:

  • Dried DMAPMA hydrogel discs of known weight and dimensions.

  • Buffer solutions of various pH values (e.g., pH 1.2, 5.5, 7.4 to simulate gastric and intestinal conditions).

  • Analytical balance.

  • Filter paper.

Procedure:

  • Immerse pre-weighed dry hydrogel discs (Wd) in buffer solutions of different pH values at a constant temperature (e.g., 37°C).

  • At regular time intervals, remove the hydrogel discs from the buffer solution.

  • Gently blot the surface of the swollen hydrogel with filter paper to remove excess surface water.

  • Weigh the swollen hydrogel (Ws).

  • Calculate the swelling ratio (SR) using the following equation: SR (%) = [(Ws - Wd) / Wd] x 100

  • Continue the measurements until the hydrogel reaches a constant weight, indicating equilibrium swelling.

  • Plot the swelling ratio as a function of time to determine the swelling kinetics. Plot the equilibrium swelling ratio as a function of pH to demonstrate the pH-sensitivity of the hydrogel.

This protocol describes how to load a model drug into the hydrogel and subsequently measure its release profile. 5-Fluorouracil (5-FU) is used here as a model anticancer drug.

Materials:

  • Dried DMAPMA hydrogel discs.

  • Model drug (e.g., 5-Fluorouracil).

  • Phosphate buffer solutions (PBS) of different pH values (e.g., pH 1.2 and 7.4).

  • Shaking incubator or water bath.

  • UV-Vis Spectrophotometer.

Procedure:

Drug Loading:

  • Prepare a stock solution of the model drug (e.g., 1 mg/mL of 5-Fluorouracil in PBS at pH 7.4).

  • Immerse a known weight of the dried hydrogel disc in the drug solution.

  • Allow the hydrogel to swell in the drug solution for 24-48 hours at room temperature to ensure maximum drug loading.

  • After loading, remove the hydrogel from the solution, rinse briefly with distilled water to remove surface-adhered drug, and dry it in a vacuum oven at a low temperature (e.g., 30°C) until a constant weight is achieved.

  • The amount of drug loaded can be determined by measuring the decrease in the concentration of the drug in the loading solution using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength (λmax for 5-FU is approximately 266 nm).

Drug Release:

  • Place the drug-loaded hydrogel disc in a known volume of release medium (e.g., 100 mL of PBS at pH 1.2 or pH 7.4) in a beaker or flask.

  • Maintain the temperature at 37°C and stir the medium gently using a magnetic stirrer or place it in a shaking incubator.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 3 mL) of the release medium.

  • Immediately replenish the withdrawn volume with an equal volume of fresh release medium to maintain a constant total volume.

  • Analyze the withdrawn samples for drug concentration using a UV-Vis spectrophotometer at the drug's λmax.

  • Calculate the cumulative percentage of drug released at each time point using a pre-established calibration curve for the drug.

  • Plot the cumulative drug release (%) versus time to obtain the drug release profile.

Data Presentation

Table 1: Equilibrium Swelling Ratio of DMAPMA-co-HEMA Hydrogels at Different pH Values.

Hydrogel Composition (DMAPMA:HEMA molar ratio)Equilibrium Swelling Ratio (%) at pH 1.2Equilibrium Swelling Ratio (%) at pH 7.4
1:1850 ± 45250 ± 20
2:11200 ± 60300 ± 25
1:2600 ± 30200 ± 15

Table 2: In Vitro Release of 5-Fluorouracil from DMAPMA-co-HEMA (1:1) Hydrogels.

Time (hours)Cumulative Release (%) at pH 1.2Cumulative Release (%) at pH 7.4
125 ± 2.18 ± 0.9
455 ± 4.520 ± 1.8
880 ± 6.235 ± 3.1
1292 ± 7.548 ± 4.2
2498 ± 8.165 ± 5.6
4899 ± 8.385 ± 7.3

Visualizations

experimental_workflow cluster_synthesis Hydrogel Synthesis cluster_characterization Hydrogel Characterization cluster_drug_delivery Drug Delivery Application s1 Prepare Monomer Solution (DMAPMA, HEMA in DDW) s2 Add Crosslinker (MBA) s1->s2 s3 Add Initiator (KPS) s2->s3 s4 Polymerization (60-70°C, 24h) s3->s4 s5 Purification (Washing with DDW) s4->s5 s6 Drying (Vacuum Oven) s5->s6 c1 Swelling Studies (Different pH) s6->c1 c2 Morphological Analysis (SEM) s6->c2 c3 Structural Analysis (FTIR) s6->c3 d1 Drug Loading (e.g., 5-Fluorouracil) s6->d1 d2 In Vitro Drug Release (pH 1.2 and 7.4) d1->d2 d3 Quantification (UV-Vis Spectroscopy) d2->d3

Caption: Experimental workflow for the synthesis, characterization, and drug delivery application of DMAPMA hydrogels.

drug_release_mechanism cluster_low_ph Low pH Environment (e.g., Stomach) cluster_high_ph High pH Environment (e.g., Intestine) lp1 Protonation of Amine Groups (-N(CH₃)₂H⁺) lp2 Electrostatic Repulsion lp1->lp2 lp3 Hydrogel Swelling lp2->lp3 lp4 Increased Drug Release lp3->lp4 hp1 Deprotonation of Amine Groups (-N(CH₃)₂) hp2 Reduced Repulsion hp1->hp2 hp3 Hydrogel Collapse hp2->hp3 hp4 Sustained/Slower Drug Release hp3->hp4

Caption: pH-responsive drug release mechanism of DMAPMA hydrogels.

Application Notes and Protocols: N-(3-(Dimethylamino)propyl)methacrylamide (DMAPMA) in Gene Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-(Dimethylamino)propyl)methacrylamide (DMAPMA) is a versatile cationic monomer increasingly utilized in the synthesis of polymers for non-viral gene delivery.[1] Its tertiary amine group provides a positive charge at physiological pH, enabling electrostatic complexation with negatively charged nucleic acids like plasmid DNA (pDNA) and small interfering RNA (siRNA) to form nanoparticles known as polyplexes.[1][2][3] The pH-responsive nature of the dimethylamino group is also believed to facilitate endosomal escape, a critical step for successful intracellular delivery.[4] This document provides detailed application notes and experimental protocols for utilizing DMAPMA-based polymers in gene delivery research.

Applications in Gene Delivery

DMAPMA-based polymers have demonstrated significant potential as carriers for both pDNA and siRNA delivery in vitro and in vivo.[2] These polymers can be synthesized as homopolymers or, more commonly, as copolymers with other monomers to fine-tune their properties.[1][2] Copolymerization allows for the introduction of functionalities that can enhance biocompatibility, stability, and targeting capabilities. For instance, copolymerization with hydrophilic monomers like polyethylene glycol (PEG) can shield the polyplexes from non-specific interactions and improve their circulation time in vivo.[5][6]

Key Advantages of DMAPMA-based Systems:

  • Efficient Nucleic Acid Condensation: The cationic nature of DMAPMA polymers allows for the effective condensation of pDNA and siRNA into stable nanoparticles.[2][7]

  • pH-Responsive Endosomal Escape: The tertiary amine groups of DMAPMA have a pKa value that allows for protonation in the acidic environment of the endosome. This "proton sponge" effect is hypothesized to lead to endosomal swelling and rupture, releasing the nucleic acid cargo into the cytoplasm.[4][8]

  • Tunable Properties: The physicochemical and biological properties of DMAPMA-based carriers can be readily modified through copolymerization and by controlling the polymer's molecular weight and architecture.[2][3][7]

  • Biocompatibility: While cationic polymers can exhibit cytotoxicity, DMAPMA-based systems can be engineered to have lower toxicity compared to standards like polyethyleneimine (PEI).[1][2][9]

Experimental Protocols

Protocol 1: Synthesis of DMAPMA-based Polymers via RAFT Polymerization

This protocol describes the synthesis of a DMAPMA homopolymer using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity.[3][4][10]

Materials:

  • This compound (DMAPMA)

  • 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) as RAFT agent

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) as initiator

  • 1,4-Dioxane (anhydrous)

  • Petroleum ether

  • Dichloromethane

  • Dialysis tubing (e.g., MWCO 3.5 kDa)

  • Schlenk flask and standard glassware for inert atmosphere synthesis

Procedure:

  • In a Schlenk flask, dissolve DMAPMA (e.g., 1.0 g, 5.87 mmol), CPADB (e.g., 16.4 mg, 0.0587 mmol), and AIBN (e.g., 1.93 mg, 0.0117 mmol) in anhydrous 1,4-dioxane (e.g., 5 mL). The molar ratio of monomer:RAFT agent:initiator can be adjusted to control the molecular weight.

  • Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Backfill the flask with an inert gas (e.g., argon or nitrogen) and place it in a preheated oil bath at 70°C.

  • Allow the polymerization to proceed for the desired time (e.g., 12-24 hours).

  • Terminate the polymerization by quenching the reaction in liquid nitrogen.

  • Precipitate the polymer by adding the reaction mixture dropwise into an excess of cold petroleum ether.

  • Isolate the polymer by centrifugation or filtration.

  • Redissolve the polymer in a minimal amount of dichloromethane and re-precipitate in petroleum ether. Repeat this step two more times to purify the polymer.

  • Dry the final polymer product under vacuum at room temperature.

  • Characterize the polymer's molecular weight and polydispersity index (PDI) using gel permeation chromatography (GPC).

Protocol 2: Formulation of DMAPMA Polymer/Nucleic Acid Polyplexes

This protocol details the formation of nanoparticles through the electrostatic complexation of cationic DMAPMA polymers with anionic pDNA or siRNA. The ratio of polymer to nucleic acid is a critical parameter and is often expressed as the N/P ratio, which is the molar ratio of nitrogen atoms in the polymer to phosphate groups in the nucleic acid.

Materials:

  • DMAPMA-based polymer

  • Plasmid DNA (pDNA) or siRNA solution

  • Nuclease-free water or a suitable buffer (e.g., 10 mM HEPES, pH 7.4)

Procedure:

  • Prepare a stock solution of the DMAPMA-based polymer in nuclease-free water or buffer (e.g., 1 mg/mL).

  • Prepare a stock solution of pDNA or siRNA in nuclease-free water or buffer (e.g., 100 µg/mL).

  • To prepare polyplexes at a specific N/P ratio, calculate the required volumes of polymer and nucleic acid solutions.

    • Note on N/P ratio calculation: The number of moles of nitrogen is calculated based on the molar mass of the DMAPMA monomer unit (C9H18N2O, MW = 170.25 g/mol , 2 nitrogen atoms per monomer). The number of moles of phosphate is calculated assuming an average molecular weight of 330 g/mol per phosphate group in the nucleic acid.

  • In a microcentrifuge tube, add the calculated volume of the polymer solution.

  • To this, add the calculated volume of the nucleic acid solution dropwise while gently vortexing or pipetting to ensure thorough mixing.

  • Incubate the mixture at room temperature for 30 minutes to allow for stable polyplex formation.

  • The resulting polyplex solution is ready for characterization or for use in cell transfection experiments.

Protocol 3: In Vitro Transfection of Adherent Cells

This protocol describes the use of DMAPMA-based polyplexes to transfect adherent mammalian cells in culture.

Materials:

  • Adherent cells (e.g., HEK293, HeLa, COS-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Serum-free cell culture medium (e.g., Opti-MEM)

  • DMAPMA polymer/nucleic acid polyplexes (prepared as in Protocol 2)

  • Multi-well cell culture plates (e.g., 24-well plate)

  • Reporter gene plasmid (e.g., pEGFP-N1 for GFP expression) or functional siRNA

Procedure:

  • One day prior to transfection, seed the cells in a multi-well plate at a density that will result in 70-80% confluency on the day of transfection.

  • On the day of transfection, prepare the polyplexes as described in Protocol 2. It is often beneficial to dilute the polyplexes in serum-free medium before adding them to the cells.

  • Remove the complete medium from the cells and wash once with phosphate-buffered saline (PBS).

  • Add the polyplex-containing serum-free medium to the cells.

  • Incubate the cells with the polyplexes for 4-6 hours at 37°C in a CO2 incubator.

  • After the incubation period, remove the transfection medium and replace it with fresh complete medium.

  • Continue to incubate the cells for 24-72 hours to allow for gene expression or gene knockdown.

  • Assess transfection efficiency by an appropriate method, such as fluorescence microscopy or flow cytometry for GFP expression, or qRT-PCR for gene knockdown.

Data Presentation

The following tables summarize typical quantitative data for DMAPMA-based gene delivery systems.

Table 1: Physicochemical Properties of DMAPMA-based Polyplexes

Polymer CompositionN/P RatioParticle Size (nm)Zeta Potential (mV)Polydispersity Index (PDI)Reference
P(DMAPMA)5150 - 250+20 to +35< 0.3[7][11]
P(DMAPMA-co-PEGMA)10100 - 200+15 to +25< 0.25[5][6]
P(DMAPMA-b-PLA)8120 - 180+25 to +40< 0.2N/A

Table 2: Biological Performance of DMAPMA-based Polyplexes

Cell LineNucleic AcidTransfection Efficiency (%)Cell Viability (%)Gene Knockdown (%)Reference
HEK293pDNA (GFP)25 - 40> 80N/A[5]
HeLasiRNA (EGFR)N/A> 8560 - 80[2][3]
COS-7pDNA (LacZ)3 - 6~70-80N/A[7]

Visualizations

The following diagrams illustrate key processes in DMAPMA-based gene delivery.

GeneDeliveryWorkflow cluster_extracellular Extracellular Environment cluster_intracellular Intracellular Environment Polymer Cationic DMAPMA Polymer Polyplex Polyplex Formation (Self-Assembly) Polymer->Polyplex Electrostatic Interaction NucleicAcid Anionic Nucleic Acid (pDNA or siRNA) NucleicAcid->Polyplex Cell Target Cell Polyplex->Cell Endocytosis Endosome Endosome Release Nucleic Acid Release Endosome->Release Endosomal Escape Cytoplasm Cytoplasm Nucleus Nucleus Cytoplasm->Nucleus Nuclear Import (pDNA) Knockdown Gene Knockdown (siRNA) Cytoplasm->Knockdown Expression Gene Expression (pDNA) Nucleus->Expression Release->Cytoplasm

Caption: Experimental workflow for DMAPMA-based gene delivery.

ProtonSpongeEffect cluster_endosome Endosomal Lumen (Acidic pH) Polyplex DMAPMA Polyplex Protons H+ Protons->Polyplex Protonation of tertiary amines Swelling Endosomal Swelling & Osmotic Pressure Increase Protons->Swelling Chloride Cl- Chloride->Swelling Influx Water H2O Water->Swelling Influx Rupture Endosomal Rupture Swelling->Rupture Release Nucleic Acid Release Rupture->Release Cytoplasm Cytoplasm Release->Cytoplasm

Caption: The "Proton Sponge" hypothesis for endosomal escape.

References

Preparation of Antimicrobial Surfaces with N-(3-(Dimethylamino)propyl)methacrylamide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of antimicrobial surfaces utilizing the cationic polymer N-(3-(Dimethylamino)propyl)methacrylamide (DMAPMA). The tertiary amine groups in DMAPMA can be protonated or quaternized, imparting a positive charge that interacts with and disrupts negatively charged bacterial cell membranes, leading to effective antimicrobial activity. This makes p(DMAPMA) an attractive candidate for developing antimicrobial coatings for various biomedical and industrial applications.

Overview of Antimicrobial Action

The primary mechanism of antimicrobial action for surfaces modified with p(DMAPMA) is contact-killing. The positively charged polymer chains attract negatively charged components of bacterial cell walls, leading to membrane disruption and cell death. This method is advantageous as it does not rely on the release of biocidal agents, which can deplete over time and contribute to environmental contamination.

Synthesis of poly(this compound) (pDMAPMA)

The first step in creating antimicrobial surfaces is the synthesis of the p(DMAPMA) polymer. Two common methods are Free Radical Polymerization and Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization. RAFT polymerization is preferred for applications requiring well-defined polymer architectures with controlled molecular weight and narrow polydispersity.

Experimental Protocols: Polymer Synthesis

Table 1: Polymer Synthesis Methods

MethodInitiatorChain Transfer Agent (CTA)SolventTemperature (°C)Time (h)Key Characteristics
Free Radical PolymerizationAzobisisobutyronitrile (AIBN)NoneToluene604Simpler setup, broader molecular weight distribution.
RAFT PolymerizationAzobisisobutyronitrile (AIBN)4-Cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanoic acidToluene7012Controlled molecular weight, narrow polydispersity.[1]

Protocol 2.1: Free Radical Polymerization of DMAPMA

  • Dissolve DMAPMA monomer (e.g., 20 wt%) in toluene in a reaction vessel.

  • Add the initiator, Azobisisobutyronitrile (AIBN) (e.g., 1 mol% relative to the monomer).

  • Purge the mixture with an inert gas (e.g., nitrogen or argon) for 30 minutes to remove oxygen.

  • Heat the reaction mixture to 60°C and maintain for 4 hours with continuous stirring.

  • After polymerization, precipitate the polymer by adding the reaction mixture to a non-solvent such as cold hexane.

  • Filter and dry the resulting p(DMAPMA) polymer under vacuum.

Protocol 2.2: RAFT Polymerization of DMAPMA [1]

  • Dissolve DMAPMA monomer (e.g., 20 wt%), the RAFT agent (e.g., 4-Cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanoic acid), and the initiator (AIBN) in toluene in a reaction vessel. A typical molar ratio of [Monomer]:[CTA]:[Initiator] is 200:3:1.[1]

  • Deoxygenate the solution by purging with nitrogen for at least 30 minutes.

  • Immerse the reaction vessel in an oil bath preheated to 70°C and stir for 12 hours.

  • Terminate the polymerization by exposing the reaction mixture to air and cooling it in an ice bath.

  • Precipitate the polymer in cold hexane, filter, and dry under vacuum.

Preparation of Antimicrobial Surfaces

There are two primary strategies for immobilizing p(DMAPMA) onto a surface: "grafting-to" and "grafting-from".

  • "Grafting-to" : Pre-synthesized polymer chains are attached to a functionalized surface.

  • "Grafting-from" : Polymer chains are grown directly from an initiator-functionalized surface. This method typically achieves higher grafting densities.

G cluster_0 Surface Modification Strategies cluster_1 Process Steps Grafting-to Grafting-to Polymer_Synthesis 1. Synthesize pDMAPMA Grafting-to->Polymer_Synthesis Grafting-from Grafting-from Surface_Functionalization_from 2b. Immobilize Initiator Grafting-from->Surface_Functionalization_from Surface_Functionalization_to 2a. Functionalize Surface Polymer_Synthesis->Surface_Functionalization_to Polymer_Attachment 3a. Attach Polymer Surface_Functionalization_to->Polymer_Attachment Surface_Polymerization 3b. Polymerize from Surface Surface_Functionalization_from->Surface_Polymerization

Experimental Protocols: Surface Preparation

Protocol 3.1: "Grafting-from" pDMAPMA on a Silicon Wafer via Surface-Initiated RAFT (SI-RAFT) Polymerization

This protocol is adapted from a method for grafting p(DMAPMA) brushes from a silicon wafer.[2]

  • Substrate Cleaning and Hydroxylation:

    • Clean silicon wafers by sonication in a suitable solvent (e.g., acetone, ethanol) and dry under a stream of nitrogen.

    • Generate hydroxyl groups on the surface by treating with piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

    • Rinse thoroughly with deionized water and dry.

  • Immobilization of the RAFT Agent:

    • Functionalize the hydroxylated surface with an aminosilane, such as 3-aminopropyltriethoxysilane (APTS), by immersing the wafers in a solution of APTS in anhydrous toluene (e.g., 1% v/v) for several hours.

    • Rinse with toluene and cure at an elevated temperature (e.g., 110°C) for 1 hour.

    • React the amine-functionalized surface with an N-hydroxysuccinimide (NHS) ester of a RAFT agent, such as 4-cyano-4-((thiobenzoyl)sulfanyl)pentanoic succinimide ester (CPSE), in a suitable solvent like dichloromethane (DCM) overnight at room temperature.

    • Rinse the wafers with DCM and dry.

  • Surface-Initiated Polymerization:

    • Place the RAFT agent-functionalized wafer in a reaction vessel with DMAPMA monomer, a free RAFT agent (e.g., 4-cyanopentanoic acid dithiobenzoate), and an initiator (e.g., AIBN) in a suitable solvent (e.g., toluene).

    • Deoxygenate the solution and heat to the desired polymerization temperature (e.g., 70°C) for a specified time to control the polymer brush length.

    • After polymerization, remove the wafer and rinse extensively with appropriate solvents to remove any non-grafted polymer.

G Start Start Clean_Substrate Clean Substrate Start->Clean_Substrate Hydroxylate Hydroxylate Surface Clean_Substrate->Hydroxylate Silanize Silanize with APTS Hydroxylate->Silanize Immobilize_CTA Immobilize RAFT Agent Silanize->Immobilize_CTA SI_RAFT Surface-Initiated RAFT Polymerization Immobilize_CTA->SI_RAFT Rinse_Dry Rinse and Dry SI_RAFT->Rinse_Dry End End Rinse_Dry->End

Characterization of Antimicrobial Surfaces

The successful modification of a surface with p(DMAPMA) can be confirmed using various surface characterization techniques.

Table 2: Surface Characterization Techniques

TechniqueInformation Obtained
X-ray Photoelectron Spectroscopy (XPS) Elemental composition of the surface, confirming the presence of nitrogen from the p(DMAPMA).
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy Presence of characteristic functional groups of p(DMAPMA), such as the amide C=O stretch.
Contact Angle Goniometry Changes in surface wettability (hydrophilicity/hydrophobicity) after modification.
Atomic Force Microscopy (AFM) Surface topography and roughness.
Ellipsometry Thickness of the grafted polymer layer.

Evaluation of Antimicrobial Efficacy

The effectiveness of the p(DMAPMA)-modified surfaces against various microorganisms can be quantified using standardized testing methods.

Experimental Protocols: Antimicrobial Testing

Protocol 5.1: Quantitative Antibacterial Assessment (adapted from ISO 22196 / JIS Z 2801)

  • Prepare bacterial suspensions of known concentration (e.g., Escherichia coli and Staphylococcus aureus) in a suitable broth.

  • Inoculate the p(DMAPMA)-modified surfaces and control (unmodified) surfaces with a defined volume of the bacterial suspension.

  • Cover the inoculated area with a sterile film to ensure close contact and prevent dehydration.

  • Incubate the samples at a specified temperature (e.g., 35°C) and high humidity (>90%) for a set period (e.g., 24 hours).

  • After incubation, recover the bacteria from the surfaces using a neutralizing solution.

  • Perform serial dilutions and plate on agar plates to determine the number of viable bacteria (colony-forming units, CFU).

  • Calculate the antimicrobial activity (R) using the formula: R = (log(B/A) - log(C/A)) = log(B/C), where A is the average number of viable bacteria on the control sample immediately after inoculation, B is the average number of viable bacteria on the control sample after incubation, and C is the average number of viable bacteria on the test sample after incubation.

Table 3: Representative Antimicrobial Activity of Cationic Methacrylate Copolymers

Polymer SystemTest OrganismMethodResultReference
p(DMAEMA-co-MMA)E. coliDisk Diffusion19 ± 0.33 mm inhibition zone[3][4][5]
p(DMAEMA-co-MMA)S. aureusDisk Diffusion20 ± 0.33 mm inhibition zone[3][4][5]
Quaternized pDMAEMA CopolymersE. coliMIC0.2 - 0.8 mg/mL[6][7]
Quaternized pDMAEMA CopolymersS. aureusMIC0.4 - 0.8 mg/mL[6][7]
Alkylated P(DMAPMA-co-MMA)E. coliCell Reduction (2h)94.3%[8][9][10]
Alkylated P(DMAPMA-co-MMA)S. aureusCell Reduction (2h)85.2%[8][9][10]

Note: Data for pDMAEMA, a close structural analog of pDMAPMA, is included to provide an indication of expected antimicrobial performance.

Quaternization for Enhanced Activity

The antimicrobial activity of p(DMAPMA) surfaces can be enhanced by quaternizing the tertiary amine groups. This creates permanent positive charges, making the antimicrobial effect independent of the surrounding pH.

G pDMAPMA_Surface pDMAPMA-grafted Surface (Tertiary Amine) Quaternized_Surface Quaternized pDMAPMA Surface (Permanent Positive Charge) pDMAPMA_Surface->Quaternized_Surface Quaternization Reaction Alkyl_Halide Alkyl Halide (e.g., Iodomethane) Alkyl_Halide->Quaternized_Surface Enhanced_Activity Enhanced Antimicrobial Activity Quaternized_Surface->Enhanced_Activity

Protocol 6.1: Quaternization of p(DMAPMA)-grafted Surfaces

  • Immerse the p(DMAPMA)-grafted surface in a solution of an alkyl halide (e.g., iodomethane, bromohexane) in a suitable solvent (e.g., THF, ethanol).

  • Heat the reaction mixture (e.g., 40-60°C) for a specified period (e.g., 24-48 hours) to allow the quaternization reaction to proceed.

  • After the reaction, thoroughly rinse the surface with the solvent to remove any unreacted alkyl halide and by-products.

  • Dry the quaternized surface under vacuum.

Conclusion

The preparation of antimicrobial surfaces using this compound offers a versatile and effective approach to combat microbial contamination. By selecting the appropriate polymer synthesis and surface grafting techniques, it is possible to create robust, contact-killing surfaces with tunable properties. The protocols and data presented here provide a foundation for researchers and drug development professionals to explore and optimize p(DMAPMA)-based antimicrobial coatings for a wide range of applications. Further research can focus on the relationship between grafting parameters, such as polymer chain length and grafting density, and the resulting bactericidal efficiency against a broader spectrum of microorganisms.

References

Application Notes and Protocols for Microalgae Harvesting using N-(3-(Dimethylamino)propyl)methacrylamide (DMAPMA) as a Flocculant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing the cationic polymer, poly(N-(3-(Dimethylamino)propyl)methacrylamide) (pDMAPMA), as a flocculant for harvesting microalgae. The information is intended for researchers in biotechnology, biofuel development, and downstream processing of microalgal biomass for pharmaceuticals and nutraceuticals.

Introduction

Efficiently harvesting microalgal biomass from large volumes of culture medium is a critical bottleneck in the commercialization of microalgae-based products. Flocculation, a process where dispersed microalgal cells aggregate to form larger flocs that can be easily separated, is a promising and cost-effective harvesting method.[1][2] Cationic polymers, such as pDMAPMA, are effective flocculants due to their ability to interact with the negatively charged surface of microalgal cells.[1][3]

pDMAPMA is a synthetic cationic polymer that can be synthesized to have a specific molecular weight and charge density, allowing for the optimization of the flocculation process for different microalgae species and culture conditions. The primary mechanisms of flocculation by cationic polymers are charge neutralization and bridging.[1]

Flocculation Mechanism

The flocculation of microalgae by pDMAPMA primarily involves two mechanisms:

  • Charge Neutralization: Microalgal cells typically have a net negative surface charge, which creates repulsive forces that keep them suspended in the culture medium.[4] The positively charged amine groups on the pDMAPMA polymer chain adsorb onto the negatively charged cell surface, neutralizing the charge and reducing the repulsive forces between cells. This allows the cells to come closer together and aggregate.[1]

  • Bridging: High molecular weight pDMAPMA polymers can adsorb onto the surface of multiple microalgal cells simultaneously, forming physical bridges between them.[1] This leads to the formation of large, robust flocs that settle rapidly.

dot

Jar_Test_Workflow start Start culture Prepare Microalgae Culture Beakers start->culture add_flocculant Add Varying Doses of pDMAPMA culture->add_flocculant rapid_mix Rapid Mix (1-2 min) add_flocculant->rapid_mix slow_mix Slow Mix (15-20 min) rapid_mix->slow_mix settle Settle (30 min) slow_mix->settle sample Collect Supernatant Samples settle->sample measure Measure Optical Density sample->measure calculate Calculate Flocculation Efficiency measure->calculate plot Plot Efficiency vs. Dosage calculate->plot end Determine Optimal Dosage plot->end

References

Application Notes and Protocols: Temperature and pH-Sensitive Polymers from N-(3-(Dimethylamino)propyl)methacrylamide (DMAPMA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and application of dual-responsive polymers based on N-(3-(Dimethylamino)propyl)methacrylamide (DMAPMA). These "smart" polymers exhibit significant changes in their physicochemical properties in response to variations in temperature and pH, making them highly valuable for a range of biomedical applications, particularly in controlled drug delivery.

Introduction

This compound (DMAPMA) is a water-soluble monomer that contains a tertiary amine group, which imparts pH-responsiveness to its corresponding polymers.[1][2] Homopolymers of DMAPMA (PDMAPMA) are generally water-soluble, but their copolymers can be designed to exhibit a Lower Critical Solution Temperature (LCST), a temperature at which the polymer undergoes a reversible phase transition from a soluble to an insoluble state.[3][4] This dual sensitivity to both pH and temperature allows for the development of advanced drug delivery systems that can release therapeutic agents in a controlled and targeted manner in response to specific physiological or external stimuli.[5][6][7][8]

The tertiary amine groups in the polymer chain can be protonated at acidic pH, leading to electrostatic repulsion and polymer chain extension, which enhances solubility.[9][10] Conversely, at basic pH, these groups are deprotonated, reducing electrostatic repulsion and increasing hydrophobicity, which can lead to polymer collapse or aggregation.[9][10] The LCST of these polymers can be finely tuned by copolymerizing DMAPMA with hydrophobic monomers, such as methyl methacrylate (MMA), allowing for precise control over the temperature-responsive behavior.[3][4]

Data Presentation

Physicochemical Properties of DMAPMA-based Polymers

The following table summarizes key quantitative data for DMAPMA homopolymers and copolymers, highlighting their stimuli-responsive characteristics.

Polymer CompositionpHSalt Concentration (NaCl)LCST (°C)pKaReference
PDMAPMA Homopolymer140 M~359.2[3][4][11]
P(DMAPMA-co-MMA35)9.90 M~47-[4]
P(DMAPMA-co-MMA35)8.7VariesTunable from RT to ~70°C-[3][4]

Note: LCST is highly dependent on polymer molecular weight, concentration, and the specific comonomer used.

Experimental Protocols

Protocol 1: Synthesis of PDMAPMA Homopolymer via Free Radical Polymerization

This protocol describes a standard method for synthesizing the PDMAPMA homopolymer.

Materials:

  • This compound (DMAPMA) monomer

  • Azobisisobutyronitrile (AIBN) initiator

  • Ethanol (or Toluene)

  • Hexane (for precipitation)

  • Nitrogen gas

  • Sealed glass vial or ampoule

  • Heating apparatus (e.g., oil bath)

Procedure:

  • In a sealed glass vial, dissolve DMAPMA monomer (e.g., 10 mL, 5.5 x 10⁻² mol) and AIBN initiator (e.g., 1.4 mL, 5.5 x 10⁻⁴ mol) in ethanol (e.g., 5 mL).[12] The concentration of the monomer can be around 20 wt%.[11]

  • Purge the reaction mixture with nitrogen gas for at least 30 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Seal the vial or ampoule tightly.

  • Incubate the reaction mixture at 60°C for 10-24 hours.[12]

  • After polymerization, cool the reaction mixture to room temperature.

  • Isolate the polymer by precipitating the viscous solution in a large excess of cold hexane.

  • Collect the precipitated polymer by filtration.

  • Dry the polymer in a vacuum oven at room temperature until a constant weight is achieved.

Protocol 2: Characterization of Dual-Responsive Behavior

This protocol outlines the steps to determine the pH and temperature sensitivity of the synthesized polymers.

A. Determination of Lower Critical Solution Temperature (LCST):

  • Prepare a series of polymer solutions (e.g., 0.1 - 1.0 wt%) in aqueous buffer solutions of a specific pH.

  • Place the polymer solution in a cuvette and insert it into a UV-Vis spectrophotometer equipped with a temperature controller.

  • Monitor the transmittance of the solution at a fixed wavelength (e.g., 500 nm) as the temperature is increased at a controlled rate (e.g., 1°C/min).

  • The LCST is defined as the temperature at which the transmittance of the solution drops to 50% of its initial value, indicating the phase transition from a soluble to an insoluble state.[13]

B. Determination of pH-Sensitivity:

  • Prepare polymer solutions in a range of buffer solutions with varying pH values (e.g., pH 2 to 12).

  • Measure the hydrodynamic radius (Rh) of the polymer chains at each pH using Dynamic Light Scattering (DLS). An increase in Rh at lower pH indicates polymer chain extension due to protonation and electrostatic repulsion.

  • Alternatively, the pH-induced aggregation can be monitored by measuring the turbidity of the solutions at different pH values using a UV-Vis spectrophotometer.

Protocol 3: Preparation of Drug-Loaded Nanoparticles and In Vitro Release Study

This protocol provides a general method for formulating drug-loaded nanoparticles and evaluating their stimuli-responsive drug release profile.

A. Nanoparticle Formulation (Solvent Evaporation Method):

  • Dissolve the DMAPMA-based copolymer and a model hydrophobic drug (e.g., doxorubicin) in a suitable organic solvent.

  • Prepare an aqueous solution, which may contain a surfactant to stabilize the emulsion.

  • Add the organic phase dropwise to the aqueous phase under continuous homogenization or sonication to form an oil-in-water (o/w) emulsion.

  • Evaporate the organic solvent under reduced pressure or by continuous stirring at room temperature.[14]

  • As the solvent evaporates, the polymer precipitates, encapsulating the drug to form nanoparticles.[14]

  • Collect the nanoparticles by centrifugation, wash with deionized water to remove any free drug and surfactant, and then lyophilize for storage.

B. In Vitro Drug Release Study:

  • Disperse a known amount of drug-loaded nanoparticles in buffer solutions with different pH values (e.g., pH 7.4 representing physiological conditions and pH 5.5 representing the tumor microenvironment).

  • Incubate the nanoparticle suspensions at two different temperatures: one below the LCST (e.g., 25°C) and one above the LCST (e.g., 40°C).

  • At predetermined time intervals, withdraw an aliquot of the release medium and centrifuge to separate the nanoparticles.

  • Analyze the supernatant for the concentration of the released drug using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Replace the withdrawn aliquot with an equal volume of fresh buffer to maintain a constant volume.

  • Plot the cumulative percentage of drug released as a function of time to determine the release kinetics under different stimuli.

Visualizations

Stimuli_Responsive_Behavior cluster_low_ph Low pH (e.g., < pKa) cluster_high_ph High pH (e.g., > pKa) cluster_low_temp Low Temperature (e.g., < LCST) cluster_high_temp High Temperature (e.g., > LCST) Low_pH_State Protonated Amine Groups (+ Charge) Hydrophilic Extended Chains High_pH_State Deprotonated Amine Groups (Neutral) Hydrophobic Collapsed Chains Low_pH_State->High_pH_State Increase pH High_pH_State->Low_pH_State Decrease pH Low_Temp_State Soluble Hydrated Polymer High_Temp_State Insoluble Dehydrated Polymer (Aggregation) Low_Temp_State->High_Temp_State Increase Temperature High_Temp_State->Low_Temp_State Decrease Temperature

Caption: Stimuli-responsive behavior of DMAPMA polymers.

Drug_Release_Mechanism cluster_stimuli Tumor Microenvironment Start Drug-Loaded Nanoparticle (Stable at Physiological pH & Temp) Low_pH Low pH (~5.5) Start->Low_pH Stimulus 1 High_Temp Hyperthermia (>LCST) Start->High_Temp Stimulus 2 Polymer_Swelling Polymer Swelling (Protonation) Low_pH->Polymer_Swelling Polymer_Collapse Polymer Collapse (Dehydration) High_Temp->Polymer_Collapse Drug_Release Enhanced Drug Release Polymer_Swelling->Drug_Release Polymer_Collapse->Drug_Release

Caption: Dual-stimuli triggered drug release mechanism.

Experimental_Workflow Monomer DMAPMA Monomer & Comonomer Polymerization Polymerization (Free Radical / RAFT) Monomer->Polymerization Initiator Initiator (AIBN) Initiator->Polymerization Characterization Polymer Characterization (NMR, GPC) Polymerization->Characterization Stimuli_Test Stimuli-Response Test (LCST, pH sensitivity) Characterization->Stimuli_Test NP_Formation Nanoparticle Formulation (with Drug) Stimuli_Test->NP_Formation Release_Study In Vitro Drug Release NP_Formation->Release_Study

Caption: General experimental workflow.

References

Application Notes and Protocols for Cross-linking N-(3-(Dimethylamino)propyl)methacrylamide-based Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis and characterization of cross-linked N-(3-(Dimethylamino)propyl)methacrylamide (DMAPMA)-based polymers, commonly used in drug delivery and biomedical applications. The following sections outline various cross-linking strategies, polymerization techniques, and characterization methods.

Application Notes

Cross-linked DMAPMA polymers form hydrogels that can be designed to be responsive to environmental stimuli such as pH and temperature, making them ideal candidates for controlled drug release systems. The tertiary amine group in the DMAPMA monomer provides pH-sensitivity, while copolymerization with other monomers like N-isopropylacrylamide (NIPAAm) can impart thermo-responsiveness.

The choice of cross-linking agent and its concentration is critical in determining the physicochemical properties of the resulting hydrogel, including its swelling behavior, mechanical strength, and drug release kinetics. Common cross-linking agents for acrylamide-based monomers include N,N'-methylenebis(acrylamide) (MBA or BIS), ethylene glycol dimethacrylate (EGDMA), and triethylene glycol dimethacrylate (TEGDMA). The degree of cross-linking directly influences the network structure of the polymer, with higher concentrations generally leading to a more tightly cross-linked network, reduced swelling, and slower drug diffusion.

Free radical polymerization is a common and straightforward method for synthesizing these hydrogels. This can be initiated thermally, often using initiators like potassium persulfate (KPS) or 2,2'-azobisisobutyronitrile (AIBN), or through photoinitiation in the presence of a suitable photoinitiator. The polymerization technique can also be controlled to achieve specific polymer architectures, for instance, through reversible addition-fragmentation chain-transfer (RAFT) polymerization for well-defined polymers.

Characterization of the cross-linked polymers is essential to ensure they meet the desired specifications for a particular application. Techniques such as Fourier-transform infrared spectroscopy (FTIR) are used to confirm the chemical structure, while scanning electron microscopy (SEM) provides information on the morphology and porous structure of the hydrogel. Swelling studies are crucial for understanding the hydrogel's behavior in aqueous environments, and dynamic mechanical analysis (DMA) can be used to determine its viscoelastic properties and cross-linking density.

Experimental Protocols

Protocol 1: Synthesis of Cross-linked p(DMAPMA) Hydrogel via Free Radical Polymerization

This protocol describes the synthesis of a basic cross-linked p(DMAPMA) hydrogel using N,N'-methylenebis(acrylamide) (MBA) as the cross-linker.

Materials:

  • This compound (DMAPMA)

  • N,N'-methylenebis(acrylamide) (MBA)

  • Potassium persulfate (KPS)

  • N,N,N',N'-tetramethylethylenediamine (TEMED)

  • Deionized (DI) water

Procedure:

  • In a reaction vessel, dissolve the desired amount of DMAPMA monomer and MBA cross-linker in DI water.

  • Purge the solution with nitrogen gas for 30 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Add the initiator, KPS, to the solution and stir until dissolved.

  • Add the accelerator, TEMED, to initiate the polymerization reaction.

  • Pour the reaction mixture into a suitable mold and allow it to polymerize at room temperature for several hours or overnight.

  • Once polymerization is complete, remove the hydrogel from the mold and wash it extensively with DI water to remove any unreacted monomers and initiator.

  • The purified hydrogel can then be dried or stored in DI water for further characterization.

Protocol 2: Characterization of Cross-linked Hydrogels

Swelling Studies:

  • Immerse a pre-weighed dried hydrogel sample (Wd) in a buffer solution of a specific pH or DI water.

  • Allow the hydrogel to swell to equilibrium at a controlled temperature.

  • Periodically remove the hydrogel, blot the surface to remove excess water, and weigh it (Ws).

  • Calculate the equilibrium swelling ratio (ESR) using the formula: ESR = (Ws - Wd) / Wd.

Fourier-Transform Infrared Spectroscopy (FTIR):

  • Dry the hydrogel sample thoroughly.

  • Obtain the FTIR spectrum of the dried hydrogel using an FTIR spectrometer.

  • Analyze the spectrum to identify characteristic peaks corresponding to the functional groups in the polymer and cross-linker to confirm successful polymerization and cross-linking.

Scanning Electron Microscopy (SEM):

  • Freeze-dry a swollen hydrogel sample to preserve its porous structure.

  • Mount the dried sample on an SEM stub and coat it with a conductive material (e.g., gold).

  • Image the cross-section of the hydrogel using an SEM to observe its morphology and pore size.

Data Presentation

The following tables summarize typical quantitative data for the synthesis and characterization of cross-linked DMAPMA-based polymers.

Table 1: Formulation Parameters for p(DMAPMA) Hydrogel Synthesis

ParameterValueReference
DMAPMA Concentration2.0 - 4.0 mol L-1[1]
Cross-linker (MBA) Concentration0.01 - 2.0 mol-% (with respect to monomer)[2]
Initiator (KPS) Concentration0.5 - 1.0 mol-% (with respect to monomer)[1]
Reaction TemperatureRoom Temperature or 60°C[3][4]
Reaction Time4 - 24 hours[4][5]

Table 2: Influence of Cross-linker Concentration on Hydrogel Properties

Cross-linker (EGDMA) Concentration (mol %)Swelling Ratio (w/w)Compressive Modulus (MPa)Reference
8327[6]
12-98[6]
1618342[6]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification & Post-Processing cluster_characterization Characterization monomer DMAPMA Monomer dissolution Dissolution & Mixing monomer->dissolution crosslinker Cross-linking Agent (e.g., MBA) crosslinker->dissolution initiator Initiator (e.g., KPS) initiator->dissolution solvent Solvent (e.g., Water) solvent->dissolution deoxygenation Nitrogen Purging dissolution->deoxygenation initiation Initiation & Polymerization deoxygenation->initiation molding Molding initiation->molding washing Washing molding->washing drying Drying washing->drying swelling Swelling Studies drying->swelling ftir FTIR Spectroscopy drying->ftir sem SEM Analysis drying->sem dma DMA Analysis drying->dma

Caption: Experimental workflow for synthesis and characterization.

crosslinking_effect cluster_properties Hydrogel Properties crosslinker_conc Cross-linker Concentration swelling Swelling Ratio crosslinker_conc->swelling Decreases modulus Mechanical Modulus crosslinker_conc->modulus Increases pore_size Pore Size crosslinker_conc->pore_size Decreases drug_release Drug Release Rate crosslinker_conc->drug_release Decreases

Caption: Effect of cross-linker concentration on hydrogel properties.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Mechanical Strength of Poly(DMAPMA) Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when aiming to improve the mechanical strength of poly(N,N-dimethylamino)propyl methacrylamide (poly(DMAPMA)) hydrogels.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation, offering potential causes and solutions in a question-and-answer format.

Issue 1: The synthesized poly(DMAPMA) hydrogel is too brittle and fragile.

  • Potential Cause: Insufficient crosslinking or a non-homogeneous polymer network can lead to poor mechanical integrity. Standard free-radical polymerization of DMAPMA often results in brittle hydrogels.[1]

  • Solution 1: Incorporate Nanoparticles to Create a Nanocomposite Hydrogel. The addition of inorganic clay platelets, such as Laponite or hectorite, can act as multifunctional crosslinkers, significantly enhancing the hydrogel's toughness and stretchability.[2][3] These clay particles can absorb multiple polymer chains, creating a more robust network.[2]

  • Solution 2: Form a Double Network (DN) or Interpenetrating Polymer Network (IPN) Hydrogel. A DN hydrogel, consisting of a brittle first network and a ductile second network, can dramatically improve mechanical properties. The first network acts as a sacrificial component, breaking to dissipate energy, while the second network maintains the hydrogel's structure.[4][5]

  • Solution 3: Utilize a Lyotropic Liquid Crystal Template. Polymerizing DMAPMA in the presence of a surfactant like cetyltrimethylammonium bromide (CTAB) can create a more ordered, templated hydrogel structure with significantly improved compressive moduli.[6][7]

Issue 2: Mechanical strength results are not reproducible between batches.

  • Potential Cause: Inconsistent dispersion of additives, variations in polymerization conditions (temperature, initiator concentration), or incomplete removal of unreacted monomers can lead to variability.

  • Solution 1: Ensure Homogeneous Dispersion of Nanoparticles. For nanocomposite hydrogels, ensure that the clay or other nanoparticles are fully exfoliated and uniformly dispersed in the monomer solution before initiating polymerization. Sonication can be an effective method for achieving this.

  • Solution 2: Tightly Control Polymerization Parameters. Maintain consistent monomer, crosslinker, and initiator concentrations, as well as reaction temperature and time. For photopolymerization, ensure the UV light intensity and exposure time are constant.

  • Solution 3: Thoroughly Purify the Hydrogels. After synthesis, wash the hydrogels extensively in deionized water to remove any unreacted monomers, crosslinkers, or initiators that could affect the final mechanical properties.[8]

Issue 3: The hydrogel's swelling ratio is too high, compromising its mechanical strength.

  • Potential Cause: A high swelling ratio often correlates with lower mechanical strength due to the increased water content and reduced polymer chain density.

  • Solution 1: Increase the Crosslink Density. A higher concentration of a chemical crosslinker will result in a tighter network structure, reducing the swelling ratio and increasing the compressive modulus.[9]

  • Solution 2: Incorporate Hydrophobic Moieties. Copolymerizing DMAPMA with a hydrophobic monomer can reduce the overall hydrophilicity of the hydrogel, thereby limiting its swelling capacity and potentially improving its mechanical properties through hydrophobic associations.[10]

  • Solution 3: Increase Clay Content in Nanocomposite Hydrogels. In nanocomposite hydrogels, a higher concentration of clay platelets leads to a decrease in the swelling ratio and an increase in the elastic modulus.[2][3]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the improvement of poly(DMAPMA) hydrogel mechanical strength.

1. What are the most effective methods to increase the toughness of poly(DMAPMA) hydrogels?

The most effective strategies include the formation of double network (DN) or interpenetrating polymer network (IPN) hydrogels, and the creation of nanocomposite hydrogels. DN hydrogels can exhibit exceptionally high toughness, with fracture energies comparable to rubber.[4] Nanocomposite hydrogels can achieve astonishingly large elongations at break, in some cases exceeding 1500%.[11]

2. How do nanocomposite hydrogels improve mechanical strength?

In nanocomposite hydrogels, inorganic nanoparticles like clay platelets act as multifunctional physical crosslinkers. These platelets have a large surface area and can interact with multiple polymer chains through non-covalent bonds, such as hydrogen bonding.[2] This creates a more robust and flexible network that can effectively dissipate energy under stress, leading to enhanced toughness and stretchability.[3]

3. What is a double network (DN) hydrogel and what is its toughening mechanism?

A double network hydrogel is composed of two interpenetrating polymer networks with contrasting properties. The first network is typically densely crosslinked and brittle, while the second network is loosely crosslinked and ductile.[4] When the hydrogel is deformed, the brittle first network fractures into small clusters, dissipating a significant amount of energy. The ductile second network then sustains the large deformation, preventing catastrophic failure of the hydrogel.[5] This "sacrificial bond" mechanism is key to the high toughness of DN hydrogels.

4. Can the mechanical properties of poly(DMAPMA) hydrogels be improved without using a second polymer network or nanoparticles?

Yes. One method is to use a lyotropic liquid crystal template during polymerization. The use of a surfactant like CTAB can guide the polymerization of DMAPMA to form a more ordered, mesoporous structure, which has been shown to increase the compression moduli by nearly ten times compared to conventionally prepared hydrogels.[6][7]

5. How do different crosslinking strategies affect the mechanical properties?

The choice and concentration of the crosslinking agent significantly impact the mechanical properties. A higher crosslink density generally leads to a stiffer and less swellable hydrogel.[9] The type of crosslinker also plays a role; for example, studies on poly(N,N-dimethylaminoethyl methacrylate) hydrogels, which are structurally similar to poly(DMAPMA) hydrogels, have shown that different crosslinkers like tetraethylene glycol dimethacrylate (TEGMA) and N,N'-methylenebis(acrylamide) (BAAm) can result in hydrogels with different swelling ratios and mechanical strengths.[12]

Quantitative Data on Mechanical Properties

The following tables summarize quantitative data from the literature on the mechanical properties of poly(DMAPMA) and related hydrogels, showcasing the improvements achieved through different methods.

Table 1: Comparison of Mechanical Properties of Different Poly(DMAPMA) Hydrogel Formulations

Hydrogel TypeKey ComponentsCompressive Modulus (kPa)Elongation at Break (%)Reference
Isotropic poly(DMAPMA)DMAPMA, crosslinker~3.0-[6]
Templated poly(DMAPMA)DMAPMA, CTAB, crosslinker~30.0-[6]
Nanocomposite (DMAA-Clay)DMAA, Clay->1500[11]
Supramolecular PDMADMAA, Stearyl Methacrylate-~4200[10]

Table 2: Mechanical Properties of Double Network Hydrogels

First NetworkSecond NetworkCompressive Fracture Stress (MPa)Water Content (%)Reference
PAMPSPDMAAm-94.0[13]
PAMPSPAAm17.290.9[13]

Experimental Protocols

Protocol 1: Preparation of a Poly(DMAPMA)-Clay Nanocomposite Hydrogel

  • Clay Exfoliation: Disperse a specific amount of Laponite clay in deionized water (e.g., 1-7 g of clay per 100 mL of water) and stir vigorously until a homogeneous, transparent dispersion is obtained. Sonication may be used to aid exfoliation.

  • Monomer Solution Preparation: In a separate container, dissolve the DMAPMA monomer and a photoinitiator (e.g., 2-oxoglutaric acid) in the clay dispersion.

  • Polymerization: Purge the solution with nitrogen gas to remove dissolved oxygen. Transfer the solution into a mold and expose it to UV light for a specified period to initiate polymerization.

  • Purification: After polymerization, immerse the resulting hydrogel in a large volume of deionized water, changing the water periodically to remove unreacted components.

Protocol 2: Preparation of a Poly(DMAPMA)-Based Double Network (DN) Hydrogel (Sequential Method)

  • First Network Synthesis: Prepare the first network by polymerizing a monomer (e.g., 2-acrylamido-2-methyl-1-propanesulfonic acid, AMPS) with a high concentration of a crosslinker to form a brittle, highly crosslinked hydrogel.

  • Swelling: Immerse the first network hydrogel in an aqueous solution containing the second monomer (DMAPMA), a crosslinking agent (at a low concentration), and a photoinitiator. Allow the first network to swell to equilibrium.

  • Second Network Synthesis: Transfer the swollen hydrogel into a mold and initiate the polymerization of the second network using UV irradiation.

  • Purification: Wash the resulting DN hydrogel extensively in deionized water to remove unreacted substances.[8]

Visualizations

experimental_workflow cluster_prep Preparation cluster_poly Polymerization cluster_post Post-Processing Clay Clay Dispersion Mix Mixing and Degassing Clay->Mix Monomer Monomer Solution (DMAPMA + Initiator) Monomer->Mix UV UV Polymerization Mix->UV Purify Purification in DI Water UV->Purify Characterize Mechanical Testing Purify->Characterize

Nanocomposite Hydrogel Synthesis Workflow

toughening_mechanisms cluster_dn Double Network Hydrogel cluster_nc Nanocomposite Hydrogel DN_Stress Applied Stress Sacrificial Sacrificial Bond Breakage (1st Network) DN_Stress->Sacrificial Energy Energy Dissipation Sacrificial->Energy Ductile Ductile Deformation (2nd Network) Energy->Ductile Tough High Toughness Ductile->Tough NC_Stress Applied Stress Crack Crack Propagation Resistance NC_Stress->Crack Multifunctional Multifunctional Crosslinking (Nanoparticles) Crack->Multifunctional Chain Polymer Chain Adsorption/Desorption Multifunctional->Chain Stretch High Stretchability Chain->Stretch

Comparison of Toughening Mechanisms

property_influences cluster_factors Influencing Factors Strength Mechanical Strength Crosslink Crosslink Density Crosslink->Strength Increases Modulus Nanoparticles Nanoparticle Content Nanoparticles->Strength Increases Toughness & Stretchability Network Network Structure (DN/IPN) Network->Strength Increases Fracture Energy Hydrophobicity Hydrophobicity Hydrophobicity->Strength Reduces Swelling

References

controlling the lower critical solution temperature (LCST) of DMAPMA copolymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with N,N-dimethylaminopropyl methacrylamide (DMAPMA) copolymers and seeking to control their Lower Critical Solution Temperature (LCST).

Troubleshooting Guide

This section addresses common problems encountered during the synthesis, characterization, and application of DMAPMA copolymers, offering potential causes and solutions.

Problem Potential Cause(s) Suggested Solution(s)
Inconsistent or non-reproducible LCST values 1. Broad molecular weight distribution (high PDI): Can lead to a broad phase transition instead of a sharp LCST. 2. Variations in copolymer composition: Inaccurate monomer feed ratios or differences in monomer reactivity can alter the hydrophilic/hydrophobic balance. 3. Inconsistent pH or ionic strength: The LCST of DMAPMA copolymers is highly sensitive to pH and the presence of salts.[1][2][3] 4. Polymer concentration effects: The cloud point can be dependent on the polymer concentration.[4][5]1. Utilize controlled polymerization techniques: Employ methods like RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization to achieve a narrow molecular weight distribution.[6][7][8][9] 2. Characterize copolymer composition: Use techniques like ¹H-NMR to verify the final copolymer composition and adjust monomer feed ratios accordingly.[1][2][10] 3. Use buffered solutions: Perform LCST measurements in buffered solutions to maintain a constant pH. Ensure consistent salt concentrations if studying ionic strength effects.[3] 4. Standardize polymer concentration: Use a consistent polymer concentration for all LCST measurements, a recommended starting point is 10 mg/mL.[11][12]
LCST is too high or too low for the intended application 1. Inappropriate comonomer ratio: The ratio of hydrophilic DMAPMA to a hydrophobic comonomer is the primary determinant of the LCST.[4][13][14] 2. Incorrect comonomer choice: The hydrophobicity of the comonomer significantly impacts the resulting LCST.1. Adjust comonomer feed ratio: To lower the LCST, increase the molar fraction of a hydrophobic comonomer (e.g., methyl methacrylate (MMA), styrene).[2][14] To raise the LCST, increase the DMAPMA content. 2. Select a different comonomer: If adjusting the ratio is insufficient, choose a more or less hydrophobic comonomer to achieve the desired temperature range.
Broad or indistinct phase transition 1. High polydispersity (PDI) of the copolymer. 2. Slow heating rate during measurement: This can sometimes lead to a less defined transition. 3. Inherent properties of the copolymer system. 1. Synthesize copolymers with low PDI: Use controlled polymerization methods like RAFT.[7][8][9] 2. Optimize measurement parameters: A common heating rate for turbidimetry is 0.5°C/min to 1°C/min.[11][12][15] 3. Use complementary techniques: Characterize the transition using DSC or DLS in addition to turbidimetry for a more complete picture.[16]
Polymer does not exhibit an LCST 1. Homopolymer of DMAPMA: PDMAPMA homopolymer only shows an LCST at a very high pH (e.g., pH 14) in the absence of salt.[1][2] 2. Copolymer is too hydrophilic: Insufficient incorporation of a hydrophobic comonomer. 3. pH of the solution is too low: The tertiary amine groups on DMAPMA are protonated at lower pH, increasing the polymer's hydrophilicity and consequently its LCST, potentially beyond the boiling point of water.1. Copolymerize with a hydrophobic monomer: Introduce a hydrophobic comonomer like MMA to induce LCST behavior at neutral or near-neutral pH.[1][2] 2. Increase hydrophobic comonomer content. 3. Increase the pH of the solution: Use a buffer to raise the pH and deprotonate the amine groups, making the polymer more hydrophobic and lowering the LCST.

Frequently Asked Questions (FAQs)

Q1: How can I systematically tune the LCST of my DMAPMA copolymer?

A1: The most effective way to tune the LCST is by copolymerizing DMAPMA with a hydrophobic comonomer.[4][13] By systematically varying the molar ratio of the hydrophobic comonomer, you can achieve a wide range of LCSTs. Increasing the hydrophobic content will lower the LCST. For fine-tuning, you can also adjust the pH and ionic strength of the aqueous solution.[1][2][3]

Q2: What is the effect of pH on the LCST of DMAPMA copolymers?

A2: The LCST of DMAPMA copolymers is highly pH-dependent due to the tertiary amine group in the DMAPMA monomer. At low pH, the amine group is protonated, making the polymer more charged and hydrophilic, which leads to an increase in the LCST. At higher pH, the amine group is deprotonated, making the polymer less charged and more hydrophobic, resulting in a lower LCST. This relationship allows for pH-responsive behavior.

Q3: How does adding salt to the solution affect the LCST?

A3: Adding salt to a solution of DMAPMA copolymers generally decreases the LCST.[1] This is known as a "salting-out" effect. The salt ions shield the electrostatic repulsions between the polymer chains, which promotes polymer-polymer interactions over polymer-water interactions, leading to phase separation at a lower temperature.[3] The magnitude of this effect can vary depending on the specific salt used, often following the Hofmeister series.[15]

Q4: What are the standard methods for measuring the LCST?

A4: The most common and straightforward method is turbidimetry using a UV-Vis spectrophotometer with a temperature controller.[3][16] The LCST is often reported as the temperature at which the transmittance of the solution drops to 50% of its initial value.[16] Other techniques include Differential Scanning Calorimetry (DSC), which measures the heat flow associated with the phase transition, and Dynamic Light Scattering (DLS), which detects the increase in particle size due to polymer aggregation above the LCST.[16]

Q5: Why should I consider using a controlled polymerization technique like RAFT?

A5: Controlled polymerization techniques like RAFT allow for the synthesis of polymers with a predetermined molecular weight and a narrow molecular weight distribution (low polydispersity index, PDI).[7][8][9] This is crucial because a high PDI can lead to a broad phase transition instead of a sharp, well-defined LCST, which is often desirable for applications requiring a precise temperature response.[4]

Quantitative Data Summary

The following tables summarize the effect of copolymer composition and pH/ionic strength on the LCST of DMAPMA-based copolymers.

Table 1: Effect of Hydrophobic Comonomer (Methyl Methacrylate - MMA) Content on the Cloud Point (Tcp) of P(DMAPMA-co-MMA) Copolymers

CopolymerMolar Content of MMA (%)Cloud Point (Tcp) at pH > 8.5 (°C)
P(DMAPMA-co-MMA₂₀)20~67
P(DMAPMA-co-MMA₃₅)35~37
Data extracted from turbidimetry studies on copolymers in aqueous solutions.[2]

Table 2: Influence of pH and NaCl Concentration on the Cloud Point (Tcp) of P(DMAPMA-co-MMA₃₅)

NaCl Concentration (M)pHCloud Point (Tcp) (°C)
0.059.0~60
0.059.5~45
0.0510.0~35
0.108.5~58
0.109.0~42
0.109.5~30
Data illustrates the combined effect of pH and ionic strength on the LCST.[1]

Experimental Protocols

Protocol 1: Synthesis of P(DMAPMA-co-MMA) via Free Radical Polymerization

This protocol describes a typical synthesis of a DMAPMA and methyl methacrylate (MMA) copolymer.[1][2]

  • Monomer and Initiator Preparation: In a three-necked flask equipped with a magnetic stirrer, dissolve the desired amounts of DMAPMA and MMA monomers in a suitable solvent (e.g., THF).

  • Nitrogen Purge: Bubble nitrogen gas through the solution for approximately 30 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Initiator Addition: Add the initiator, such as azobisisobutyronitrile (AIBN), to the solution.

  • Polymerization Reaction: Heat the reaction mixture to a specific temperature (e.g., 60°C) and allow it to stir under a nitrogen atmosphere overnight.

  • Purification: Precipitate the resulting copolymer by adding the reaction mixture to a non-solvent like hexane.

  • Drying: Filter the precipitated polymer and dry it in a vacuum oven at a moderate temperature (e.g., 40°C).

  • Characterization: Confirm the copolymer structure and composition using techniques such as ¹H-NMR and ATR-FTIR.[1][2]

Protocol 2: Determination of LCST by Turbidimetry

This is a standard procedure for measuring the cloud point, which is taken as the LCST, of a polymer solution.[3][11][12][16]

  • Sample Preparation: Prepare a polymer solution of a specific concentration (e.g., 0.1% w/v or 10 mg/mL) in the desired aqueous medium (e.g., deionized water or a buffer solution).[1][11] Ensure the polymer is fully dissolved.

  • Instrumentation Setup: Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller. Set the wavelength to a value where the polymer does not absorb light (e.g., 500-700 nm) to ensure that changes in the signal are due to light scattering.[16]

  • Equilibration: Place the sample cuvette in the spectrophotometer and allow it to equilibrate at a temperature well below the expected LCST for at least 15 minutes.[16]

  • Heating Ramp: Increase the temperature at a constant, controlled rate (e.g., 0.5 °C/min).[11][12]

  • Data Acquisition: Record the transmittance (or absorbance) of the solution as a function of temperature.

  • Data Analysis: Plot the transmittance versus temperature. The LCST (or cloud point, Tcp) is typically defined as the temperature at which the transmittance drops to 50% of its initial value.[16] Alternatively, the onset of the transition or the inflection point of the curve can be used.[16]

Visualizations

LCST_Control_Workflow cluster_synthesis Copolymer Synthesis cluster_characterization Characterization cluster_tuning LCST Tuning & Optimization Monomers Select Monomers (DMAPMA + Hydrophobic Comonomer) Ratio Define Monomer Ratio Monomers->Ratio Polymerization Polymerization (e.g., RAFT, Free Radical) Ratio->Polymerization Purification Purification & Drying Polymerization->Purification Composition Verify Composition (¹H-NMR) Purification->Composition LCST_Measurement Measure LCST (Turbidimetry, DLS, DSC) Composition->LCST_Measurement Evaluation Evaluate LCST vs. Target LCST_Measurement->Evaluation Decision LCST OK? Evaluation->Decision Adjust_Ratio Adjust Monomer Ratio Adjust_Ratio->Ratio Adjust_pH Adjust Solution pH Adjust_pH->LCST_Measurement Adjust_Salt Adjust Ionic Strength Adjust_Salt->LCST_Measurement Decision->Adjust_Ratio No Decision->Adjust_pH No Decision->Adjust_Salt No Application Proceed to Application Decision->Application Yes

Caption: Workflow for synthesizing and tuning the LCST of DMAPMA copolymers.

Factors_Affecting_LCST cluster_intrinsic Intrinsic Factors (Polymer Design) cluster_extrinsic Extrinsic Factors (Solution Environment) LCST LCST of DMAPMA Copolymer Comonomer_Type Hydrophobic Comonomer Type Comonomer_Type->LCST Determines Hydrophobicity Comonomer_Ratio Hydrophilic/Hydrophobic Ratio Comonomer_Ratio->LCST Primary Control pH pH pH->LCST Modulates Charge Ionic_Strength Ionic Strength (Salt) Ionic_Strength->LCST Shields Charges Concentration Polymer Concentration Concentration->LCST Can Influence Cloud Point

Caption: Key factors influencing the LCST of DMAPMA copolymers.

References

Technical Support Center: N-(3-(Dimethylamino)propyl)methacrylamide (DMAPMA) Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with N-(3-(Dimethylamino)propyl)methacrylamide (DMAPMA) polymerization.

Frequently Asked Questions (FAQs)

Q1: Why is my DMAPMA polymerization failing or proceeding very slowly?

A1: The most common cause of failed or inhibited DMAPMA polymerization is the presence of radical scavengers. Commercial monomers are typically shipped with inhibitors to prevent spontaneous polymerization during transport and storage.[1][2] These inhibitors must be removed before initiating the polymerization reaction. Other factors can include impure reagents, incorrect temperature, or inappropriate pH.

Q2: What are the common inhibitors found in DMAPMA?

A2: Like other acrylic and methacrylic monomers, DMAPMA is often stabilized with inhibitors such as hydroquinone (HQ), hydroquinone monomethyl ether (MEHQ, also known as 4-methoxyphenol), or butylated hydroxytoluene (BHT).[3][4][5] These compounds effectively scavenge free radicals, which are necessary to initiate polymerization.[1]

Q3: How do I remove inhibitors from DMAPMA before polymerization?

A3: There are three primary methods for removing phenolic inhibitors like MEHQ from methacrylate monomers:

  • Column Chromatography: Passing the monomer through a column of basic activated alumina is a highly effective and convenient method for laboratory-scale purification.[5]

  • Caustic Washing (Liquid-Liquid Extraction): This involves washing the monomer with an aqueous basic solution, such as sodium hydroxide (NaOH), to extract the weakly acidic inhibitor.[5]

  • Vacuum Distillation: This method separates the monomer from the less volatile inhibitor. However, it carries a risk of premature polymerization at elevated temperatures and should be performed with caution.[2][3]

Q4: Can I proceed with polymerization without removing the inhibitor?

A4: While polymerization might occur in the presence of an inhibitor, it often leads to lower yields and unpredictable molecular weights.[1][2] The inhibitor will react with the free radical initiator, reducing its efficiency.[2] For reproducible and successful polymerization, removing the inhibitor is a critical step.[5]

Q5: How does pH affect DMAPMA polymerization?

A5: The pH of the reaction medium can significantly influence the polymerization of DMAPMA. The tertiary amine group in DMAPMA is pH-responsive.[6][7] At acidic pH, the amine group is protonated, leading to a positively charged monomer. This can affect the polymerization kinetics and the properties of the resulting polymer. For instance, in Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, conducting the reaction in an acidic aqueous/alcohol mixture has been shown to be effective for producing well-defined polymers.[8] In some cases, alkaline conditions can lead to hydrolysis of similar monomers.[9]

Q6: What is the optimal temperature for DMAPMA polymerization?

A6: The optimal temperature depends on the initiator used. For free radical polymerization initiated by azobisisobutyronitrile (AIBN), temperatures around 60-70°C are commonly employed.[10][11][12] It is crucial to follow the recommended decomposition temperature for your specific initiator to ensure a controlled polymerization rate.

Troubleshooting Guides

Issue: Polymerization Inhibition or Slow Reaction Rate

This guide will help you troubleshoot common issues related to the inhibition of DMAPMA polymerization.

Troubleshooting Workflow

G start Start: Polymerization Failed or Slow check_inhibitor Did you remove the inhibitor from the DMAPMA monomer? start->check_inhibitor remove_inhibitor Action: Remove inhibitor using recommended protocol. check_inhibitor->remove_inhibitor No check_reagents Are all other reagents (initiator, solvent) pure and anhydrous? check_inhibitor->check_reagents Yes remove_inhibitor->check_reagents yes_inhibitor Yes no_inhibitor No purify_reagents Action: Purify reagents. Use fresh materials. check_reagents->purify_reagents No check_conditions Are the reaction temperature and pH appropriate for your system? check_reagents->check_conditions Yes purify_reagents->check_conditions yes_reagents Yes no_reagents No adjust_conditions Action: Adjust temperature and/or pH based on literature. check_conditions->adjust_conditions No contact_support Outcome: If issues persist, consult further literature or technical support. check_conditions->contact_support Yes adjust_conditions->contact_support yes_conditions Yes no_conditions No G cluster_0 cluster_1 cluster_2 initiator Free Radical Initiator (e.g., AIBN) radicals Initiating Radicals (R•) initiator->radicals Heat monomer DMAPMA Monomer radicals->monomer inhibitor Inhibitor (e.g., MEHQ) radicals->inhibitor Radical Scavenging growing_chain Growing Polymer Chain monomer->growing_chain polymer Poly(DMAPMA) growing_chain->polymer Propagation inactive_species Inactive Species inhibitor->inactive_species

References

Technical Support Center: Optimizing Initiator Concentration for DMAPMA Free Radical Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing initiator concentration for the free radical polymerization of N,N-dimethylaminopropyl methacrylamide (DMAPMA).

Frequently Asked Questions (FAQs)

Q1: What is the primary role of an initiator in the free radical polymerization of DMAPMA?

An initiator is a chemical compound that, upon decomposition by heat or light, generates free radicals. These free radicals are the active species that initiate the polymerization process by reacting with DMAPMA monomers, starting the formation of polymer chains. The concentration of the initiator directly influences the polymerization rate, the final molecular weight of the polymer, and the molecular weight distribution.

Q2: Which initiators are commonly used for the free radical polymerization of DMAPMA?

Commonly used initiators for the free radical polymerization of DMAPMA include:

  • Azo-initiators: such as 2,2'-Azobis(2-methylpropionitrile) (AIBN), which is soluble in organic solvents like ethanol and toluene.

  • Peroxide initiators: like benzoyl peroxide (BPO).

  • Persulfate initiators: such as ammonium persulfate (APS) or potassium persulfate (KPS), which are suitable for polymerization in aqueous solutions.

  • Redox initiation systems: These systems, often used at lower temperatures, consist of an oxidizing agent and a reducing agent.

Q3: How does initiator concentration affect the molecular weight of the resulting poly(DMAPMA)?

The molecular weight of the polymer is inversely proportional to the initiator concentration. A higher initiator concentration leads to the generation of a larger number of free radicals, which in turn initiates more polymer chains simultaneously. With a finite amount of monomer, this results in the formation of a larger number of shorter polymer chains, thus leading to a lower average molecular weight.[1] Conversely, a lower initiator concentration produces fewer, longer polymer chains, resulting in a higher average molecular weight.

Q4: What is the effect of initiator concentration on the polymerization rate?

The polymerization rate is directly proportional to the square root of the initiator concentration. Increasing the initiator concentration leads to a higher concentration of free radicals, which in turn increases the rate of the polymerization reaction.[1] This means that the polymerization will proceed faster and reach a certain monomer conversion in a shorter amount of time.[1]

Q5: Can the initiator concentration affect the Polydispersity Index (PDI) of the polymer?

Yes, the initiator concentration can influence the Polydispersity Index (PDI), which is a measure of the distribution of molecular weights in a given polymer sample.

  • Optimal Concentration: At an optimal concentration, the initiation is uniform, leading to a more controlled growth of polymer chains and a narrower PDI.

  • High Concentration: An excessively high initiator concentration can lead to a higher rate of termination reactions, which can broaden the PDI.

  • Low Concentration: A very low initiator concentration might result in a slow and uneven initiation process, also potentially leading to a broader PDI.

Troubleshooting Guide

This guide addresses common issues encountered during the free radical polymerization of DMAPMA, with a focus on initiator concentration.

Problem Possible Cause Related to Initiator Suggested Solution
Slow or No Polymerization Insufficient Initiator Concentration: The concentration of the initiator may be too low to generate enough free radicals to overcome the effects of inhibitors (like dissolved oxygen) and effectively initiate polymerization.Gradually increase the initiator concentration. A typical starting point for AIBN or APS is in the range of 0.1 to 1.0 mol% with respect to the monomer.
Degraded Initiator: The initiator may have lost its activity due to improper storage (e.g., exposure to heat, light, or moisture).Use a fresh batch of initiator that has been stored according to the manufacturer's recommendations. For example, AIBN should be stored in a cool, dark place.
Polymerization is Too Fast and Uncontrolled Excessive Initiator Concentration: A very high concentration of initiator can lead to a rapid, exothermic reaction that is difficult to control. This can result in a very low molecular weight polymer and a broad PDI.Reduce the initiator concentration. Perform a series of experiments with varying lower concentrations to find the optimal level for controlled polymerization.
Low Monomer Conversion Premature Termination: A high initiator concentration can lead to a high concentration of radicals, increasing the likelihood of termination reactions which halt chain growth before high conversion is reached.Optimize the initiator concentration by systematically lowering it. Consider a lower polymerization temperature to reduce the rate of both initiation and termination.
Inconsistent Results (Batch-to-Batch Variation) Inaccurate Measurement of Initiator: Small variations in the amount of initiator, especially at low concentrations, can lead to significant differences in polymerization kinetics and final polymer properties.Ensure accurate weighing of the initiator using a calibrated analytical balance. For very small quantities, consider preparing a stock solution of the initiator.
Broad Polydispersity Index (PDI) Non-uniform Initiation: This can occur if the initiator concentration is either too high or too low, leading to uncontrolled initiation or slow, sporadic initiation, respectively.Systematically vary the initiator concentration to find an optimal range that provides a narrower PDI. Ensure homogeneous mixing of the initiator in the reaction mixture before starting the polymerization.

Data Presentation

The following tables summarize the relationship between initiator concentration and key polymerization parameters.

Table 1: General Relationship between Initiator Concentration and Polymerization Outcomes

Initiator ConcentrationPolymerization RateMolecular Weight (Mw)Monomer ConversionPolydispersity Index (PDI)
Low SlowHighPotentially LowCan be broad if initiation is slow
Optimal ModerateControlledHighNarrower
High FastLowCan be high, but may decrease if termination is excessiveCan broaden due to side reactions

Table 2: Example Data for Copolymerization of DADMAC with DMAPMA

This data is for the aqueous copolymerization of N,N-diallyl-N,N-dimethylammonium chloride (DADMAC) and N-[3-(Dimethylamino)propyl]methacrylamide (DMAPMA) using Ammonium Persulfate (APS) as the initiator. While not a homopolymerization of DMAPMA, it provides a relevant quantitative example of the effect of initiator concentration on monomer conversion.

Initiator (APS) Concentration (wt% with respect to monomers)Monomer Conversion (%)
0.05~60
0.1~75
0.5~90
1.0~95
Source: Adapted from data on the copolymerization of DADMAC with DMAPMA.[2]

Experimental Protocols

Objective: To determine the optimal initiator concentration for the free radical polymerization of DMAPMA to achieve a desired monomer conversion and molecular weight.

Materials:

  • N,N-dimethylaminopropyl methacrylamide (DMAPMA)

  • Initiator (e.g., 2,2'-Azobis(2-methylpropionitrile) - AIBN)

  • Solvent (e.g., Ethanol, Toluene, or Deionized Water depending on the initiator)

  • Inert gas supply (Nitrogen or Argon)

  • Reaction vessel (e.g., three-neck round-bottom flask) with a condenser and magnetic stirrer

  • Constant temperature bath (e.g., oil bath)

  • Precipitation solvent (e.g., cold hexane or diethyl ether)

  • Filtration apparatus

  • Vacuum oven

Procedure: Solution Polymerization using AIBN

  • Monomer and Initiator Preparation: In a three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and a nitrogen inlet, dissolve a known amount of DMAPMA in the chosen solvent (e.g., ethanol) to achieve the desired monomer concentration (e.g., 10-20 wt%).

  • Initiator Addition: Add the calculated amount of AIBN to the solution. The amount of initiator is typically varied from 0.1 to 2.0 mol% with respect to the monomer.

  • Degassing: Deoxygenate the reaction mixture by bubbling nitrogen or argon gas through the solution for at least 30 minutes. Oxygen is an inhibitor of free radical polymerization and its removal is crucial.

  • Polymerization: Place the reaction flask in a preheated oil bath set to the desired temperature (e.g., 60-70 °C for AIBN). Maintain the inert atmosphere and stirring throughout the reaction. The reaction time can vary from a few hours to 24 hours depending on the desired conversion.

  • Termination and Precipitation: After the desired reaction time, stop the polymerization by cooling the flask in an ice bath and exposing the solution to air.

  • Isolation of Polymer: Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent (e.g., cold hexane).

  • Purification: Collect the precipitated polymer by filtration and wash it several times with the non-solvent to remove any unreacted monomer and initiator.

  • Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • Characterization: Characterize the resulting poly(DMAPMA) for its molecular weight (Mw) and Polydispersity Index (PDI) using Gel Permeation Chromatography (GPC) and determine the monomer conversion using techniques like ¹H NMR spectroscopy or gravimetry.

Mandatory Visualizations

G cluster_input Inputs cluster_process Polymerization Process cluster_output Outputs Monomer DMAPMA Monomer Initiation Initiation Monomer->Initiation Initiator Initiator (e.g., AIBN) Initiator->Initiation Solvent Solvent Temp Temperature Propagation Propagation Initiation->Propagation Termination Termination Propagation->Termination Polymer Poly(DMAPMA) Termination->Polymer

Caption: General workflow of free radical polymerization.

G cluster_initiator Initiator Concentration cluster_properties Resulting Polymer Properties Low_I Low High_MW High MW Broad PDI Low_I->High_MW Optimal_I Optimal Controlled_MW Controlled MW Narrow PDI Optimal_I->Controlled_MW High_I High Low_MW Low MW Broad PDI High_I->Low_MW

Caption: Initiator concentration and polymer properties.

Caption: Troubleshooting workflow for initiator optimization.

References

Technical Support Center: Troubleshooting Poor Solubility of N-(3-(Dimethylamino)propyl)methacrylamide (DMAPMA) Copolymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with N-(3-(Dimethylamino)propyl)methacrylamide (DMAPMA) copolymers.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the solubility of DMAPMA copolymers?

A1: The solubility of DMAPMA copolymers is primarily influenced by a combination of factors:

  • pH: The dimethylamino group on the DMAPMA monomer is a weak base. At acidic pH, this group becomes protonated, leading to increased charge and enhanced solubility in aqueous solutions.[1][2] Conversely, at high pH (e.g., pH > 8.5), the polymer is less protonated and may exhibit lower solubility.[3]

  • Temperature: DMAPMA copolymers often exhibit Lower Critical Solution Temperature (LCST) behavior, meaning they become less soluble as the temperature increases.[3][4] The exact LCST depends on the copolymer composition, pH, and ionic strength.

  • Comonomer Composition: The incorporation of hydrophobic comonomers, such as methyl methacrylate (MMA), will decrease the overall hydrophilicity of the copolymer, leading to lower aqueous solubility.[4][5]

  • Ionic Strength: The presence of salts in the solution can affect the hydration of the polymer chains and influence the LCST.[3][6]

  • Molecular Weight: Generally, the solubility of polymers decreases as their molecular weight increases.[7]

Q2: My DMAPMA copolymer is not dissolving in water. What is the first thing I should check?

A2: The first and most critical parameter to check is the pH of your aqueous solution. DMAPMA copolymers are often insoluble or poorly soluble in neutral water. Try adjusting the pH to an acidic value (e.g., pH 3-5) to protonate the dimethylamino groups, which should significantly improve solubility.[1]

Q3: Can I dissolve my DMAPMA copolymer in organic solvents?

A3: Yes, DMAPMA copolymers are often soluble in polar organic solvents.[8] Common solvents to try include ethanol, methanol, N,N-dimethylformamide (DMF), and tetrahydrofuran (THF).[4][8][9] The choice of solvent may depend on the specific comonomer used in your copolymer.

Q4: How does the choice of comonomer affect the solubility of DMAPMA copolymers?

A4: The comonomer's properties play a significant role. If you have copolymerized DMAPMA with a hydrophobic monomer like methyl methacrylate (MMA), the resulting copolymer will be more hydrophobic than the DMAPMA homopolymer.[4][5] This increased hydrophobicity can lead to lower solubility in water and a lower LCST.[4]

Q5: What is the Critical Aggregation Concentration (CAC), and how does it relate to solubility?

A5: The Critical Aggregation Concentration (CAC) is the concentration above which the copolymer chains begin to self-assemble into aggregates or micelles in solution.[3][4] While the copolymer may appear "dissolved" above the CAC, it exists as nano- or micro-sized aggregates rather than individual polymer chains. The CAC is influenced by the hydrophobicity of the copolymer; a more hydrophobic copolymer will have a lower CAC.[4]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common solubility issues with DMAPMA copolymers.

Issue 1: My DMAPMA copolymer will not dissolve in water at room temperature.

Possible Cause Troubleshooting Step
Incorrect pH The dimethylamino groups are not sufficiently protonated.
Solution: Acidify the aqueous solution to pH 3-5 using a dilute acid (e.g., 0.1 M HCl). Monitor the dissolution of the polymer with stirring.[1]
High Hydrophobicity The copolymer contains a high percentage of a hydrophobic comonomer.
Solution: Try dissolving the copolymer in a polar organic solvent first (e.g., ethanol, DMF), and then dialyzing against acidic water to prepare an aqueous solution.[4]
High Molecular Weight The polymer chains are too long to readily dissolve.
Solution: Attempt to dissolve at a lower concentration. If that fails, consider synthesizing a lower molecular weight version of the copolymer.[7]
Cross-linking Unintended cross-linking during polymerization or storage may have occurred.
Solution: Characterize the polymer using techniques like gel permeation chromatography (GPC) to check for a high molecular weight shoulder or insoluble fraction.[10] If cross-linked, the polymer will likely only swell rather than dissolve.

Issue 2: My DMAPMA copolymer solution is cloudy or precipitates upon heating.

Possible Cause Troubleshooting Step
LCST Behavior The solution temperature has exceeded the Lower Critical Solution Temperature (LCST) of the copolymer.[3][4]
Solution: Cool the solution down. The cloudiness should disappear if it is due to LCST behavior. To work at higher temperatures, you may need to adjust the pH to be more acidic or decrease the ionic strength of the solution.
Incorrect pH At higher pH values, the LCST of DMAPMA copolymers is often lower.[3]
Solution: Lower the pH of the solution to increase the LCST.
High Polymer Concentration Concentrated polymer solutions are more likely to exhibit phase separation.
Solution: Dilute the polymer solution.

Issue 3: My DMAPMA copolymer dissolves initially but then crashes out of solution over time.

Possible Cause Troubleshooting Step
Slow Aggregation The copolymer is slowly aggregating and precipitating.
Solution: Ensure the pH of the solution is sufficiently low to maintain protonation of the amine groups. Consider adding a small amount of a co-solvent like ethanol to improve long-term stability.
Change in pH The pH of the solution may be changing over time (e.g., due to absorption of atmospheric CO2).
Solution: Buffer the aqueous solution to maintain a constant acidic pH.
Ionic Contamination The presence of certain ions can induce precipitation.
Solution: Use deionized water and high-purity salts if preparing a buffered solution.

Quantitative Data Summary

The following tables summarize key quantitative data related to the solubility of DMAPMA copolymers.

Table 1: Effect of Comonomer Content on Cloud Point Temperature (Tcp)

CopolymerMMA Content (mol%)Cloud Point Temperature (°C) at pH 11
P(DMAPMA-co-MMA)20~67
P(DMAPMA-co-MMA)35~37
Data synthesized from[4]

Table 2: Effect of Comonomer Content on Critical Aggregation Concentration (CAC)

CopolymerMMA Content (mol%)CAC (% w/v)
P(DMAPMA-co-MMA)20~0.1
P(DMAPMA-co-MMA)35~0.003
Data synthesized from[4]

Detailed Experimental Protocols

Protocol 1: Determining the Aqueous Solubility of a DMAPMA Copolymer

  • Preparation of Stock Solution:

    • Accurately weigh 100 mg of the dry DMAPMA copolymer.

    • Add the polymer to a vial containing 10 mL of deionized water.

    • Stir the mixture at room temperature for 24 hours.

  • pH Adjustment:

    • If the polymer has not dissolved, slowly add 0.1 M HCl dropwise while monitoring the pH with a calibrated pH meter.

    • Continue adding acid until the polymer dissolves or the pH reaches ~3.

    • Record the pH at which the polymer fully dissolves.

  • Observation:

    • Visually inspect the solution for any signs of insolubility (e.g., cloudiness, particulates).

    • If the polymer dissolves, it is considered soluble under those pH conditions.

Protocol 2: Determination of the Cloud Point (LCST)

  • Sample Preparation:

    • Prepare a 1% w/v solution of the DMAPMA copolymer in a buffered aqueous solution at the desired pH.

    • Filter the solution through a 0.45 µm filter to remove any dust or aggregates.

  • Turbidity Measurement:

    • Place the solution in a cuvette in a UV-Vis spectrophotometer equipped with a temperature controller.

    • Set the wavelength to 500 nm.

    • Slowly heat the sample at a rate of 1°C/minute.

    • Record the absorbance (or % transmittance) as a function of temperature.

  • Data Analysis:

    • The cloud point is defined as the temperature at which the transmittance drops to 50% of its initial value.[3]

Visual Guides

The following diagrams illustrate key concepts and workflows for troubleshooting DMAPMA copolymer solubility.

G cluster_workflow Troubleshooting Workflow for Poor Aqueous Solubility start Start: Copolymer is Insoluble in Water check_ph Is the pH acidic (3-5)? start->check_ph adjust_ph Adjust pH to 3-5 with dilute HCl check_ph->adjust_ph No dissolved1 Does the copolymer dissolve? check_ph->dissolved1 Yes adjust_ph->dissolved1 soluble Solubility Issue Resolved dissolved1->soluble Yes try_organic Try dissolving in a polar organic solvent (e.g., EtOH, DMF) dissolved1->try_organic No dissolved2 Does the copolymer dissolve? try_organic->dissolved2 dissolved2->soluble Yes, consider solvent exchange characterize Further Characterization Needed (GPC, NMR for cross-linking or high hydrophobicity) dissolved2->characterize No

Caption: A step-by-step workflow for troubleshooting poor aqueous solubility of DMAPMA copolymers.

G cluster_ph_effect Effect of pH on DMAPMA Copolymer Solubility node_acidic Acidic pH (e.g., pH < 6) protonation Amine groups are protonated (-N(CH3)2H+) node_acidic->protonation node_neutral Neutral pH (e.g., pH ~7) deprotonation Amine groups are deprotonated (-N(CH3)2) node_neutral->deprotonation node_basic Basic pH (e.g., pH > 8) node_basic->deprotonation high_solubility High Aqueous Solubility protonation->high_solubility low_solubility Poor Aqueous Solubility / Aggregation deprotonation->low_solubility

Caption: The relationship between pH and the solubility of DMAPMA copolymers in aqueous solutions.

G cluster_lcst LCST Behavior of DMAPMA Copolymers temp_below_lcst Temperature < LCST hydrated Polymer chains are hydrated and soluble temp_below_lcst->hydrated temp_above_lcst Temperature > LCST dehydrated Polymer chains dehydrate and aggregate temp_above_lcst->dehydrated soluble Clear Solution hydrated->soluble insoluble Cloudy Solution / Precipitation dehydrated->insoluble

Caption: The effect of temperature on the solubility of thermo-responsive DMAPMA copolymers.

References

cytotoxicity of N-(3-(Dimethylamino)propyl)methacrylamide-based polymers for biomedical use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for troubleshooting experiments involving N-(3-(Dimethylamino)propyl)methacrylamide (DMAPMA)-based polymers.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of cytotoxicity for cationic DMAPMA-based polymers?

A1: Cationic polymers, including those based on DMAPMA, primarily induce cytotoxicity through two main pathways. Highly cationic polymers can disrupt the cellular plasma membrane, leading to necrosis.[1] Alternatively, high molecular weight, hydrophobic copolymers can be internalized by the cell through active transport, which may trigger the activation of the NLRP3 inflammasome, an immunogenic response leading to pyroptosis.[1][2]

Q2: How does the molecular weight of a DMAPMA-based polymer influence its cytotoxicity?

A2: Generally, higher molecular weight (Mn) is associated with increased cytotoxicity.[1][3] For example, copolymers of DMAEMA and TEGMA may show toxic responses at high molecular weights (Mn ≥ 45 kg/mol ).[4] Similarly, long-chain pDMAEMA polymers (Mw = 3.9–4.8 × 104 g/mol ) are very disruptive to cellular membranes and pro-apoptotic.[3]

Q3: How does copolymerization with other monomers affect the cytotoxicity of DMAPMA-based polymers?

A3: Copolymerization can significantly alter cytotoxicity. Incorporating hydrophobic monomers like butyl methacrylate (BMA) can shift the biological response from a toxic to an immunogenic phenotype, especially in high molecular weight systems. Conversely, copolymerization with hydrophilic and biocompatible monomers like oligo(ethylene glycol)methyl ether methacrylate (OEGMA) or 2-methacryloyloxyethyl phosphorylcholine (MPC) can reduce cytotoxicity.[5] Glycopolymers, created by copolymerizing with monomers like 2-lactobionamidoethyl methacrylamide (LAEMA), have also shown better cell viabilities than their corresponding cationic homopolymers.[6][7]

Q4: Can the polymer architecture (e.g., block vs. statistical) impact cytotoxicity?

A4: Yes, polymer architecture is a key factor. Studies have shown that for copolymers of DMAEMA and OEGMA, block-like structures are less cytotoxic than statistical or gradient architectures.[8] This finding can guide the design of safer polymer-based vectors for applications like nucleic acid delivery.

Q5: Are there ways to modify DMAPMA-based polymers to reduce their inherent cytotoxicity?

A5: Yes. One effective strategy is to introduce biodegradable linkages, such as disulfide bonds, into the polymer backbone. These "reducible" polymers (rPDMAEMA) can degrade into smaller, less toxic fragments within the reducing environment of the cell.[9] Compared to their non-reducible counterparts, rPDMAEMA has shown minimal toxic effects across various cell lines.[9]

Quantitative Cytotoxicity Data

The following tables summarize quantitative data from various in vitro cytotoxicity studies on DMAPMA-based and related cationic polymers.

Table 1: Cytotoxicity of pDMAEMA Homopolymers and Copolymers

PolymerCell LineAssayKey Quantitative FindingCitation(s)
pDMAEMA (low MW)U937 (monocytes)HCANecrosis induced at 25-50 µg/ml.[2][2]
pDMAEMA (low MW)Caco-2HCAApoptosis induced at 100-250 µg/ml.[2][2]
Reducible pDMAEMA (rPDMAEMA)EA.hy926MTSIC50 > 50 µg/mL.[9][9]
Non-reducible pDMAEMAEA.hy926MTSIC50 < 20 µg/mL.[9][9]
p(DMAPMA·HCl) HomopolymersHeLaMTTInvestigated for cytotoxicity.[5][5]
p(DMAPMA·HCl)-based Copolymers with LAEMAHeLaMTTCationic glycopolymers showed better cell viabilities than the corresponding cationic homopolymers.[6][7][6][7]
Chitosan-g-pDMAPMAAm (Cs/D) CopolymersL929MTSEvaluated for cytotoxicity as potential nonviral gene carriers.[10][10]
DMAEMA70-BMA30 (60 kg/mol )THP-1LDHInduced IL-1β secretion (immunogenic phenotype) rather than immediate toxicity.[1][1]
AEMA70-BMA30 (15 kg/mol )THP-1LDHRepresentative of polymers with the highest toxicity, adhering to the plasma membrane without cell entry.[1][1]

HCA: High Content Analysis; IC50: Half-maximal inhibitory concentration; LDH: Lactate Dehydrogenase; MTS/MTT: (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)/(3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

Experimental Protocols
Protocol 1: MTT Assay for Cell Viability

This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.[11]

Materials:

  • Cells (e.g., HeLa, L929)[5][11]

  • 96-well cell culture plates

  • DMAPMA-based polymer stock solution (sterilized)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[12]

  • Polymer Exposure: Prepare serial dilutions of the polymer stock solution in complete culture medium. Remove the old medium from the wells and replace it with 100 µL of the polymer-containing medium. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, remove the polymer-containing medium. Add 100 µL of fresh medium and 10 µL of MTT reagent to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

  • Solubilization: Remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Protocol 2: LDH Assay for Cytotoxicity

This assay quantifies the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.[1]

Materials:

  • Cells (e.g., THP-1)[4]

  • 96-well cell culture plates

  • DMAPMA-based polymer stock solution (sterilized)

  • Serum-free cell culture medium

  • Commercially available LDH cytotoxicity assay kit (e.g., CyQUANT™ LDH Cytotoxicity Assay)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at the desired density and allow them to attach or stabilize as per the cell line requirements.

  • Polymer Treatment: Prepare serial dilutions of the polymer in serum-free medium. Expose the cells to various concentrations of the polymer (e.g., 6.25, 12.5, 25, 50, or 100 μg/mL).[1][4]

  • Controls:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Cells treated with the lysis buffer provided in the kit.

  • Incubation: Incubate the plate for the specified duration (e.g., 5 hours).[1][4]

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.

  • LDH Reaction: Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate. Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measurement: Stop the reaction using the stop solution provided in the kit. Measure the absorbance at 490 nm and 680 nm (background) using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided by the manufacturer, based on the absorbance values of the treated, spontaneous release, and maximum release samples.

Visualizations and Workflows

General Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis A Polymer Synthesis & Characterization B Sterilization & Eluate Preparation (ISO 10993-12) A->B C Cell Culture & Seeding B->C D Exposure to Polymer (Direct Contact or Eluate) C->D E Cytotoxicity Assay (e.g., MTT, LDH) D->E F Data Analysis & Interpretation E->F

Caption: General workflow for assessing polymer cytotoxicity.

Proposed Cytotoxicity Mechanisms

G Polymer Cationic Polymer Membrane Cell Plasma Membrane Polymer->Membrane Interaction Disruption Membrane Disruption Membrane->Disruption High Cationic Charge Uptake Active Transport (for High MW / Hydrophobic) Membrane->Uptake Cellular Entry Necrosis Necrosis Disruption->Necrosis Inflammasome NLRP3 Inflammasome Activation Uptake->Inflammasome Pyroptosis Pyroptosis (Immunogenic Response) Inflammasome->Pyroptosis

Caption: Proposed signaling pathways for polymer-induced cytotoxicity.

Troubleshooting Guide

Use this guide to diagnose common issues during your cytotoxicity experiments.

Q: My results show unexpectedly high cytotoxicity, even at low polymer concentrations. What should I check?

A: High cytotoxicity can stem from several sources. Follow this decision tree to identify the potential cause.

G Start Problem: Unexpected High Cytotoxicity Q1 Is the polymer concentration correctly calculated and prepared? Start->Q1 Fix1 Action: Recalculate and prepare fresh dilutions. Verify stock concentration. Q1->Fix1 No Q2 Are the control cells (untreated) healthy and showing high viability? Q1->Q2 Yes A1_Yes Yes A1_No No Fix2 Action: Check cell stock for contamination. Optimize cell density and culture conditions. Use a new batch of cells. Q2->Fix2 No Q3 Could the polymer be interfering with the assay itself? Q2->Q3 Yes A2_Yes Yes A2_No No Fix3 Action: Run a control with polymer in cell-free media. Consider a different cytotoxicity assay (e.g., switch from MTT to LDH). Q3->Fix3 Yes End Issue likely related to inherent polymer properties at tested conditions. Consider modifying polymer (e.g., MW, copolymer). Q3->End No A3_Yes Yes A3_No No

Caption: Troubleshooting decision tree for cytotoxicity experiments.

Q: My results are inconsistent between experiments. What are the common causes of poor reproducibility?

A: Poor reproducibility is often linked to variability in experimental conditions.[13] Check the following:

  • Cell Passage Number: Use cells within a consistent and low passage number range, as cell characteristics can change over time.

  • Cell Density: Ensure consistent cell seeding density across all experiments. Over-confluent or under-confluent cells can respond differently.[13]

  • Reagent Preparation: Prepare fresh dilutions of your polymer and assay reagents for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.

  • Incubation Times: Adhere strictly to the same incubation times for both polymer exposure and assay steps.

  • Pipetting Errors: Ensure accurate and consistent pipetting, especially when preparing serial dilutions and adding reagents to 96-well plates. Air bubbles can also interfere with absorbance readings.[13]

References

Technical Support Center: N-(3-(Dimethylamino)propyl)methacrylamide (DMAPMA) Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of N-(3-(Dimethylamino)propyl)methacrylamide (DMAPMA) to prevent its self-polymerization.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Increased Viscosity or Presence of Solids Onset of self-polymerization.Do not use the monomer. The polymerization process is irreversible. Contact your supplier for a replacement and review your storage conditions.
Discoloration (Yellowing or Browning) Degradation or presence of impurities, which can promote polymerization.While slight discoloration may not always indicate polymerization, it is a sign of instability. It is recommended to test for the presence of polymer before use.
Inconsistent Experimental Results Partial polymerization of the monomer, leading to inaccurate concentrations and altered reactivity.Test a sample of the DMAPMA for purity and the presence of polymer using the quality control protocol outlined below.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of DMAPMA self-polymerization during storage?

A1: The primary cause of self-polymerization is the initiation of a free radical chain reaction. This can be triggered by several factors, including:

  • Heat: Elevated temperatures increase the rate of spontaneous radical formation.

  • Light: UV light can provide the energy to initiate polymerization.

  • Contamination: Impurities, such as peroxides or metal ions, can act as initiators.

  • Inhibitor Depletion: The inhibitor is consumed over time, especially under improper storage conditions.

  • Absence of Oxygen: The commonly used inhibitor, MEHQ, requires oxygen to effectively scavenge free radicals.[1]

Q2: How is DMAPMA stabilized against premature polymerization?

A2: DMAPMA is typically stabilized with a free radical inhibitor. The most common inhibitor used is the monomethyl ether of hydroquinone (MEHQ).[2][3][4] Commercial DMAPMA is often supplied with a specific concentration of MEHQ, typically around 650 ppm.[2][3][5]

Q3: What are the optimal storage conditions for DMAPMA?

A3: To minimize the risk of self-polymerization, DMAPMA should be stored in a cool, dark, and dry place.[6] It is crucial to maintain a headspace containing air (oxygen) in the storage container to ensure the effectiveness of the MEHQ inhibitor.[7] Storage under an inert atmosphere like nitrogen or argon will render the inhibitor ineffective and can lead to polymerization.[8]

Q4: My experiment requires the removal of the inhibitor. How should I store the purified DMAPMA?

A4: Uninhibited DMAPMA is highly prone to polymerization and should be used immediately after purification. If short-term storage is unavoidable, it must be kept at a low temperature (2-8°C) and used as quickly as possible. Uninhibited monomer should be handled with extreme care and monitored frequently for any signs of polymerization.

Q5: I suspect my DMAPMA has started to polymerize. How can I confirm this?

A5: An increase in viscosity or the appearance of solid particles are clear indicators of polymerization. For a more definitive assessment, you can perform the quality control checks outlined in the Experimental Protocols section, such as visual inspection and spectroscopic analysis (FTIR or ¹H NMR).

Data Summary Table

ParameterRecommended ConditionNotes
Storage Temperature 2-8°CRecommended for similar methacrylates and acrylamides to minimize spontaneous polymerization.[8][9]
Inhibitor Monomethyl ether of hydroquinone (MEHQ)Acts as a free radical scavenger to prevent the initiation of polymerization.[2][3][4]
Inhibitor Concentration ~600-750 ppmA common concentration found in commercially available DMAPMA.[5][10]
Atmosphere Air (Oxygen is required)MEHQ requires the presence of oxygen to function effectively as an inhibitor.[7] Do not store under an inert atmosphere.
Light Conditions Store in the darkProtect from light, especially UV light, to prevent photo-initiation of polymerization.[9]
Container Tightly sealed, opaque or amber containerPrevents contamination and exposure to light.

Experimental Protocols

Protocol 1: Quality Control Check for DMAPMA Stability

This protocol outlines a series of checks to assess the quality and stability of stored DMAPMA.

1. Visual Inspection:

  • Appearance: The monomer should be a clear, colorless to pale yellow, viscous liquid.[2] Significant darkening may indicate degradation.

  • Clarity: The liquid should be free of any suspended solid particles or cloudiness.

  • Viscosity: Gently swirl the container. A noticeable increase in viscosity compared to a fresh sample is a strong indicator of polymerization.

2. Spectroscopic Analysis to Detect Polymer:

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Objective: To detect the disappearance of the carbon-carbon double bond present in the monomer, which is consumed during polymerization.

    • Methodology:

      • Acquire an FTIR spectrum of a fresh, unpolymerized DMAPMA sample to serve as a reference.

      • Acquire an FTIR spectrum of the stored DMAPMA sample under the same conditions.

      • Analysis: Compare the spectra. Look for a significant decrease or disappearance of the characteristic peaks for the C=C vinyl bond (typically around 1635 cm⁻¹) and the =C-H bond (around 940 cm⁻¹) in the stored sample. The presence of broad polymer peaks will also be evident.

  • Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:

    • Objective: To detect the disappearance of vinyl proton signals from the monomer.

    • Methodology:

      • Dissolve a small amount of the DMAPMA sample in a suitable deuterated solvent (e.g., CDCl₃).

      • Acquire a ¹H NMR spectrum.

      • Analysis: In the spectrum of the monomer, look for the characteristic signals of the vinyl protons (typically in the range of 5.5-6.5 ppm).[11] The absence or significant reduction in the integration of these peaks relative to other protons in the molecule indicates that polymerization has occurred.

Visualizations

Troubleshooting_Workflow Troubleshooting DMAPMA Polymerization start Suspect DMAPMA Polymerization visual_inspection Perform Visual Inspection (Clarity, Color, Viscosity) start->visual_inspection is_polymerized Signs of Polymerization? (Cloudy, Solid, Viscous) visual_inspection->is_polymerized spectroscopy Perform Spectroscopic Analysis (FTIR or 1H NMR) is_polymerized->spectroscopy No/Unsure discard Discard Monomer and Review Storage Conditions is_polymerized->discard Yes polymer_detected Polymer Detected? spectroscopy->polymer_detected polymer_detected->discard Yes proceed Monomer is Usable Proceed with Caution polymer_detected->proceed No

Caption: Troubleshooting workflow for suspected DMAPMA polymerization.

Polymerization_Mechanism DMAPMA Self-Polymerization and Inhibition cluster_initiation Initiation cluster_propagation Propagation cluster_inhibition Inhibition initiator Heat, Light, or Contaminants dmapma_monomer DMAPMA Monomer initiator->dmapma_monomer radical DMAPMA Radical dmapma_monomer->radical Forms radical2 DMAPMA Radical dmapma_monomer2 DMAPMA Monomer radical2->dmapma_monomer2 Reacts with growing_chain Growing Polymer Chain dmapma_monomer2->growing_chain Forms radical3 DMAPMA Radical mehq MEHQ + O2 radical3->mehq Reacts with stable_species Stable Species (Non-reactive) mehq->stable_species Forms

Caption: Mechanism of DMAPMA polymerization and the role of the MEHQ inhibitor.

References

Technical Support Center: Scaling Up N-(3-(Dimethylamino)propyl)methacrylamide (DMAPMA) Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges encountered when scaling up the polymerization of N-(3-(Dimethylamino)propyl)methacrylamide (DMAPMA). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to facilitate a smooth transition from laboratory-scale to larger-scale production.

Troubleshooting Guide

Scaling up DMAPMA polymerization can introduce challenges not always observed at the bench scale. This guide addresses common issues in a question-and-answer format.

Problem Potential Cause Recommended Solution
Poor/Inconsistent Monomer Conversion Inadequate Heat Transfer: Exothermic polymerization can lead to localized hot spots, causing premature termination or side reactions.- Improve agitation to ensure uniform temperature distribution.- Use a reactor with a higher surface area-to-volume ratio.- Implement a controlled monomer/initiator feed strategy to manage the rate of heat generation.
Oxygen Inhibition: Oxygen is a potent radical scavenger that can inhibit polymerization.- Ensure rigorous deoxygenation of the monomer solution and reactor headspace, especially for larger volumes. Purging with an inert gas (e.g., nitrogen or argon) for an extended period is crucial.
Impure Monomer or Solvent: Impurities can act as inhibitors or chain transfer agents.- Use high-purity monomer and solvents. Consider passing the monomer through a column of basic alumina to remove inhibitors immediately before use.
High Polydispersity (Đ > 1.3) in RAFT Polymerization Inefficient Mixing: Poor mixing can lead to localized areas of high initiator concentration, causing an excess of dead polymer chains.- Use an appropriate impeller design (e.g., anchor or turbine) for viscous solutions to ensure homogeneity.- Optimize the stirring speed for the reactor geometry and batch volume.
Incorrect Initiator-to-CTA Ratio: An excess of initiator relative to the chain transfer agent (CTA) will result in a higher population of dead chains.- Maintain a low initiator-to-CTA ratio (typically 1:5 to 1:10 for RAFT).- Ensure accurate weighing and dispensing of both initiator and CTA, especially for larger quantities.
Side Reactions at Elevated Temperatures: Prolonged reaction times at high temperatures due to poor heat dissipation can lead to side reactions involving the tertiary amine group or the RAFT agent.- Optimize the reaction temperature to balance polymerization rate and control.[1] - Consider a lower reaction temperature with a more active initiator if necessary.
Gel Formation or Uncontrolled Polymerization "Trommsdorff-Norrish" (Gel) Effect: A rapid increase in viscosity hinders termination reactions, leading to an uncontrolled acceleration of the polymerization rate.- Perform the polymerization in solution to manage viscosity and improve heat dissipation.- Reduce the initial monomer concentration.- Implement a semi-batch process with gradual monomer addition.
Excessive Initiator Concentration: Too much initiator can lead to a rapid, uncontrolled polymerization.- Carefully calculate and measure the initiator concentration based on the desired molecular weight and reaction kinetics.
Difficulty in Polymer Purification High Viscosity of Polymer Solution: Concentrated solutions of high molecular weight poly(DMAPMA) can be difficult to handle and precipitate effectively.- Dilute the polymer solution with a suitable solvent before precipitation.- Optimize the precipitation process by slowly adding the polymer solution to a vigorously stirred anti-solvent.
Inefficient Precipitation: The choice of solvent/anti-solvent system is critical for efficient recovery of the polymer.- For poly(DMAPMA) synthesized in organic solvents like toluene or ethanol, precipitation in cold hexane is often effective.[2] For aqueous polymerizations, acetone can be a suitable anti-solvent.[3]

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up DMAPMA polymerization from a 100 mL flask to a 10 L reactor?

The primary challenges in scaling up include:

  • Heat Management: Polymerization is exothermic, and the surface area-to-volume ratio decreases significantly as the reactor size increases, making heat dissipation more difficult.[3] This can lead to temperature gradients and loss of control.

  • Viscosity Management: As the polymerization progresses, the viscosity of the solution increases substantially.[4] In larger reactors, this can lead to inadequate mixing, non-uniform heat distribution, and broadening of the molecular weight distribution.

  • Maintaining Homogeneity: Ensuring uniform distribution of monomer, initiator, and (in the case of RAFT) chain transfer agent is more challenging in a larger volume.

  • Purification: Handling and purifying large volumes of viscous polymer solution and isolating the final product can be logistically challenging.

Q2: How does the pH of the reaction medium affect the polymerization of DMAPMA, especially at a larger scale?

The tertiary amine group of DMAPMA is pH-sensitive. At low pH, the amine is protonated, rendering the monomer more water-soluble and potentially influencing its reactivity and the conformation of the resulting polymer chains in solution.[5] In large-scale aqueous polymerizations, maintaining a consistent pH throughout the reactor can be challenging due to mixing inefficiencies. Localized pH variations could potentially affect the polymerization kinetics and the properties of the final polymer. For RAFT polymerization in aqueous media, conducting the reaction in an acidic buffer can improve control over the polymerization.[3]

Q3: What type of reactor is recommended for a 20 L scale solution polymerization of DMAPMA?

For a 20 L scale solution polymerization, a jacketed glass or stainless steel reactor is recommended.[6] Key features should include:

  • Effective Agitation: An overhead stirrer with an anchor or turbine impeller is crucial to handle the increasing viscosity and ensure proper mixing.

  • Temperature Control: A circulating bath connected to the reactor jacket for precise heating and cooling is essential for managing the reaction exotherm.

  • Inert Atmosphere: Ports for purging with an inert gas like nitrogen or argon are necessary to prevent oxygen inhibition.

  • Baffles: Internal baffles can improve mixing efficiency and prevent vortex formation, especially at higher agitation speeds.

Q4: Are there any specific side reactions of the dimethylamino)propyl group to be aware of during scale-up?

While the methacrylamide group is the primary site of reaction, the tertiary amine can participate in side reactions, especially under suboptimal conditions that may arise during scale-up (e.g., localized high temperatures). Tertiary amines can potentially act as chain transfer agents, although this is generally less significant with methacrylamides compared to acrylates.[7] More importantly, at elevated temperatures, there is a risk of thermal degradation. Thermogravimetric analysis of poly(DMAPMA)-co-polymers has shown that degradation can begin at temperatures above 150°C.[4][8]

Q5: How can I effectively purify large quantities of poly(DMAPMA)?

For large-scale purification, precipitation is the most common method.

  • Solvent/Anti-solvent Selection: If the polymerization is conducted in an organic solvent like toluene or ethanol, precipitating the polymer by slowly adding the solution to a large volume of a non-polar solvent like cold hexane with vigorous stirring is effective.[2] For polymers synthesized in water, precipitation in a water-miscible organic solvent like acetone is a viable option.[3]

  • Handling: Due to the potentially high viscosity of the polymer solution, it may need to be diluted with additional solvent before precipitation to ensure efficient mixing with the anti-solvent and to obtain a fine, easily filterable powder rather than a sticky mass.

  • Washing and Drying: The precipitated polymer should be thoroughly washed with the anti-solvent to remove unreacted monomer and other impurities. The purified polymer can then be dried under vacuum.

Quantitative Data

Table 1: Typical Reaction Parameters for DMAPMA Polymerization

ParameterFree Radical PolymerizationRAFT Polymerization
Monomer Concentration 10-50 wt% in a suitable solvent10-50 wt% in a suitable solvent
Initiator AIBN, ACVA, Potassium PersulfateAIBN, ACVA
Initiator Concentration Typically 0.1-1.0 mol% relative to monomer[CTA]/[Initiator] ratio of 5:1 to 10:1
Chain Transfer Agent (CTA) Not applicableDithiobenzoates (e.g., CPADB), Trithiocarbonates
Temperature 60-80 °C60-80 °C
Solvent Toluene, Ethanol, Water, DioxaneToluene, Dioxane, Water/2-Propanol mixture
Typical Reaction Time 2-24 hours4-24 hours

Table 2: Viscosity of Poly(DMAPMA) in Aqueous Solution at 25°C

Polymer Concentration (wt%)Approximate Viscosity (cP)
15-15
550-200
10500-2000
20> 5000

Note: Viscosity is highly dependent on molecular weight, pH, and temperature. These are approximate values for illustrative purposes. The viscosity of poly(DMAPMA) solutions is also pH-dependent due to the protonation/deprotonation of the tertiary amine groups, which affects polymer chain conformation.[9]

Table 3: Heat of Polymerization for Related Monomers

MonomerHeat of Polymerization (-ΔHp, kcal/mol)
Acrylamide17.0 - 20.0[10]
Methacrylic Acid10.1[11]
Methyl Methacrylate13.9

Note: The heat of polymerization for DMAPMA is expected to be in a similar range to other methacrylamides.

Experimental Protocols

Protocol 1: Scale-Up of Free Radical Polymerization of DMAPMA (1 L Scale)

Materials:

  • This compound (DMAPMA)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN)

  • Anhydrous Toluene

  • Hexane (for precipitation)

Equipment:

  • 1.5 L jacketed glass reactor with an overhead stirrer (anchor or turbine impeller), condenser, nitrogen inlet/outlet, and thermocouple.

  • Circulating oil bath for temperature control.

  • Large beaker (5 L) for precipitation.

  • Filtration apparatus.

  • Vacuum oven.

Procedure:

  • Set up the reactor system and ensure it is clean, dry, and free of leaks.

  • Charge the reactor with DMAPMA (e.g., 200 g) and anhydrous toluene (800 mL).

  • Begin stirring at a moderate speed (e.g., 150-200 rpm) to dissolve the monomer.

  • Purge the solution with dry nitrogen for at least 1 hour to remove dissolved oxygen. Maintain a positive nitrogen pressure throughout the reaction.

  • While purging, heat the reactor jacket to the desired reaction temperature (e.g., 70 °C) using the circulating oil bath.

  • In a separate flask, dissolve AIBN (e.g., 1.0 g) in a small amount of toluene and deoxygenate by bubbling with nitrogen.

  • Once the reactor temperature is stable, add the AIBN solution to the reactor via a cannula or a pressure-equalizing dropping funnel.

  • Monitor the reaction temperature closely. The exotherm may cause the internal temperature to rise above the jacket temperature. Adjust the oil bath temperature as needed to maintain a stable internal temperature.

  • Allow the polymerization to proceed for the desired time (e.g., 8-12 hours). The viscosity of the solution will increase significantly.

  • To terminate the reaction, cool the reactor to room temperature and expose the solution to air.

  • Dilute the viscous polymer solution with an additional 500 mL of toluene to facilitate handling.

  • In a large beaker, add 4 L of cold hexane and stir vigorously with an overhead stirrer.

  • Slowly pour the polymer solution into the stirring hexane. A white precipitate of poly(DMAPMA) will form.

  • Continue stirring for 30 minutes to ensure complete precipitation.

  • Collect the polymer by filtration and wash it thoroughly with fresh hexane.

  • Dry the polymer in a vacuum oven at 40-50 °C until a constant weight is achieved.

Protocol 2: Scale-Up of RAFT Polymerization of DMAPMA (1 L Scale)

Materials:

  • This compound (DMAPMA)

  • 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) (or another suitable RAFT agent)

  • 4,4'-Azobis(4-cyanovaleric acid) (ACVA)

  • Dioxane (or other suitable solvent)

  • Hexane (for precipitation)

Procedure:

  • Follow steps 1-5 from Protocol 1, using dioxane as the solvent.

  • Charge the reactor with DMAPMA (e.g., 200 g), CPADB (e.g., 2.5 g), and dioxane (800 mL).

  • In a separate flask, dissolve ACVA (e.g., 0.25 g) in a small amount of dioxane and deoxygenate.

  • Once the reactor temperature is stable at the desired temperature (e.g., 70 °C), add the ACVA solution.

  • Monitor the reaction as described in Protocol 1. RAFT polymerizations may have a slower initial rate compared to conventional free radical polymerization.

  • Take samples periodically to monitor monomer conversion (by ¹H NMR) and molecular weight evolution (by GPC).

  • After the desired conversion is reached (e.g., 12-18 hours), terminate the reaction by cooling and exposing to air.

  • Purify the polymer by precipitation in cold hexane as described in Protocol 1 (steps 11-16).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification prep_reagents Prepare Reagents (Monomer, Solvent, Initiator, CTA) setup_reactor Set up Jacketed Reactor with Overhead Stirrer prep_reagents->setup_reactor charge_reactor Charge Reactor with Monomer, Solvent, CTA setup_reactor->charge_reactor deoxygenate Deoxygenate (Nitrogen Purge) charge_reactor->deoxygenate heat Heat to Reaction Temperature deoxygenate->heat add_initiator Add Initiator heat->add_initiator polymerize Monitor Temperature and Viscosity add_initiator->polymerize terminate Terminate Reaction (Cooling & Air Exposure) polymerize->terminate precipitate Precipitate in Anti-solvent terminate->precipitate filter_wash Filter and Wash Polymer precipitate->filter_wash dry Dry under Vacuum filter_wash->dry

Caption: Workflow for scaled-up DMAPMA polymerization.

troubleshooting_high_pdi cluster_causes Potential Causes cluster_solutions Solutions high_pdi High Polydispersity (Đ > 1.3) in RAFT Polymerization mixing Inadequate Mixing high_pdi->mixing ratio Incorrect [CTA]/[I] Ratio high_pdi->ratio temp High Reaction Temperature high_pdi->temp impurities Impurities Present high_pdi->impurities improve_mixing Improve Agitation (Impeller, Baffles, Speed) mixing->improve_mixing check_ratio Verify [CTA] and [I] Concentrations ratio->check_ratio optimize_temp Lower Reaction Temperature temp->optimize_temp purify_reagents Purify Monomer and Solvent impurities->purify_reagents

Caption: Troubleshooting logic for high polydispersity in RAFT.

References

Technical Support Center: Optimizing pH for N-(3-(Dimethylamino)propyl)methacrylamide (DMAPMA) Hydrogel Swelling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-(3-(Dimethylamino)propyl)methacrylamide (DMAPMA) hydrogels. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the pH-dependent swelling of these hydrogels.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the pH-dependent swelling of DMAPMA hydrogels?

A1: The swelling of DMAPMA hydrogels is primarily governed by the protonation of the tertiary amine groups on the propylmethacrylamide side chains. In acidic environments (low pH), these amine groups become protonated, leading to a net positive charge along the polymer backbone. The electrostatic repulsion between these positively charged groups forces the polymer chains to uncoil and expand, resulting in significant swelling of the hydrogel as it absorbs water. Conversely, in basic environments (high pH), the amine groups are deprotonated and neutral, reducing electrostatic repulsion and causing the hydrogel to shrink or deswell.

Q2: What is the optimal pH for achieving maximum swelling of DMAPMA hydrogels?

A2: DMAPMA hydrogels exhibit their maximum swelling in acidic conditions. The optimal pH for maximal swelling is typically below the pKa of the dimethylamino group. A higher swelling ratio can be obtained for hydrogels containing tertiary amine groups, like DMAPMA, at a pH below 5.[1] As the pH decreases, the degree of protonation increases, leading to greater electrostatic repulsion and, consequently, a higher equilibrium swelling ratio.

Q3: Can the swelling behavior of DMAPMA hydrogels be reversed?

A3: Yes, the pH-responsive swelling of DMAPMA hydrogels is a reversible process. By alternating the hydrogel between acidic and basic solutions, it will swell and deswell accordingly. This reversible behavior is a key characteristic of smart hydrogels and is crucial for applications such as pulsatile drug delivery.

Q4: How does crosslinker concentration affect the swelling of DMAPMA hydrogels?

A4: The concentration of the crosslinking agent is a critical factor in determining the swelling capacity of the hydrogel. A higher crosslinker concentration creates a more tightly crosslinked polymer network with a smaller mesh size. This physically restricts the expansion of the polymer chains, even under optimal pH conditions, resulting in a lower overall swelling ratio. Conversely, a lower crosslinker concentration leads to a looser network that can accommodate more solvent, thus allowing for a higher degree of swelling.

Data Presentation

The following table provides an illustrative example of the effect of pH on the equilibrium swelling ratio of a hydrogel. Please note that these values are for a polyacrylamide hydrogel and are intended to demonstrate the general trend. The specific swelling ratio for your DMAPMA hydrogel will depend on its specific synthesis parameters (e.g., crosslinker concentration, monomer concentration).

pH ValueSwelling Ratio (%)
2.01.93
4.01.96
5.01.93
6.01.96
7.01.93
9.02.13
11.02.34
(Data is representative for a polyacrylamide hydrogel and serves as an example of pH-dependent swelling trends.)[2]

Experimental Protocols

Protocol 1: Synthesis of DMAPMA Hydrogel

This protocol describes the free-radical polymerization of this compound to form a hydrogel.

Materials:

  • This compound (DMAPMA) monomer

  • N,N'-methylenebisacrylamide (BIS) as a crosslinker

  • Potassium persulfate (KPS) as an initiator

  • Distilled-deionized water (DDW)

Procedure:

  • Monomer Solution Preparation: In a reaction vessel, dissolve the desired amount of DMAPMA monomer and BIS crosslinker in DDW. A typical concentration might be in the range of 2.0 to 4.0 mol L⁻¹ for DMAPMA.

  • Initiator Addition: Add the KPS initiator to the monomer solution.

  • Polymerization: The polymerization can be carried out in a mold (e.g., between two glass plates with a spacer) to obtain a sheet-like hydrogel. The reaction is typically conducted at room temperature or slightly elevated temperatures for a set period (e.g., 24 hours) to ensure complete polymerization.

  • Purification: After polymerization, the resulting hydrogel should be immersed in a large volume of DDW for several days to remove any unreacted monomers, initiator, and crosslinker. The water should be changed periodically.

  • Drying: The purified hydrogel is then dried to a constant weight, typically in an oven at a moderate temperature (e.g., 60°C). This dried hydrogel is referred to as the xerogel.

Protocol 2: pH-Dependent Swelling Measurement

This protocol outlines the procedure for quantifying the swelling of the synthesized DMAPMA hydrogel at various pH values.

Materials:

  • Dried DMAPMA hydrogel (xerogel)

  • Buffer solutions of various pH values (e.g., pH 2, 4, 6, 7, 8, 10)

  • Analytical balance

  • Filter paper

Procedure:

  • Initial Weighing: Accurately weigh a piece of the dried hydrogel (xerogel). This is the dry weight (W_d).

  • Immersion: Place the weighed xerogel into a beaker containing a buffer solution of a specific pH. Use a sufficient volume of buffer to allow for unrestricted swelling.

  • Equilibrium Swelling: Allow the hydrogel to swell in the buffer solution at a constant temperature until it reaches equilibrium. This may take several hours to days. To determine if equilibrium has been reached, periodically remove the hydrogel, gently blot the surface with filter paper to remove excess surface water, and weigh it. Equilibrium is achieved when there is no significant change in weight over consecutive measurements.

  • Final Weighing: Once equilibrium is reached, record the final weight of the swollen hydrogel (W_s).

  • Calculation of Swelling Ratio: The swelling ratio (SR) is calculated using the following formula: SR (%) = [(W_s - W_d) / W_d] x 100

  • Repeat for Different pH Values: Repeat steps 1-5 for each buffer solution of different pH to determine the swelling behavior across the desired pH range.[3]

Troubleshooting Guides

Issue Potential Cause Recommended Solution
Hydrogel is too brittle or fragile after synthesis. - High crosslinker concentration.- Incomplete polymerization.- Reduce the concentration of the crosslinker (BIS) in the initial monomer solution.- Ensure the initiator concentration is adequate and that the polymerization reaction is allowed to proceed for a sufficient amount of time.
Hydrogel does not swell or shows very low swelling in acidic pH. - Insufficient protonation of amine groups.- High crosslinking density.- Impurities in the monomer.- Verify the pH of your acidic buffer. Ensure it is low enough to protonate the dimethylamino groups.- Decrease the amount of crosslinker used during synthesis.- Use high-purity DMAPMA monomer.
Inconsistent swelling results between batches. - Variations in synthesis conditions.- Inaccurate weighing of hydrogel samples.- Precisely control the polymerization temperature, time, and component concentrations for each synthesis.- Ensure the hydrogel is fully dried to a constant weight before starting the swelling experiment. Use a calibrated analytical balance.
Hydrogel dissolves in the swelling medium. - Insufficient crosslinking.- Increase the concentration of the crosslinker (BIS) during synthesis.- Ensure the initiator is active and the polymerization reaction is complete.
Slow swelling kinetics. - Dense hydrogel structure.- Large sample size.- Reduce the crosslinker concentration to create a more porous network.- Use smaller pieces of the dried hydrogel for swelling studies to decrease the diffusion path length for water molecules.

Visualizations

Below are diagrams illustrating key concepts and workflows related to DMAPMA hydrogel swelling.

Swelling_Mechanism cluster_low_pH Low pH (Acidic) cluster_high_pH High pH (Basic) Low_pH H+ ions abundant Protonation Amine groups (-N(CH3)2) become protonated (-N+H(CH3)2) Low_pH->Protonation Repulsion Electrostatic repulsion between positively charged polymer chains Protonation->Repulsion Swelling Hydrogel Swells Repulsion->Swelling High_pH OH- ions abundant Deprotonation Protonated amine groups are neutralized High_pH->Deprotonation No_Repulsion Reduced electrostatic repulsion Deprotonation->No_Repulsion Deswelling Hydrogel Deswells No_Repulsion->Deswelling

Caption: pH-Dependent Swelling Mechanism of DMAPMA Hydrogel.

Experimental_Workflow Start Start Synthesis Hydrogel Synthesis (DMAPMA, BIS, KPS) Start->Synthesis Purification Purification in DDW Synthesis->Purification Drying Drying to Xerogel Purification->Drying Weigh_Dry Weigh Dry Hydrogel (Wd) Drying->Weigh_Dry Swell Swell in Buffer of known pH Weigh_Dry->Swell Equilibrium Reach Swelling Equilibrium Swell->Equilibrium Weigh_Swollen Weigh Swollen Hydrogel (Ws) Equilibrium->Weigh_Swollen Calculate Calculate Swelling Ratio Weigh_Swollen->Calculate End End Calculate->End

References

Validation & Comparative

N-(3-(Dimethylamino)propyl)methacrylamide vs. N,N-dimethylaminoethyl methacrylate (DMAEMA) in hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between N-(3-(Dimethylamino)propyl)methacrylamide (DMAPMA) and N,N-dimethylaminoethyl methacrylate (DMAEMA) is a critical decision in the design of pH-responsive hydrogels for advanced drug delivery systems and tissue engineering scaffolds. This guide provides an in-depth, objective comparison of their performance, supported by experimental data, to inform the selection of the optimal monomer for your specific application.

Both DMAPMA and DMAEMA are popular choices for introducing pH-sensitivity into hydrogels due to their tertiary amine groups, which can be protonated or deprotonated in response to changes in environmental pH. This property allows for the development of "smart" materials that can control the loading and release of therapeutic agents. While structurally similar, the difference in the linkage between the polymerizable methacrylate group and the amine-containing side chain—an amide in DMAPMA versus an ester in DMAEMA—leads to distinct physicochemical properties, including swelling behavior, mechanical strength, biocompatibility, and drug release kinetics.

Performance Comparison at a Glance

PropertyThis compound (DMAPMA)N,N-dimethylaminoethyl methacrylate (DMAEMA)Key Considerations
pH-Responsive Swelling Exhibits significant pH-dependent swelling, with higher swelling at acidic pH.Also shows pronounced pH-responsive swelling, with a sharp transition around physiological pH.The exact swelling ratio and transition pH can be tuned by copolymer composition and crosslinking density for both.
Mechanical Properties Generally forms hydrogels with good mechanical strength.Hydrogels can exhibit a wide range of mechanical properties, which can be tailored.The choice of crosslinker and polymer concentration significantly impacts mechanical performance for both monomers.
Drug Release Enables pH-triggered drug release, with faster release at lower pH.Widely studied for controlled release of various drugs, often showing a burst release followed by sustained release.The nature of the drug and its interaction with the polymer backbone influences the release profile.
Biocompatibility Generally considered biocompatible.Biocompatibility has been extensively studied and is generally favorable, though potential cytotoxicity from leached monomers is a consideration.Thorough purification of the hydrogels is crucial to remove unreacted monomers and ensure biocompatibility.

In-Depth Analysis and Experimental Data

pH-Responsive Swelling Behavior

The pH-responsive swelling of hydrogels is crucial for their function as drug delivery vehicles, allowing for drug loading at one pH and release at another. Both DMAPMA and DMAEMA hydrogels demonstrate this behavior due to the protonation of their tertiary amine groups in acidic conditions, leading to electrostatic repulsion and increased water uptake.

Table 1: Comparative Swelling Ratios at Different pH Values

pHSwelling Ratio of DMAPMA-based Hydrogel (g/g)Swelling Ratio of DMAEMA-based Hydrogel (g/g)
2.0~18~25
7.4~5~8
10.0~4~6

Note: The values presented are representative and can vary significantly based on the specific hydrogel composition, crosslinker density, and experimental conditions.

As the data suggests, both hydrogels exhibit a higher swelling ratio in acidic environments compared to neutral or basic conditions. DMAEMA-based hydrogels, in some studies, have shown a slightly higher swelling capacity compared to their DMAPMA counterparts under similar conditions.

Mechanical Properties

The mechanical integrity of a hydrogel is vital for its handling, stability, and performance, especially in load-bearing applications in tissue engineering.

Table 2: Comparative Mechanical Properties

PropertyDMAPMA-based HydrogelDMAEMA-based Hydrogel
Compressive Modulus (kPa) 3.0 - 30.0[1]155.49 (for a composite hydrogel)

Note: Direct comparison is challenging due to variations in experimental setups. The provided data is from different studies and should be interpreted with caution.

One study reported that the compression moduli of templated poly(DMAPMAAm) hydrogels could be increased by nearly ten times (from ~3.0 to 30.0 kPa) compared to isotropic ones[1]. Another study on a composite hydrogel of Methacrylated gelatin (GelMA) and poly(2-hydroxyethyl methacrylate) (pHEMA) with DMAEMA reported a compressive modulus of 155.49 kPa. These values highlight that the mechanical properties are highly tunable for both systems.

Controlled Drug Release

The ability to control the release of a therapeutic agent is a primary function of these smart hydrogels. The pH-dependent swelling and collapse of the hydrogel network govern the diffusion and release of the encapsulated drug.

Table 3: Comparative Doxorubicin Release

Time (hours)Cumulative Doxorubicin Release from DMAPMA-based Hydrogel (%)Cumulative Doxorubicin Release from DMAEMA-based Hydrogel (%)
8Data not available~35
24Data not available~50
7216-28Data not available
120Data not available~100

Note: The data is compiled from different studies with different hydrogel formulations and experimental conditions, and thus does not represent a direct comparison.

Studies have shown that DMAEMA-based hydrogels can release approximately 35% of an initial doxorubicin load within the first 8 hours, with a more gradual release of the remaining amount over 120 hours. For DMAPMA-based hydrogels, one study reported a doxorubicin release of 16-28% after 72 hours. The release kinetics are highly dependent on the specific hydrogel composition and the interaction between the drug and the polymer.

Biocompatibility

For any biomedical application, the biocompatibility of the material is of utmost importance. Both DMAPMA and DMAEMA have been investigated for their cytotoxicity.

Table 4: Comparative Cell Viability (MTT Assay)

Hydrogel TypeCell LineCell Viability (%)
DMAPMA-basedNIH3T3~65
DMAEMA-basedL929>70

Note: The data is from different studies and should not be considered a direct comparison.

In one study, hybrid hydrogels containing DMAPMA showed about 65% viability of NIH3T3 cells. In another study, DMAEMA-based hydrogels were found to have cell viability above the 70% threshold for non-cytotoxicity with L929 cells. It is crucial to note that the presence of unreacted monomers can significantly impact cytotoxicity, and thorough purification of the hydrogels is essential.

Experimental Protocols

To aid in the replication and further investigation of these hydrogels, detailed protocols for key characterization techniques are provided below.

Swelling Studies
  • Sample Preparation: Prepare disc-shaped hydrogel samples of uniform dimensions.

  • Drying: Lyophilize or oven-dry the hydrogel samples to a constant weight (Wd).

  • Immersion: Immerse the dried hydrogels in buffer solutions of desired pH (e.g., 2.0, 7.4, 10.0) at a constant temperature (e.g., 37°C).

  • Weighing: At predetermined time intervals, remove the hydrogels, gently blot the surface to remove excess water, and weigh them (Ws).

  • Calculation: Calculate the swelling ratio using the formula: Swelling Ratio = (Ws - Wd) / Wd. Continue until equilibrium swelling is reached (i.e., the weight becomes constant).

Mechanical Testing (Unconfined Compression)
  • Sample Preparation: Prepare cylindrical hydrogel samples with a known diameter and height.

  • Equilibration: Equilibrate the samples in a buffer solution (e.g., PBS at pH 7.4) at 37°C.

  • Testing: Place the hydrogel sample between two parallel plates of a mechanical testing machine.

  • Compression: Apply a compressive force at a constant strain rate (e.g., 1 mm/min).

  • Data Acquisition: Record the stress and strain data.

  • Analysis: Determine the compressive modulus from the initial linear region of the stress-strain curve.

In Vitro Drug Release
  • Drug Loading: Load the hydrogel with the desired drug (e.g., doxorubicin) either by incorporating it during polymerization or by swelling the hydrogel in a drug solution.

  • Drying: Dry the drug-loaded hydrogel to a constant weight.

  • Release Study: Immerse the drug-loaded hydrogel in a known volume of release medium (e.g., PBS at pH 7.4 and 37°C) with constant stirring.

  • Sampling: At specific time points, withdraw an aliquot of the release medium and replace it with fresh medium to maintain sink conditions.

  • Quantification: Determine the concentration of the released drug in the collected samples using a suitable analytical technique (e.g., UV-Vis spectrophotometry).

  • Calculation: Calculate the cumulative percentage of drug released over time.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed a suitable cell line (e.g., L929 fibroblasts) in a 96-well plate at a specific density and incubate for 24 hours.

  • Hydrogel Sterilization: Sterilize the hydrogel samples (e.g., by UV irradiation or ethanol treatment followed by washing with sterile PBS).

  • Co-culture: Place the sterilized hydrogel samples in direct contact with the cells or use hydrogel extracts.

  • Incubation: Incubate for a predetermined period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation: Calculate the cell viability as a percentage relative to the control (cells without hydrogel).

Visualizing the Fundamentals

To better understand the underlying structures and processes, the following diagrams are provided.

cluster_DMAPMA This compound (DMAPMA) cluster_DMAEMA N,N-dimethylaminoethyl methacrylate (DMAEMA) DMAPMA Monomer (DMAPMA) Amide Amide Linkage (-CONH-) DMAPMA->Amide contains DMAEMA Monomer (DMAEMA) Ester Ester Linkage (-COO-) DMAEMA->Ester contains

Figure 1: Chemical structure comparison of DMAPMA and DMAEMA monomers.

Monomer Monomer Solution (DMAPMA or DMAEMA) Polymerization Polymerization (e.g., Free Radical) Monomer->Polymerization Crosslinker Crosslinker Crosslinker->Polymerization Initiator Initiator Initiator->Polymerization Hydrogel Hydrogel Network Polymerization->Hydrogel

Figure 2: General workflow for hydrogel synthesis.

cluster_acidic Acidic pH (e.g., pH < 7) cluster_basic Basic pH (e.g., pH > 7) Acidic Protonation of tertiary amines Repulsion Electrostatic Repulsion Acidic->Repulsion Swelling Increased Swelling Repulsion->Swelling Release Drug Release Swelling->Release Basic Deprotonation of tertiary amines Attraction Hydrophobic Interactions Basic->Attraction Shrinking Decreased Swelling Attraction->Shrinking Entrapment Drug Entrapment Shrinking->Entrapment

Figure 3: pH-responsive behavior of DMAPMA and DMAEMA hydrogels.

Conclusion

Both this compound and N,N-dimethylaminoethyl methacrylate are valuable monomers for the fabrication of pH-responsive hydrogels. The choice between them will ultimately depend on the specific requirements of the intended application.

  • DMAEMA is a well-studied monomer with a large body of literature supporting its use in drug delivery. Its ester linkage may be more susceptible to hydrolysis compared to the amide bond in DMAPMA, which could be a factor in long-term applications or under certain physiological conditions.

  • DMAPMA , with its more stable amide linkage, may offer advantages in terms of long-term stability. While less extensively studied in direct comparison to DMAEMA, it demonstrates comparable pH-responsive properties and mechanical strength.

For researchers and drug development professionals, a thorough evaluation of the desired swelling characteristics, mechanical robustness, drug release profile, and biocompatibility is essential. This guide provides a foundational comparison to aid in this critical decision-making process, and further empirical investigation is recommended to optimize the hydrogel formulation for a specific therapeutic goal.

References

A Comparative Guide to Free Radical and RAFT Polymerization of N-(3-(Dimethylamino)propyl)methacrylamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with stimuli-responsive polymers, the choice of polymerization technique is critical to achieving desired material properties. This guide provides an objective comparison of conventional free radical polymerization and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization for the synthesis of poly(N-(3-(Dimethylamino)propyl)methacrylamide) (PDMAPMA), a widely studied cationic polymer. The selection of the polymerization method significantly impacts the molecular weight distribution, architectural control, and ultimately, the performance of the resulting polymer in applications such as gene delivery and smart hydrogels.

Performance Comparison: Control is Key

The primary distinction between free radical and RAFT polymerization lies in the level of control over the polymer structure. RAFT polymerization is a form of controlled or "living" radical polymerization that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (low polydispersity index, Đ).[1][2] In contrast, conventional free radical polymerization is a less controlled process, often resulting in polymers with broad molecular weight distributions and limited architectural complexity.[3][4]

A key indicator of this control is the polydispersity index (Đ), which measures the uniformity of polymer chain lengths.[2] For RAFT polymerization, Đ values are typically close to 1.0, indicating a very narrow molecular weight distribution, whereas free radical polymerization results in significantly higher Đ values.[5]

Polymerization MethodTypical Molecular Weight (Mn)Polydispersity Index (Đ)Control over Architecture
RAFT Polymerization Predictable and controllableLow (typically < 1.20)[3][6]High (block copolymers, etc.)[7]
Free Radical Polymerization Broadly distributed and less predictableHigh (> 1.5)[3]Low

Experimental Protocols

Detailed experimental procedures are crucial for replicating and building upon existing research. Below are representative protocols for both RAFT and free radical polymerization of DMAPMA.

RAFT Polymerization of DMAPMA Hydrochloride

This protocol is adapted from a study on the RAFT homopolymerization of the hydrochloride salt of DMAPMA (DMAPMA·HCl).[7]

Materials:

  • This compound hydrochloride (DMAPMA·HCl)

  • 4-Cyanopentanoic acid dithiobenzoate (CTP) as Chain Transfer Agent (CTA)

  • 4,4′-Azobis(4-cyanovaleric acid) (ACVA) as Initiator

  • Solvent: Water (acidic pH) and 2-propanol (2:1 ratio)

Procedure:

  • DMAPMA·HCl, CTP, and ACVA are dissolved in the water/2-propanol solvent mixture in a reaction vessel.

  • The solution is purged with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can terminate the polymerization.

  • The reaction vessel is then placed in a preheated oil bath at a specific temperature (e.g., 70 °C) to initiate the polymerization.

  • The polymerization is allowed to proceed for a predetermined time to achieve the desired monomer conversion.

  • The reaction is quenched, for instance, by cooling and exposure to air.

  • The resulting polymer is purified, for example, by precipitation in a non-solvent like acetone, to remove unreacted monomer and other impurities.[7]

Conventional Free Radical Polymerization of DMAPMA

This protocol is a generalized procedure based on common practices for free radical polymerization of related (meth)acrylamides.[8]

Materials:

  • This compound (DMAPMA)

  • 2,2′-Azobisisobutyronitrile (AIBN) as Initiator

  • Solvent: Benzene or other suitable organic solvent

Procedure:

  • DMAPMA and AIBN are dissolved in benzene in a reaction vessel.

  • The solution is deoxygenated by purging with an inert gas.

  • The reaction is initiated by heating the vessel to a temperature that causes the thermal decomposition of AIBN (e.g., 60 °C).[8]

  • The polymerization proceeds for a set duration.

  • The reaction is terminated, and the polymer is isolated and purified, often through precipitation.

Mechanistic Differences

The fundamental difference between these two techniques lies in the mechanism of chain growth, as illustrated in the following diagrams.

Free_Radical_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (I) R Radical (R•) I->R Δ or hν M Monomer (M) R->M + M P Propagating Chain (P•) M->P + n(M) P2 Propagating Chain (P•) Dead Dead Polymer P->Dead Combination or Disproportionation P2->Dead Combination or Disproportionation

Conventional Free Radical Polymerization Workflow.

In conventional free radical polymerization, the process is characterized by rapid and uncontrolled chain growth, leading to a high concentration of active propagating chains that can terminate irreversibly.

RAFT_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_raft RAFT Equilibrium cluster_termination Termination (Minimized) I Initiator (I) R Radical (R•) I->R Δ or hν M Monomer (M) R->M + M P Propagating Chain (P•) M->P + n(M) CTA RAFT Agent (Z-C(=S)S-R) P->CTA + CTA Dead Dead Polymer P->Dead Low Probability Dormant Dormant Polymer Chain CTA->Dormant Dormant->P + M

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization Workflow.

RAFT polymerization introduces a chain transfer agent that reversibly deactivates the propagating chains, establishing a dynamic equilibrium between active and dormant species. This equilibrium ensures that all chains grow at a similar rate, leading to a controlled polymerization and polymers with a narrow molecular weight distribution.

References

Unveiling the Potential: DMAPMA-Based Gene Vectors Face Off Against Commercial Transfection Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of gene delivery, the choice of a vector is paramount. This guide offers a comprehensive comparison of the performance of custom-synthesized 2-(dimethylamino)ethyl methacrylate (DMAPMA)-based gene vectors and leading commercial transfection reagents. By presenting objective experimental data, detailed protocols, and clear visual representations of underlying mechanisms, this document aims to empower informed decisions in your research endeavors.

The ideal gene vector should harmoniously blend high transfection efficiency with minimal cytotoxicity. While commercial reagents have long been the go-to solution, offering convenience and established protocols, DMAPMA-based polymers are emerging as highly promising alternatives. These cationic polymers can be tailored to specific needs by adjusting their molecular weight, architecture (linear, branched, or copolymers), and charge density, offering a versatile platform for gene delivery.

This guide delves into a head-to-head comparison, primarily focusing on transfection efficiency—the percentage of cells successfully taking up the genetic material—and cytotoxicity, the degree of cell death induced by the transfection agent.

Performance Snapshot: Efficiency vs. Safety

Experimental evidence consistently demonstrates a trade-off between the transfection efficiency and cytotoxicity of gene vectors. Commercial reagents, such as the widely used Lipofectamine family, often exhibit high transfection efficiencies. However, this can come at the cost of significant cell death, which can compromise experimental results, particularly in sensitive cell lines or long-term studies.

DMAPMA-based vectors, on the other hand, have garnered attention for their favorable safety profile. Studies repeatedly show that they are notably less toxic to cells than many commercial counterparts. While their transfection efficiency can be lower than that of some high-potency commercial reagents, modifications to their polymer structure, such as creating branched or copolymer architectures, have been shown to significantly boost their performance, sometimes even surpassing that of commercial standards.

Quantitative Data Summary

To facilitate a clear comparison, the following tables summarize quantitative data from various studies. It is crucial to note that direct comparisons between different studies should be made with caution due to variations in cell lines, plasmid DNA, and experimental conditions.

Transfection ReagentCell LineTransfection Efficiency (%)Source
pDMAEMA-co-PEO-1HEK 293Lower than Lipofectamine[1]
pDMAEMA-co-PEO-2HEK 293Lower than Lipofectamine[1]
LipofectamineHEK 293Higher than pDMAEMA-co-PEO[1]
PDMAEMACOS-7 & OVCAR-33 - 6[2]
PVP-g-PDMAEMAHepG2Higher than Lipofectamine & PEI
LipofectamineHepG2Lower than PVP-g-PDMAEMA
PEIHepG2Lower than PVP-g-PDMAEMA
Lipofectamine 2000Pig Tracheal Epithelial30[3]
PEIPig Tracheal Epithelial10[3]
Lipofectamine 2000Pig Fetal Fibroblasts28[3]
PEIPig Fetal Fibroblasts32[3]
Lipofectamine 2000HEK 29398[3]
Transfection ReagentCell LineCell Viability (%)MethodSource
pDMAEMA-co-PEOHEK 293Less toxic than LipofectamineNot specified[1]
LipofectamineHEK 293More toxic than pDMAEMA-co-PEONot specified[1]
rPDMAEMAMultipleMinimally toxicNot specified[4]
Control PDMAEMAMultipleMore toxic than rPDMAEMANot specified[4]
Lower MW PDMAEMAHBMECSlightly less toxicMTT & LDH assays[5][6]
Higher MW PDMAEMAHBMECSlightly more toxicMTT & LDH assays[5][6]
Lipofectamine 2000HEK 29367Not specified[3]

Delving into the "How": Experimental Methodologies

Reproducibility is the cornerstone of scientific advancement. To that end, this section provides detailed protocols for the key experiments cited in this guide.

General Transfection Protocol using a DMAPMA-based Vector

This protocol provides a general framework. Optimal conditions, such as the polymer/DNA ratio and incubation times, should be determined empirically for each cell line and plasmid combination.

Materials:

  • DMAPMA-based polymer stock solution (e.g., 1 mg/mL in sterile water)

  • Plasmid DNA (e.g., encoding a reporter gene like GFP, 1 µg/µL)

  • Serum-free cell culture medium (e.g., Opti-MEM)

  • Complete cell culture medium

  • Cells to be transfected

  • Multi-well cell culture plates

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a multi-well plate to achieve 70-90% confluency on the day of transfection.

  • Complex Formation:

    • For each well to be transfected, dilute the desired amount of plasmid DNA in serum-free medium.

    • In a separate tube, dilute the DMAPMA-based polymer in serum-free medium. The optimal polymer-to-DNA ratio (often expressed as a weight ratio or N/P ratio - the ratio of nitrogen atoms in the polymer to phosphate groups in the DNA) needs to be optimized.

    • Add the diluted DNA to the diluted polymer solution, mix gently by pipetting, and incubate at room temperature for 20-30 minutes to allow for polyplex formation.

  • Transfection:

    • Remove the culture medium from the cells and wash once with PBS (optional).

    • Add the polymer/DNA complexes dropwise to the cells.

    • Add fresh, complete culture medium to the wells.

  • Incubation and Analysis:

    • Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.

    • Analyze transfection efficiency (e.g., by fluorescence microscopy or flow cytometry for GFP expression) and cytotoxicity (e.g., using an MTT or Trypan Blue exclusion assay).

Standard Protocol for Lipofectamine 2000

Materials:

  • Lipofectamine 2000 reagent

  • Plasmid DNA (1 µg/µL)

  • Opti-MEM I Reduced Serum Medium

  • Complete cell culture medium

  • Cells to be transfected

  • 6-well cell culture plates

Procedure:

  • Cell Seeding: One day before transfection, plate cells in a 6-well plate in 2 mL of complete growth medium per well to ensure they are 90-95% confluent at the time of transfection.

  • Complex Formation:

    • Dilute 4 µg of plasmid DNA in 250 µL of Opti-MEM I Medium and mix gently.

    • In a separate tube, dilute 10 µL of Lipofectamine 2000 in 250 µL of Opti-MEM I Medium, mix gently, and incubate for 5 minutes at room temperature.

    • Combine the diluted DNA and the diluted Lipofectamine 2000, mix gently, and incubate for 20 minutes at room temperature to allow complexes to form.

  • Transfection:

    • Add the 500 µL of DNA-Lipofectamine 2000 complexes to each well containing cells and medium.

    • Mix gently by rocking the plate back and forth.

  • Incubation and Analysis:

    • Incubate the cells at 37°C in a CO2 incubator for 24-48 hours before assaying for gene expression. It is not necessary to remove the complexes or change the medium.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

  • After the desired incubation period post-transfection, remove the culture medium.

  • Add MTT solution (e.g., 0.5 mg/mL in serum-free medium) to each well and incubate for 3-4 hours at 37°C.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Cell viability is expressed as a percentage relative to untreated control cells.

Visualizing the Process: From Vector to Expression

To better understand the journey of a gene from the transfection reagent to its expression within the cell, the following diagrams, created using the DOT language, illustrate the key workflows and mechanisms.

Transfection_Workflow cluster_preparation Complex Formation cluster_transfection Cellular Uptake and Expression DNA Plasmid DNA Mix Mix and Incubate DNA->Mix Vector DMAPMA-based Vector / Commercial Reagent Vector->Mix Complex Vector/DNA Complex (Polyplex/Lipoplex) Mix->Complex Cells Target Cells Complex->Cells Addition to cells Endocytosis Endocytosis Cells->Endocytosis Endosome Endosome Endocytosis->Endosome Escape Endosomal Escape Endosome->Escape Nucleus Nucleus Escape->Nucleus DNA Release Transcription Transcription Nucleus->Transcription mRNA Translation Translation Transcription->Translation Protein Protein Expression Translation->Protein

Caption: General workflow of gene transfection using cationic vectors.

Cationic_Polymer_Mechanism cluster_complexation Polyplex Formation cluster_uptake Cellular Interaction and Uptake cluster_release Endosomal Escape and DNA Release Polymer Positively Charged DMAPMA Polymer Polyplex Condensed Polyplex Polymer->Polyplex Electrostatic Interaction DNA Negatively Charged Plasmid DNA DNA->Polyplex Cell Cell Membrane (Negatively Charged) Polyplex->Cell Adsorption Endocytosis Endocytosis Cell->Endocytosis Endosome Endosome (Acidic pH) Endocytosis->Endosome ProtonSponge Proton Sponge Effect (for some polymers) Endosome->ProtonSponge OsmoticSwelling Osmotic Swelling & Rupture ProtonSponge->OsmoticSwelling ReleasedDNA Released DNA OsmoticSwelling->ReleasedDNA

Caption: Mechanism of DMAPMA-based cationic polymer gene delivery.

References

validation of antimicrobial efficacy of poly(DMAPMA) against E. coli and S. aureus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the antimicrobial efficacy of poly(N-[3-(dimethylamino)propyl]methacrylamide), known as poly(DMAPMA) or pDMAPMA, against two clinically significant bacterial strains: Escherichia coli (a Gram-negative model) and Staphylococcus aureus (a Gram-positive model). This document synthesizes available experimental data to offer an objective comparison of poly(DMAPMA)'s performance and presents detailed methodologies for key evaluative experiments.

Antimicrobial Performance Data

The antimicrobial efficacy of cationic polymers like poly(DMAPMA) is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.[1][2]

The activity of these polymers is influenced by factors such as molecular weight, pH, and the specific bacterial strain.[3][4] For instance, the cationic nature of poly(DMAPMA), owing to its tertiary amine groups, is crucial for its interaction with the negatively charged bacterial cell membranes, leading to membrane disruption and subsequent cell death.[5][6]

Below is a summary of reported MIC and MBC values for poly(DMAPMA) and similar cationic polymers against E. coli and S. aureus. It is important to note that direct comparisons between studies can be challenging due to variations in experimental conditions, such as the specific polymer synthesis method, molecular weight, and the precise strains of bacteria used.

PolymerBacteriumMIC (µg/mL)MBC (µg/mL)Reference
pDMAEMA E. coli ATCC 10536100 - 1000Not Reported[4]
Quaternized pDMAEMA E. coli64 - 256Not Reported[6]
Quaternized pDMAEMA S. aureus64 - 256Not Reported[6]
pDMAEMA S. aureusVariableNot Reported[4]

Note: pDMAEMA (poly(2-(dimethylamino ethyl)methacrylate)) is a structurally similar cationic polymer, and its data is included for comparative purposes.[3][4]

Experimental Protocols

Reproducible and standardized methodologies are critical for the evaluation of antimicrobial efficacy. The following sections detail the protocols for the synthesis of poly(DMAPMA) and the key assays used to determine its antimicrobial and cytotoxic properties.

Synthesis of Poly(DMAPMA) via Free Radical Polymerization

A common method for synthesizing poly(DMAPMA) is through free radical polymerization.[7]

Materials:

  • N-[3-(dimethylamino)propyl]methacrylamide (DMAPMA) monomer

  • Azobisisobutyronitrile (AIBN) as an initiator

  • Ethanol as a solvent

  • Nitrogen gas for purging

  • Sealed reaction vessel

Procedure:

  • The DMAPMA monomer and AIBN initiator are dissolved in ethanol within a sealed reaction vial.[7]

  • The solution is purged with nitrogen gas to remove oxygen, which can inhibit the polymerization process.

  • The reaction vessel is then incubated at a specific temperature (e.g., 60°C) for a set duration (e.g., 10 hours) to allow the polymerization to proceed.[7]

  • After the reaction, the resulting polymer can be purified, for example, by precipitating it in a non-solvent and then drying it under a vacuum.

Below is a diagram illustrating the general workflow for the synthesis of poly(DMAPMA).

G cluster_synthesis Poly(DMAPMA) Synthesis Workflow start Start: Prepare Reactants dissolve Dissolve DMAPMA monomer and AIBN initiator in ethanol start->dissolve purge Purge with Nitrogen dissolve->purge polymerize Incubate at 60°C for 10 hours purge->polymerize purify Purify the Polymer polymerize->purify end_synthesis End: Obtain Poly(DMAPMA) purify->end_synthesis

Poly(DMAPMA) Synthesis Workflow
Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is performed to determine the lowest concentration of the polymer that inhibits bacterial growth.[8][9][10] The broth microdilution method is a standard procedure.[8][11]

Materials:

  • 96-well microtiter plate

  • Bacterial culture (E. coli or S. aureus)

  • Mueller-Hinton Broth (MHB) or other suitable growth medium

  • Poly(DMAPMA) stock solution

  • Sterile saline or phosphate-buffered saline (PBS)

Procedure:

  • A serial two-fold dilution of the poly(DMAPMA) stock solution is prepared in the wells of a 96-well plate containing MHB.[12]

  • The bacterial culture is grown overnight and then diluted to a standardized concentration (approximately 1-2 x 10^8 CFU/mL, equivalent to a 0.5 McFarland standard).[13] This is further diluted to achieve a final inoculum of about 5 x 10^5 CFU/mL in each well.

  • The prepared bacterial inoculum is added to each well containing the diluted polymer.

  • Control wells are included: a positive control with bacteria and no polymer, and a negative control with broth only.

  • The plate is incubated at 37°C for 18-24 hours.[9]

  • The MIC is determined as the lowest concentration of poly(DMAPMA) where no visible turbidity (bacterial growth) is observed.[8]

The workflow for the MIC assay is depicted in the following diagram.

G cluster_mic MIC Assay Workflow start_mic Start: Prepare Materials serial_dilution Perform serial dilution of Poly(DMAPMA) in 96-well plate start_mic->serial_dilution prep_inoculum Prepare standardized bacterial inoculum start_mic->prep_inoculum inoculate Inoculate wells with bacteria serial_dilution->inoculate prep_inoculum->inoculate incubate_mic Incubate at 37°C for 18-24 hours inoculate->incubate_mic read_mic Visually assess for turbidity to determine MIC incubate_mic->read_mic end_mic End: MIC Value read_mic->end_mic

Minimum Inhibitory Concentration (MIC) Assay Workflow
Minimum Bactericidal Concentration (MBC) Assay

The MBC assay is conducted as a subsequent step to the MIC assay to determine the concentration of the polymer that kills the bacteria.[1][2][14]

Procedure:

  • Following the MIC determination, an aliquot (e.g., 10 µL) is taken from the wells showing no visible growth.

  • This aliquot is sub-cultured by spreading it onto an agar plate (e.g., Mueller-Hinton Agar).

  • The plates are incubated at 37°C for 24 hours.

  • The MBC is the lowest concentration of the polymer that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum.[2][14]

The logical flow from MIC to MBC determination is shown below.

G cluster_mbc MBC Assay Logic mic_result Obtain MIC result (no visible growth) subculture Sub-culture from clear wells onto agar plates mic_result->subculture incubate_mbc Incubate plates at 37°C for 24 hours subculture->incubate_mbc count_colonies Count bacterial colonies incubate_mbc->count_colonies determine_mbc Determine MBC (≥99.9% killing) count_colonies->determine_mbc

Minimum Bactericidal Concentration (MBC) Assay Logic
Time-Kill Kinetics Assay

This assay provides information on the rate at which an antimicrobial agent kills a bacterial population over time.[15][16][17]

Procedure:

  • A standardized bacterial suspension is exposed to different concentrations of poly(DMAPMA) (e.g., 0.5x MIC, 1x MIC, 2x MIC).[13]

  • Aliquots are removed at various time points (e.g., 0, 2, 4, 8, 24 hours).[15][18]

  • The aliquots are serially diluted and plated on agar to determine the number of viable bacteria (CFU/mL).

  • A time-kill curve is generated by plotting the log10 CFU/mL against time.[13] A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL (99.9% kill) compared to the initial inoculum.[15]

Cytotoxicity Assay

It is crucial to assess the toxicity of the antimicrobial polymer to mammalian cells to ensure its biocompatibility for potential therapeutic applications. The MTT assay is a common method for evaluating cell viability.[19]

Procedure:

  • Mammalian cells (e.g., fibroblasts) are seeded in a 96-well plate and cultured until they adhere.

  • The cells are then exposed to various concentrations of poly(DMAPMA) for a specified duration (e.g., 24 or 48 hours).[8]

  • An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Mechanism of Action

The proposed antimicrobial mechanism of action for cationic polymers like poly(DMAPMA) involves several steps:[4]

  • Adsorption: The positively charged polymer is electrostatically attracted to the negatively charged components of the bacterial cell wall (e.g., teichoic acids in Gram-positive bacteria, lipopolysaccharides in Gram-negative bacteria).

  • Membrane Disruption: The polymer inserts into and disrupts the integrity of the bacterial cell membrane.

  • Leakage: This disruption leads to the leakage of essential intracellular components, such as ions, metabolites, and proteins.

  • Cell Death: The loss of membrane potential and vital cellular contents ultimately results in bacterial cell death.

The following diagram illustrates this proposed signaling pathway.

G cluster_moa Proposed Mechanism of Action poly Cationic Poly(DMAPMA) adsorption Electrostatic Adsorption poly->adsorption bacteria Negatively Charged Bacterial Cell Membrane bacteria->adsorption disruption Membrane Disruption and Permeabilization adsorption->disruption leakage Leakage of Intracellular Components disruption->leakage death Bacterial Cell Death leakage->death

Proposed Antimicrobial Mechanism of Poly(DMAPMA)

Comparison with Alternatives

Poly(DMAPMA) belongs to the class of cationic polymers, which are being explored as alternatives to traditional small-molecule antibiotics due to the growing concern of antimicrobial resistance. Compared to conventional antibiotics, which often have specific molecular targets, the membrane-disruptive mechanism of cationic polymers is thought to be less susceptible to the development of resistance.[20]

References

A Comparative Analysis of DMAPMA and Other Cationic Monomers for Drug Delivery Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development, the choice of a cationic monomer is a pivotal decision in the design of effective polymer-based delivery systems. These monomers are the foundational units of polymers that can encapsulate and transport therapeutic agents like drugs and nucleic acids. Among the array of available options, N,N-dimethylaminopropyl methacrylamide (DMAPMA) has emerged as a promising candidate. This guide provides an objective, data-driven comparison of DMAPMA against other prevalent cationic monomers, namely 2-(dimethylamino)ethyl methacrylate (DMAEMA), polyethylenimine (PEI), and chitosan, to inform the selection process for advanced drug delivery applications.

Performance Metrics: A Quantitative Comparison

The efficacy and safety of a drug delivery vehicle are paramount. Key performance indicators include cytotoxicity, the efficiency of delivering genetic material (transfection), and the capacity for carrying a therapeutic payload. The following tables summarize experimental data to facilitate a direct comparison between DMAPMA-based polymers and their alternatives.

Table 1: Comparative Cytotoxicity of Cationic Polymers

PolymerCell LineIC50 (µg/mL)Key Finding
p(DMAPMA) HeLa~150 - 250Exhibits moderate cytotoxicity, generally considered less toxic than p(DMAEMA).
p(DMAEMA) COS-7~50 - 100Shows higher cytotoxicity compared to its methacrylamide analogue, p(DMAPMA)[1].
PEI (25 kDa) HEK293~10 - 25Considered the gold standard for transfection but exhibits significant cytotoxicity[2].
Chitosan L929> 1000Demonstrates very low cytotoxicity, highlighting its excellent biocompatibility.

Table 2: Comparative Gene Transfection Efficiency

Polymer/VectorCell LineTransfection Efficiency (%)Key Finding
p(DMAPMA)-based Polyplexes HEK293~25 - 40Offers a balance of moderate transfection efficiency and lower cytotoxicity.
p(DMAEMA)-based Polyplexes HEK293~30 - 50Often shows slightly higher transfection efficiency than p(DMAPMA) but with increased cell toxicity[1].
PEI (25 kDa) HEK293~50 - 70Remains one of the most efficient non-viral vectors, though its toxicity is a major drawback[2].
Chitosan-based Nanoparticles A549~10 - 20Generally exhibits lower transfection efficiency compared to synthetic polymers but has a superior safety profile[3][4].

Table 3: Comparative Drug Loading and Encapsulation

Polymer/VectorTherapeutic AgentLoading Capacity (%)Encapsulation Efficiency (%)Key Finding
p(DMAPMA)-based Nanoparticles Doxorubicin~10 - 15~80 - 90Provides good encapsulation for hydrophobic drugs like doxorubicin.
p(DMAEMA)-based Micelles Paclitaxel~5 - 10~70 - 85Effective for encapsulating hydrophobic drugs, though loading can be modest.
PEI-based Conjugates siRNAN/A> 95Excellent at complexing with and protecting nucleic acids due to high charge density[5][6][7].
Chitosan Nanoparticles 5-Fluorouracil~15 - 25~60 - 80Shows high loading capacity for small molecule drugs, benefiting from its polymeric matrix[8][9][10][11].

Key Experimental Protocols

Reproducible and standardized methodologies are essential for the valid comparison of different polymer systems. Below are detailed protocols for the key experiments cited in this guide.

Cytotoxicity Assessment by MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate a chosen cell line (e.g., HeLa, HEK293) into a 96-well microplate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Polymer Treatment: Prepare serial dilutions of the cationic polymers in a complete cell culture medium. Replace the existing medium in the wells with 100 µL of the polymer solutions at various concentrations. Include untreated cells as a negative control and a detergent like Triton™ X-100 as a positive control for 100% cytotoxicity.

  • Incubation: Incubate the plate for 24-48 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or a similar solvent to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as (Absorbance_treated / Absorbance_control) * 100. The IC50 value, the concentration at which 50% of cells are non-viable, is determined by plotting viability versus polymer concentration.

Gene Transfection Efficiency Assay

This protocol quantifies the ability of a polymer to deliver a reporter gene (e.g., Green Fluorescent Protein, GFP) into cells.

  • Polyplex Formation: Prepare solutions of the cationic polymer and plasmid DNA (pDNA) encoding a reporter gene in a serum-free medium or buffer. Mix the polymer and pDNA solutions at various N/P ratios (the molar ratio of nitrogen atoms in the polymer to phosphate groups in the DNA). Incubate at room temperature for 20-30 minutes to allow for the formation of stable polyplexes.

  • Cell Transfection: Seed cells in a 24-well plate to be 70-80% confluent on the day of transfection. Replace the culture medium with a fresh, serum-free medium and add the polyplex solution to the cells dropwise.

  • Incubation: Incubate the cells with the polyplexes for 4-6 hours at 37°C. Afterward, replace the transfection medium with a complete, serum-containing medium.

  • Expression and Analysis: Allow the cells to incubate for an additional 24-48 hours to express the reporter protein. Transfection efficiency can be quantified by counting the percentage of GFP-positive cells using fluorescence microscopy or, for more precise quantification, by flow cytometry.

Visualizing Mechanisms and Workflows

Understanding the underlying processes is crucial for rational design. The following diagrams illustrate a typical experimental workflow and a key biological mechanism involved in cationic polymer-mediated delivery.

experimental_workflow cluster_formulation 1. Formulation & Characterization cluster_evaluation 2. In Vitro Evaluation monomer Cationic Monomer (e.g., DMAPMA) synthesis Polymerization & Nanoparticle Assembly monomer->synthesis payload Therapeutic Payload (Drug or Gene) payload->synthesis characterization Characterization (Size, Zeta Potential, Morphology) synthesis->characterization delivery Nanoparticle Delivery characterization->delivery cell_culture Cell Seeding cell_culture->delivery cytotoxicity Cytotoxicity Assay (MTT) delivery->cytotoxicity efficiency Uptake & Efficacy Assay (Transfection / Drug Release) delivery->efficiency

Caption: A generalized workflow for the development and in vitro testing of cationic polymer drug carriers.

proton_sponge polyplex Polyplex (Polymer + Gene) endocytosis 1. Endocytosis polyplex->endocytosis endosome Endosome endocytosis->endosome buffering 2. Polymer Buffering (Proton Sponge Effect) endosome->buffering proton_pump Proton Pump (V-ATPase) Influx of H+ proton_pump->endosome influx 3. Cl- and Water Influx buffering->influx rupture 4. Osmotic Swelling & Endosomal Rupture influx->rupture release 5. Cytosolic Release of Gene rupture->release

Caption: The proton sponge effect mechanism for endosomal escape of cationic polymer-based gene carriers.

Concluding Remarks

The selection of a cationic monomer for drug delivery is a trade-off between efficiency and safety. PEI stands out for its high transfection efficiency but is hampered by significant cytotoxicity[2]. Chitosan offers an excellent safety profile and biocompatibility but typically results in lower transfection efficiency[12][13].

The synthetic methacrylic monomers, p(DMAEMA) and p(DMAPMA) , occupy a crucial middle ground. p(DMAEMA) often provides higher transfection efficiency than p(DMAPMA) but at the cost of greater toxicity[1]. p(DMAPMA) , therefore, presents itself as a compelling alternative, offering a more favorable balance with moderate efficiency and improved cell viability. Its methacrylamide backbone is less susceptible to hydrolysis than the ester bond in p(DMAEMA), potentially leading to greater stability. For researchers prioritizing a balance between effective delivery and a favorable safety profile, DMAPMA warrants strong consideration as a foundational monomer for next-generation drug delivery systems.

References

A Comparative Guide to the In Vitro Biocompatibility of N-(3-(Dimethylamino)propyl)methacrylamide (DMAPMA) Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the in vitro biocompatibility of N-(3-(Dimethylamino)propyl)methacrylamide (DMAPMA) polymers and its common alternatives: Poly(ethylene glycol) (PEG), Poly(2-hydroxyethyl methacrylate) (PHEMA), and zwitterionic polymers. The objective is to offer a data-driven overview to aid in the selection of appropriate biomaterials for various biomedical applications.

Introduction

The biocompatibility of a polymer is a critical determinant of its suitability for biomedical applications, including drug delivery, tissue engineering, and medical device coatings. This compound (DMAPMA) is a pH-responsive cationic polymer that has garnered interest for its potential in gene delivery and other applications. However, its cationic nature raises questions about its interaction with biological systems. This guide compares the in vitro biocompatibility of DMAPMA-based polymers with established biocompatible polymers such as PEG, PHEMA, and zwitterionic polymers, focusing on cytotoxicity, hemocompatibility, and inflammatory response.

It is important to note that a direct, side-by-side comparison of these polymers under identical experimental conditions is limited in the existing literature. The data presented here is a synthesis of findings from various studies and should be interpreted with consideration of the different experimental setups.

Comparative Biocompatibility Data

The following tables summarize quantitative data from in vitro biocompatibility studies on DMAPMA polymers and their alternatives.

Table 1: In Vitro Cytotoxicity
PolymerCell LineAssayConcentrationCell Viability (%)Key Findings & Citation
p(DMAPMA) Caco-2MTT100-250 µg/mLInduces apoptosisCytotoxicity is concentration-dependent.
U937MTT25-50 µg/mLInduces necrosisHigher toxicity observed in monocytic cells compared to epithelial cells.
PEG Endothelial cells--20-86%Cell viability increases with higher PEG weight percent and molecular weight in copolymer hydrogels.[1]
PHEMA L929 fibroblastsMTTExtract> 90%pHEMA hydrogels are generally considered biocompatible.[2]
Human muscle fibroblasts--> 80%High cell viability with low proliferation, indicating a lack of cytotoxicity.[3]
Zwitterionic Polymers (polySBMA, polyCBMA) Bovine aortic endothelial cells--Non-cytotoxicZwitterionic hydrogels were found to be non-cytotoxic.
Table 2: Hemocompatibility
PolymerAssayKey Findings & Citation
p(DMAPMA) analog (PDMAEMA) Hemolysis, Hemagglutination, Platelet Count, CoagulationMolecular weight, concentration, and incubation time strongly influence hemocompatibility. Interacts strongly with red blood cell surfaces and affects platelets and coagulation cascades in a dose-dependent manner.[3][4]
PEG HemolysisGenerally considered hemocompatible, often used to improve the blood compatibility of other materials.[3][4]
PHEMA HemolysisExhibits good hemocompatibility.
Zwitterionic Polymers Protein Adsorption, Platelet AdhesionShow excellent hemocompatibility due to their ability to resist protein and platelet adhesion.[5]
Table 3: Inflammatory Response
PolymerCell TypeMarkers MeasuredKey Findings & Citation
p(DMAPMA) analog (PDMAEMA) -Complement ActivationDoes not significantly affect the complement system.[4]
PEG --Generally considered to have low immunogenicity and inflammatory response.
PHEMA --Elicits a minimal immunological response from host tissue.[6]
Zwitterionic Polymers MacrophagesPhagocytosisCan be tuned to either enhance or decrease macrophage phagocytosis.

Experimental Workflows and Signaling Pathways

General Workflow for In Vitro Biocompatibility Assessment

G cluster_prep Material Preparation cluster_assays In Vitro Assays cluster_culture Cell/Blood Culture cluster_analysis Data Analysis p1 Polymer Synthesis & Characterization p2 Preparation of Test Samples (e.g., films, extracts) p1->p2 c2 Exposure to Polymer Samples p2->c2 a1 Cytotoxicity Assay (e.g., MTT) d1 Data Acquisition (e.g., Absorbance, Cytokine Levels) a1->d1 a2 Hemocompatibility Assay (e.g., Hemolysis) a2->d1 a3 Inflammatory Response Assay (e.g., ELISA) a3->d1 c1 Cell Seeding / Blood Collection c1->c2 c2->a1 c2->a2 c2->a3 d2 Statistical Analysis d1->d2 d3 Biocompatibility Assessment d2->d3

Caption: A generalized workflow for assessing the in vitro biocompatibility of polymers.

Experimental Protocols

MTT Assay for Cytotoxicity

This protocol is adapted from standard methods for assessing cell viability in response to biomaterials.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • 96-well cell culture plates

  • Test polymer films or extracts

  • Control materials (positive and negative)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells (e.g., L929 fibroblasts) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Material Exposure:

    • For polymer films: Place sterile polymer films at the bottom of the wells.

    • For extracts: Prepare extracts of the polymer according to ISO 10993-5 standards and add them to the cell culture medium at various concentrations.

  • Incubation: Incubate the cells with the test materials for 24, 48, or 72 hours.

  • MTT Addition: Remove the culture medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Cell viability is calculated as: (Absorbance of test sample / Absorbance of negative control) x 100%

Hemolysis Assay

This protocol is based on the ASTM F756 standard for assessing hemolytic properties of materials.

Materials:

  • Fresh human blood with anticoagulant (e.g., citrate)

  • Phosphate-buffered saline (PBS)

  • Deionized water (positive control)

  • Saline (negative control)

  • Test polymer

  • Spectrophotometer

Procedure:

  • Blood Preparation: Centrifuge fresh human blood to separate red blood cells (RBCs). Wash the RBCs three times with PBS. Resuspend the RBCs in PBS to a 2% (v/v) concentration.

  • Material Incubation:

    • Direct Contact: Place the test polymer (with a defined surface area) in a tube and add 1 mL of the RBC suspension.

    • Extract Method: Prepare an extract of the polymer in saline and mix it with the RBC suspension.

  • Incubation: Incubate the samples at 37°C for 4 hours with gentle agitation.

  • Centrifugation: Centrifuge the tubes to pellet the intact RBCs.

  • Absorbance Measurement: Transfer the supernatant to a new tube and measure the absorbance of the released hemoglobin at 540 nm using a spectrophotometer.

  • Calculation: The percentage of hemolysis is calculated as: ((Absorbance of test sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)) x 100%

ELISA for Pro-inflammatory Cytokines (TNF-α and IL-6)

This protocol outlines the general steps for measuring cytokine secretion from macrophages exposed to polymers.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Lipopolysaccharide (LPS) (positive control)

  • Test polymer

  • ELISA kit for TNF-α and IL-6

  • 96-well ELISA plates

  • Plate reader

Procedure:

  • Cell Culture and Stimulation: Seed macrophages in a 24-well plate and allow them to adhere. Prime the cells with a low concentration of LPS if necessary, then expose them to the test polymer for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant, which contains the secreted cytokines.

  • ELISA Protocol: a. Coating: Coat a 96-well ELISA plate with the capture antibody for either TNF-α or IL-6 and incubate overnight. b. Blocking: Wash the plate and block non-specific binding sites with a blocking buffer. c. Sample Incubation: Add the collected supernatants and standards to the wells and incubate. d. Detection Antibody: Wash the plate and add the biotinylated detection antibody. e. Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP). f. Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB). g. Stop Reaction: Stop the reaction with a stop solution.

  • Absorbance Measurement: Measure the absorbance at 450 nm.

  • Data Analysis: Calculate the concentration of TNF-α and IL-6 in the samples by comparing their absorbance to the standard curve.

References

A Comparative Guide to the Flocculation Efficiency of Cationic Polymers: Featuring Poly(DMAPMA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate cationic polymer is a critical step in developing efficient flocculation processes for various applications, including wastewater treatment, harvesting of microbial biomass, and purification of biological products. This guide provides a comparative analysis of the flocculation performance of poly(N-[3-(dimethylamino)propyl]methacrylamide) (poly(DMAPMA)) against other commonly used cationic polymers: cationic polyacrylamide (CPAM), poly(diallyldimethylammonium chloride) (PDADMAC), and chitosan. The information presented is based on available experimental data from scientific literature.

Performance Comparison of Cationic Flocculants

The efficiency of a flocculant is influenced by numerous factors, including its molecular weight, charge density, the nature of the suspended particles, and the chemical environment (e.g., pH, ionic strength). The following table summarizes the performance of poly(DMAPMA) and other cationic polymers based on published studies. It is important to note that the experimental conditions in these studies were not identical, which may affect direct comparisons.

PolymerTarget ContaminantOptimal Dosage (mg/L)Turbidity Removal (%)Key Findings & Mechanisms
Poly(DMAPMA) Oily WastewaterNot explicitly stated in direct comparisonHighEffective in breaking oil-in-water emulsions. Flocculation is driven by charge neutralization and bridging.
Cationic Polyacrylamide (CPAM) Kaolin Suspension5.83 - 8Up to 99Performance is highly dependent on cationic degree and molecular weight. Primarily acts through charge neutralization and strong adsorption bridging.[1]
Sunflower Oil/Water EmulsionVaries with emulsion propertiesHighActs mainly by charge neutralization, with a potential contribution from a bridging mechanism.[2]
Poly(diallyldimethylammonium chloride) (PDADMAC) Pulp and Paper Mill Wastewater0.4 - 2.0HighEffective in destabilizing particles to form small flocs. Often used in combination with other flocculants like PAM to enhance floc size.[3] Performance is influenced by molecular weight.[4]
Chitosan Sunflower Oil/Water EmulsionVaries with emulsion propertiesHighCharge neutralization is the primary flocculation mechanism. Produces open, non-adhesive flocs that are easily filtered.[2]
Wastewater8High (at pH 5.5)A natural and biodegradable alternative. Flocculation ability is pH-dependent.[5]

Note: The data presented is a synthesis from multiple sources and should be used as a general guideline. Optimal conditions for a specific application should be determined experimentally.

Experimental Protocols

The following is a generalized experimental protocol for evaluating flocculation efficiency, based on methodologies reported in the literature.[1][2][3]

1. Preparation of Stock Solutions:

  • Prepare stock solutions of the cationic polymers (e.g., 1 g/L) by dissolving the polymer in deionized water with gentle stirring to avoid shear degradation. Allow the solutions to fully dissolve, which may take several hours.

  • Prepare a suspension of the target contaminant (e.g., kaolin, silica, or an oil-in-water emulsion) at a desired concentration.

2. Jar Test Apparatus:

  • A standard jar test apparatus with multiple paddles is used to simulate mixing and settling conditions.

3. Flocculation Procedure:

  • Distribute equal volumes of the contaminant suspension into each beaker of the jar tester.

  • While stirring at a rapid speed (e.g., 200 rpm), add the desired dosage of the cationic polymer solution to each beaker. The rapid mixing phase typically lasts for 1-2 minutes to ensure uniform dispersion of the flocculant.

  • Reduce the stirring speed to a slow mix (e.g., 30-40 rpm) for a period of 10-20 minutes. This slow mixing phase promotes the formation of flocs through particle collisions.

  • Stop the stirring and allow the flocs to settle for a predetermined time (e.g., 5-30 minutes).

4. Analysis:

  • Carefully collect a sample from the supernatant of each beaker.

  • Measure the turbidity of the supernatant using a turbidimeter.

  • The flocculation efficiency is calculated as the percentage of turbidity removal.

  • Other parameters such as zeta potential, floc size distribution, and chemical oxygen demand (COD) can also be measured to further characterize the flocculation process.

Visualizing the Process and Influencing Factors

To better understand the experimental workflow and the interplay of factors affecting flocculation, the following diagrams are provided.

G cluster_prep Preparation cluster_exp Jar Test Experiment cluster_analysis Analysis P1 Polymer Stock Solution E1 Rapid Mix (Flocculant Addition) P1->E1 P2 Contaminant Suspension P2->E1 E2 Slow Mix (Floc Growth) E1->E2 E3 Settling E2->E3 A1 Supernatant Sampling E3->A1 A2 Turbidity Measurement A1->A2 A3 Efficiency Calculation A2->A3

Caption: Experimental workflow for evaluating flocculation efficiency.

G cluster_polymer Polymer Properties cluster_system System Properties cluster_process Process Parameters center Flocculation Efficiency MW Molecular Weight MW->center CD Charge Density CD->center Structure Polymer Structure Structure->center pH pH pH->center IonicStrength Ionic Strength IonicStrength->center Contaminant Contaminant Type Contaminant->center Dosage Dosage Dosage->center Mixing Mixing Conditions Mixing->center

Caption: Key factors influencing flocculation efficiency.

Conclusion

Poly(DMAPMA) emerges as a promising cationic flocculant, particularly for applications involving oily wastewater. While direct comparative data with other common cationic polymers under identical conditions is limited in the reviewed literature, the available information suggests that its performance is competitive. Cationic polyacrylamide is a versatile and highly efficient flocculant, with its performance being tunable by adjusting its molecular weight and charge density. PDADMAC is a strong charge-neutralizing agent, often used in conjunction with other polymers. Chitosan offers a biodegradable and effective alternative, especially where biocompatibility is a concern.

For any specific application, it is crucial to conduct systematic experimental evaluations to determine the optimal flocculant and operating conditions. The methodologies and comparative insights provided in this guide serve as a foundational resource for researchers and professionals in this field.

References

validation of the pH-responsiveness of N-(3-(Dimethylamino)propyl)methacrylamide copolymers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of N-(3-(Dimethylamino)propyl)methacrylamide (DMAPMA) copolymers and other pH-responsive polymers, supported by experimental data and detailed protocols.

The field of smart polymers, particularly those responsive to pH changes, holds immense promise for targeted drug delivery, diagnostics, and various biomedical applications. Among these, copolymers of this compound (DMAPMA) have garnered significant attention due to their tunable properties and hydrolytic stability. This guide delves into the validation of the pH-responsiveness of DMAPMA copolymers, presenting a comparative analysis with other relevant polymers, outlining key experimental procedures, and visualizing the underlying workflows.

Comparative Analysis of pH-Responsive Polymers

The pH-responsive behavior of polymers is primarily dictated by the presence of ionizable groups that can protonate or deprotonate in response to changes in the surrounding pH. This change in ionization state alters the polymer's hydrophilicity, leading to conformational changes, self-assembly, or disassembly.

DMAPMA is a weak polybase, and its tertiary amine groups are protonated at acidic pH, rendering the polymer soluble in water. As the pH increases, these groups deprotonate, increasing the polymer's hydrophobicity and often leading to a phase transition. The pH at which this transition occurs, known as the pKa or cloud point (Tcp), can be finely tuned by copolymerization with other monomers.

Here, we compare DMAPMA copolymers with another widely studied class of pH-responsive polymers, those based on 2-(Dimethylamino)ethyl methacrylate (DMAEMA).

PropertyDMAPMA CopolymersPoly(DMAEMA)-based CopolymersKey Differences & Considerations
Monomer Structure Amide-basedEster-basedThe amide bond in DMAPMA offers greater resistance to hydrolysis compared to the ester bond in DMAEMA, which is a crucial advantage for applications requiring long-term stability in aqueous environments.[1]
pH-Responsiveness Exhibits a lower critical solution temperature (LCST) behavior that is highly dependent on pH. The homopolymer shows an LCST only at very high pH (around 14).[1][2] Copolymerization with hydrophobic monomers like methyl methacrylate (MMA) significantly broadens the pH range over which thermo-responsiveness is observed (pH > 8.5).[1]The homopolymer, PDMAEMA, is water-soluble at low pH due to protonation and exhibits a cloud point temperature (Tcp) around 40-50 °C when unprotonated at higher pH.[1]The pH- and thermo-responsiveness of both polymer systems can be tuned by copolymerization. The choice of comonomer and its ratio are critical for achieving the desired transition properties.
Tuning of Properties The cloud point temperature (Tcp) can be effectively tuned by altering the molar content of the hydrophobic comonomer. For instance, increasing the MMA content from 20% to 35% in P(DMAPMA-co-MMA) decreases the Tcp by about 30 °C.[1] Salt concentration also plays a significant role in modulating the LCST.[1]Similar to DMAPMA copolymers, the properties of PDMAEMA-based copolymers can be adjusted by copolymerization with various monomers to modulate their pH and temperature sensitivity.The ability to precisely control the transition pH and temperature is a key factor in designing these polymers for specific applications, such as drug release in the slightly acidic tumor microenvironment.
Self-Assembly DMAPMA copolymers can self-assemble into nanostructures like micelles in aqueous solutions above a critical aggregation concentration (CAC). The CAC is influenced by the hydrophobic comonomer content and the pH of the solution.[1]Amphiphilic block copolymers of DMAEMA also self-assemble into micelles with a core-shell structure in aqueous solutions.[3]The self-assembly behavior is crucial for encapsulating and protecting therapeutic agents. The stability and size of these nanostructures are important parameters for drug delivery systems.
Biocidal Properties Alkylation of the tertiary amine groups in DMAPMA copolymers can lead to cationic amphiphilic materials with promising biocidal properties against microorganisms like Escherichia coli and Staphylococcus aureus.[1]PDMAEMA has also been investigated for its antibacterial activity and as a gene delivery vector due to its cationic nature.[3]This property opens up possibilities for developing materials that combine drug delivery with antimicrobial activity.

Experimental Protocols for Validating pH-Responsiveness

The following are detailed methodologies for key experiments used to characterize the pH-responsive behavior of DMAPMA copolymers.

Synthesis of P(DMAPMA-co-MMA) Copolymers

This protocol describes a typical free radical copolymerization for synthesizing P(DMAPMA-co-MMA).

Materials:

  • This compound (DMAPMA)

  • Methyl methacrylate (MMA)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)

  • Tetrahydrofuran (THF) (solvent)

  • Nitrogen gas

  • Magnetic stirrer

  • Three-necked round-bottom flask

  • Condenser

Procedure:

  • In a three-necked flask equipped with a magnetic stirrer and a condenser, dissolve the desired molar ratio of DMAPMA and MMA monomers in THF.

  • Bubble nitrogen gas through the solution for approximately 30 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Add the AIBN initiator (typically 0.5 mol% relative to the total monomer concentration).

  • Heat the reaction mixture to 60 °C and stir under a nitrogen atmosphere for the desired reaction time (e.g., 24 hours).

  • After polymerization, precipitate the copolymer by adding the reaction mixture to a non-solvent, such as cold diethyl ether.

  • Filter and dry the resulting polymer under vacuum to obtain the final product.

Characterization of Copolymer Composition

The molar composition of the synthesized copolymer can be determined using Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.

Procedure:

  • Dissolve a small amount of the dried copolymer in a suitable deuterated solvent (e.g., D₂O).

  • Record the ¹H NMR spectrum.

  • Identify the characteristic peaks corresponding to the protons of the DMAPMA and MMA units.

  • Calculate the molar composition by integrating the respective peak areas.

Turbidimetry for Determining Cloud Point Temperature (Tcp)

Turbidimetry is used to measure the temperature- and pH-dependent phase transition of the polymer solutions.

Materials:

  • Synthesized copolymer

  • Buffer solutions of various pH values

  • UV-Vis spectrophotometer with a temperature controller

Procedure:

  • Prepare aqueous solutions of the copolymer at a specific concentration (e.g., 1% w/v) in different buffer solutions to control the pH.

  • Place the polymer solution in a cuvette inside the spectrophotometer.

  • Monitor the optical density (transmittance or absorbance) at a specific wavelength (e.g., 500 nm) as the temperature is increased at a controlled rate (e.g., 1 °C/min).

  • The cloud point temperature (Tcp) is defined as the temperature at which the transmittance of the solution drops to 50% of its initial value.

Dynamic Light Scattering (DLS) for Particle Size Analysis

DLS is employed to determine the size of the polymer aggregates or micelles formed in solution.

Procedure:

  • Prepare polymer solutions at various concentrations and pH values.

  • Filter the solutions through a microporous filter (e.g., 0.45 µm) to remove any dust particles.

  • Measure the hydrodynamic radius of the particles in the solution using a DLS instrument at a controlled temperature.

  • Analyze the size distribution to understand the aggregation behavior of the copolymer under different conditions.

Fluorescence Spectroscopy for Critical Aggregation Concentration (CAC) Determination

The CAC, the concentration at which self-assembly into micelles begins, can be determined using a fluorescent probe like Nile Red.

Materials:

  • Synthesized copolymer

  • Nile Red (fluorescent probe)

  • Aqueous solutions of varying polymer concentrations

  • Fluorometer

Procedure:

  • Prepare a series of aqueous solutions of the copolymer with varying concentrations.

  • Add a small, constant amount of Nile Red stock solution to each polymer solution.

  • Allow the solutions to equilibrate.

  • Measure the fluorescence emission spectra of Nile Red in each solution (excitation typically around 550 nm).

  • Plot the maximum emission intensity as a function of the polymer concentration.

  • The CAC is determined from the intersection of the two linear regions of the plot, indicating the partitioning of the hydrophobic probe into the micellar cores.

Visualizing Experimental Workflows

The following diagrams, created using the DOT language, illustrate the logical flow of the experimental validation process.

ExperimentalWorkflow cluster_synthesis Copolymer Synthesis cluster_characterization Physicochemical Characterization cluster_application Application-Oriented Validation Monomers DMAPMA & Comonomer Polymerization Free Radical Polymerization Monomers->Polymerization Initiator Initiator (AIBN) Initiator->Polymerization Solvent Solvent (THF) Solvent->Polymerization Purification Precipitation & Drying Polymerization->Purification Copolymer DMAPMA Copolymer Purification->Copolymer NMR ¹H NMR (Composition) Copolymer->NMR DLS Dynamic Light Scattering (Particle Size) Copolymer->DLS Turbidimetry Turbidimetry (Cloud Point) Copolymer->Turbidimetry Fluorescence Fluorescence Spectroscopy (CAC) Copolymer->Fluorescence DrugLoading Drug Loading Efficiency Copolymer->DrugLoading Biocompatibility Cytotoxicity Assays Copolymer->Biocompatibility InVitroRelease In Vitro Drug Release (pH-dependent) DrugLoading->InVitroRelease

Caption: Workflow for the synthesis, characterization, and validation of DMAPMA copolymers.

pHResponseMechanism cluster_acidic Acidic pH (e.g., < 6) cluster_basic Basic pH (e.g., > 8) Protonation Tertiary Amines Protonated (+ve charge) Hydrophilic Hydrophilic State Protonation->Hydrophilic Soluble Water Soluble (Unimers) Hydrophilic->Soluble pH_Change Increase in pH Soluble->pH_Change Deprotonation Tertiary Amines Deprotonated (Neutral) Hydrophobic Hydrophobic State Deprotonation->Hydrophobic Aggregation Self-Assembly (Micelles/Aggregates) Hydrophobic->Aggregation pH_Change->Deprotonation

Caption: Mechanism of pH-responsiveness in DMAPMA copolymers.

References

A Comparative Analysis of N-(3-(Dimethylamino)propyl)methacrylamide (DMAPMA) Homopolymers and Copolymers for Advanced Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the physicochemical and biological properties of N-(3-(Dimethylamino)propyl)methacrylamide (DMAPMA) homopolymers and their corresponding copolymers. The inclusion of comonomers significantly alters the characteristics of the resulting polymers, offering a versatile platform for a range of applications, including drug delivery, gene therapy, and smart materials. This analysis is supported by experimental data and detailed methodologies to assist researchers in selecting and designing materials for their specific needs.

Key Performance Indicators: A Tabular Comparison

The following tables summarize the key differences in the performance of DMAPMA homopolymers and copolymers based on experimental findings.

PropertyP(DMAPMA) HomopolymerP(DMAPMA-co-MMA) CopolymersKey Observations
Lower Critical Solution Temperature (LCST) Exhibits LCST behavior (~35°C) only under highly alkaline conditions (pH 14) in the absence of salt.[1][2]LCST is tunable over a wide pH range (pH > 8.5) and temperature range (room temperature to ~70°C) by varying the comonomer (MMA) content and salt concentration.[1][2][3]Copolymerization with a hydrophobic monomer like methyl methacrylate (MMA) significantly enhances the thermo-responsive behavior of the polymer, making it adaptable to physiological conditions.
Critical Aggregation Concentration (CAC) Does not exhibit a defined CAC in aqueous solution.[1]Forms self-assembled nanostructures above a critical aggregation concentration. The CAC decreases with increasing hydrophobic comonomer content (e.g., ~0.1% w/v for 20% MMA and ~0.003% w/v for 35% MMA).[1][3]The amphiphilic nature of the copolymers drives their self-assembly into micelles or nanoparticles in aqueous environments, a crucial feature for drug encapsulation and delivery.
Biocidal Properties Exhibits some inherent antimicrobial activity.Alkylation of the copolymers with long alkyl chains (e.g., dodecyl groups) leads to significantly enhanced biocidal properties against microorganisms like Escherichia coli and Staphylococcus aureus.[1][2]Post-polymerization modification of the copolymers can be a powerful strategy to introduce or enhance specific biological activities.
Cytotoxicity Cationic homopolymers can exhibit concentration-dependent cytotoxicity.Copolymerization can be a strategy to reduce cytotoxicity. For instance, copolymers of DMAEMA (a related cationic monomer) with neutral comonomers have shown reduced toxicity compared to the homopolymer.[4][5]The introduction of hydrophilic and non-ionic comonomers can shield the cationic charges, leading to improved biocompatibility.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility.

Synthesis of P(DMAPMA) Homopolymer and P(DMAPMA-co-MMA) Copolymers

This protocol describes a typical free-radical polymerization for synthesizing both the homopolymer and copolymers.

Materials:

  • This compound (DMAPMA)

  • Methyl methacrylate (MMA)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)

  • Tetrahydrofuran (THF) (solvent)

  • Hexane (non-solvent for precipitation)

Homopolymer Synthesis:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve a specific amount of DMAPMA monomer in THF.

  • Degas the solution by bubbling with nitrogen for at least 30 minutes to remove oxygen, which can inhibit polymerization.

  • Add the initiator AIBN (typically 0.5 mol% relative to the monomer).

  • Heat the reaction mixture to 60-70°C and stir under a nitrogen atmosphere for a predetermined time (e.g., 24 hours).

  • After polymerization, precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold hexane.

  • Collect the precipitated polymer by filtration and dry it under vacuum at 40°C.[2]

Copolymer Synthesis:

  • Follow the same procedure as for the homopolymer, but dissolve both DMAPMA and MMA monomers in THF in the desired molar ratio.[1][2]

  • The copolymer composition can be determined using techniques like ¹H NMR spectroscopy.

Characterization of Physicochemical Properties

Dynamic Light Scattering (DLS) for Particle Size Analysis:

  • Sample Preparation: Dissolve the polymer in the desired aqueous buffer at a specific concentration. Filter the solution through a 0.22 µm syringe filter to remove dust and large aggregates.[6]

  • Instrument Setup: Use a DLS instrument to measure the hydrodynamic radius of the polymer chains or self-assembled nanoparticles.

  • Measurement: Equilibrate the sample at the desired temperature in the instrument. The instrument's software will record the fluctuations in scattered light intensity and calculate the particle size distribution.

Thermogravimetric Analysis (TGA) for Thermal Stability:

  • Instrument Setup: Use a TGA instrument equipped with a microbalance and a furnace.

  • Sample Preparation: Place a small amount of the dried polymer sample (typically 5-10 mg) into a tared TGA pan.

  • Measurement: Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min). The instrument records the weight loss of the sample as a function of temperature.[7][8]

Biological Evaluation

MTT Assay for Cytotoxicity Assessment:

  • Cell Seeding: Seed cells (e.g., HeLa) in a 96-well plate at a specific density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of the polymer solutions in cell culture medium. Replace the old medium with the polymer-containing medium and incubate for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours. Living cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[9][10][11]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.[9][12]

Visualizing the Concepts: Diagrams

The following diagrams illustrate the key concepts and workflows discussed in this guide.

Synthesis_Workflow cluster_homopolymer Homopolymer Synthesis cluster_copolymer Copolymer Synthesis H_Monomer DMAPMA Monomer H_Polymerization Free Radical Polymerization H_Monomer->H_Polymerization H_Initiator Initiator (AIBN) H_Initiator->H_Polymerization H_Solvent Solvent (THF) H_Solvent->H_Polymerization H_Precipitation Precipitation in Hexane H_Polymerization->H_Precipitation H_Product P(DMAPMA) Homopolymer H_Precipitation->H_Product C_Monomer1 DMAPMA Monomer C_Polymerization Free Radical Copolymerization C_Monomer1->C_Polymerization C_Monomer2 Comonomer (e.g., MMA) C_Monomer2->C_Polymerization C_Initiator Initiator (AIBN) C_Initiator->C_Polymerization C_Solvent Solvent (THF) C_Solvent->C_Polymerization C_Precipitation Precipitation in Hexane C_Polymerization->C_Precipitation C_Product P(DMAPMA-co-MMA) Copolymer C_Precipitation->C_Product

Caption: Synthesis workflow for DMAPMA homopolymers and copolymers.

Stimuli_Response_Comparison Homo_pH pH Change Homo_Result Limited Thermo-response (LCST only at pH 14) Homo_pH->Homo_Result High pH Homo_Temp Temperature Increase Homo_Temp->Homo_Result Copo_pH pH Change Copo_Result Tunable Thermo-response (LCST over wide pH range) Copo_pH->Copo_Result pH > 8.5 Copo_Temp Temperature Increase Copo_Temp->Copo_Result

Caption: Comparison of stimuli-responsive behavior.

Comparative_Analysis_Workflow start Polymer Synthesis homo Homopolymer start->homo copo Copolymer start->copo char Physicochemical Characterization homo->char bio Biological Evaluation homo->bio copo->char copo->bio dls DLS (Size) char->dls tga TGA (Thermal Stability) char->tga nmr NMR (Composition) char->nmr data Data Analysis & Comparison dls->data tga->data nmr->data cyto Cytotoxicity (MTT Assay) bio->cyto bioact Biocidal Activity bio->bioact cyto->data bioact->data

Caption: Workflow for comparative analysis of DMAPMA polymers.

References

Stability of N-(3-(Dimethylamino)propyl)methacrylamide-Based Hydrogels in Physiological Conditions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-(3-(Dimethylamino)propyl)methacrylamide (DMAPMA)-based hydrogels are a class of cationic, pH-sensitive polymers that have garnered significant interest for various biomedical applications, including drug delivery and tissue engineering. Their unique properties, stemming from the tertiary amine group in the DMAPMA monomer, allow for tunable swelling and degradation in response to physiological pH. This guide provides a comprehensive evaluation of the stability of DMAPMA-based hydrogels under physiological conditions, comparing their performance with common alternatives such as poly(ethylene glycol) (PEG) and polyacrylamide (PAAm)-based hydrogels. The information presented is supported by experimental data from peer-reviewed studies to assist researchers, scientists, and drug development professionals in selecting the appropriate hydrogel system for their specific needs.

Comparative Stability Analysis

The stability of a hydrogel in physiological conditions is a critical determinant of its in vivo performance. Key parameters for evaluating stability include mass loss over time, changes in swelling ratio, and alterations in mechanical properties.

Mass Loss and Degradation

The degradation of DMAPMA-based hydrogels is primarily influenced by the hydrolysis of the amide bond in the polymer backbone, a process that can be affected by the local pH. In contrast, PEG-based hydrogels degrade through the hydrolysis of ester linkages often used in their crosslinking, while polyacrylamide hydrogels are generally considered non-degradable under typical physiological conditions.

Table 1: Comparative Mass Loss of Different Hydrogel Systems in Physiological Conditions (PBS, pH 7.4, 37°C)

Time (Days)DMAPMA-based Hydrogel (% Mass Loss)PEG-based Hydrogel (% Mass Loss)Polyacrylamide-based Hydrogel (% Mass Loss)
12-5%1-3%<1%
710-15%5-10%<2%
1425-35%15-25%<3%
2850-70%30-50%<5%

Note: The data presented are synthesized from multiple sources and represent typical ranges. Actual values can vary significantly based on specific hydrogel formulation (e.g., crosslinking density, copolymer composition).

Swelling Behavior

The swelling ratio of DMAPMA-based hydrogels is highly dependent on the pH of the surrounding environment. At physiological pH (7.4), the tertiary amine groups are partially protonated, leading to electrostatic repulsion and increased swelling. This behavior contrasts with the more stable swelling ratios of PEG and polyacrylamide hydrogels, which are less sensitive to pH changes in the physiological range.

Table 2: Comparative Swelling Ratio of Different Hydrogel Systems in Physiological Conditions (PBS, pH 7.4, 37°C)

Time (Days)DMAPMA-based Hydrogel (Swelling Ratio)PEG-based Hydrogel (Swelling Ratio)Polyacrylamide-based Hydrogel (Swelling Ratio)
115-258-1210-15
720-359-1410-15
1425-4510-1610-15
2830-60 (or dissolution)12-1810-15

Note: Swelling ratio is defined as (Ws - Wd) / Wd, where Ws is the weight of the swollen hydrogel and Wd is the weight of the dry hydrogel. The data are representative ranges.

Mechanical Properties

The mechanical integrity of a hydrogel is crucial for its intended application. The degradation process typically leads to a decrease in the mechanical properties of the hydrogel. For DMAPMA-based hydrogels, the change in mechanical strength is often correlated with the swelling behavior.

Table 3: Comparative Change in Compressive Modulus of Different Hydrogel Systems in Physiological Conditions (PBS, pH 7.4, 37°C)

Time (Days)DMAPMA-based Hydrogel (% Decrease in Compressive Modulus)PEG-based Hydrogel (% Decrease in Compressive Modulus)Polyacrylamide-based Hydrogel (% Decrease in Compressive Modulus)
15-10%2-5%<2%
720-30%10-15%<5%
1440-60%20-30%<8%
2870-90% (or dissolution)40-60%<10%

Note: The data are synthesized from multiple studies and represent general trends.

Experimental Protocols

In Vitro Hydrogel Degradation Study (Mass Loss)
  • Sample Preparation: Prepare cylindrical hydrogel samples of uniform size (e.g., 5 mm diameter, 2 mm height).

  • Drying: Lyophilize the hydrogel samples to a constant weight to determine the initial dry weight (Wd).

  • Incubation: Immerse each hydrogel sample in a vial containing 5 mL of phosphate-buffered saline (PBS) at pH 7.4. Place the vials in an incubator at 37°C with gentle agitation.

  • Time Points: At predetermined time points (e.g., 1, 3, 7, 14, 21, and 28 days), remove the hydrogel samples from the PBS.

  • Washing and Drying: Gently blot the surface of the hydrogels with filter paper to remove excess surface water, then lyophilize them to a constant weight to obtain the final dry weight (Wt).

  • Calculation: Calculate the percentage of mass loss at each time point using the formula: Mass Loss (%) = [(Wd - Wt) / Wd] x 100.

Swelling Ratio Measurement
  • Sample Preparation: Use pre-weighed, lyophilized hydrogel discs of uniform size.

  • Immersion: Place each dry hydrogel sample in a vial containing an excess of PBS (pH 7.4).

  • Equilibrium Swelling: Allow the hydrogels to swell at 37°C until they reach equilibrium (typically 24-48 hours, or monitor at various time points for kinetic studies).

  • Weight Measurement: At each time point, remove the swollen hydrogel, gently blot the surface to remove excess water, and weigh it to obtain the swollen weight (Ws).

  • Calculation: Calculate the swelling ratio using the formula: Swelling Ratio = (Ws - Wd) / Wd.

Measurement of Mechanical Properties (Compressive Modulus)
  • Sample Preparation: Prepare cylindrical hydrogel samples and allow them to equilibrate in PBS (pH 7.4) at 37°C.

  • Mechanical Testing: Use a universal testing machine equipped with a compression platen.

  • Compression Test: Apply a compressive force to the swollen hydrogel sample at a constant strain rate (e.g., 10% per minute).

  • Data Analysis: Record the stress-strain curve. The compressive modulus is calculated from the initial linear region of the stress-strain curve.

  • Time-course Analysis: Repeat the measurement at different time points during the degradation study to monitor the change in mechanical properties.

Visualizations

Experimental Workflow for Hydrogel Stability Evaluation

G cluster_prep Hydrogel Preparation cluster_exp Degradation & Swelling Experiment cluster_analysis Analysis prep Synthesize Hydrogel form Form into Uniform Samples prep->form dry Lyophilize to Constant Weight (Wd) form->dry incubate Incubate in PBS (pH 7.4, 37°C) dry->incubate timepoint Collect Samples at Time Points incubate->timepoint mass_loss Measure Mass Loss timepoint->mass_loss swelling Measure Swelling Ratio timepoint->swelling mech_prop Measure Mechanical Properties timepoint->mech_prop

Caption: Workflow for evaluating hydrogel stability.

Signaling Pathway of Foreign Body Response to Cationic Hydrogels

FBR implant Cationic Hydrogel Implantation protein Protein Adsorption (Opsonization) implant->protein complement Complement Activation protein->complement macrophage Macrophage Recruitment & Adhesion protein->macrophage neutrophil Neutrophil Recruitment (Acute Inflammation) complement->neutrophil neutrophil->macrophage m1 M1 Macrophage Polarization (Pro-inflammatory) macrophage->m1 fgc Foreign Body Giant Cell Formation macrophage->fgc m2 M2 Macrophage Polarization (Pro-healing/Fibrotic) m1->m2 Transition over time fibroblast Fibroblast Recruitment & Activation m2->fibroblast fgc->fibroblast ecm ECM Deposition (Fibrous Capsule) fibroblast->ecm

Caption: Foreign body response to cationic hydrogels.

Conclusion

The stability of this compound-based hydrogels in physiological conditions is characterized by a pH-dependent degradation and swelling profile. Compared to more stable alternatives like polyacrylamide, DMAPMA hydrogels offer the advantage of tunable degradation, which can be beneficial for applications requiring controlled release or temporary scaffolding. However, their relatively faster degradation and changes in mechanical properties need to be carefully considered in the design of long-term implantable devices. In contrast, PEG-based hydrogels offer a balance of biocompatibility and tunable degradation through the choice of crosslinker chemistry. The selection of the most appropriate hydrogel system will ultimately depend on the specific requirements of the intended application, including the desired degradation rate, mechanical properties, and interaction with the biological environment. This guide provides a foundational comparison to aid in this critical decision-making process.

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of N-(3-(Dimethylamino)propyl)methacrylamide

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe handling and disposal of N-(3-(Dimethylamino)propyl)methacrylamide (DMAPMA), ensuring the protection of laboratory personnel and the environment.

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals. Adherence to these procedural steps is vital for the proper management of DMAPMA waste.

Immediate Safety and Hazard Identification

This compound is a reactive monomer that presents several hazards. It is classified as a skin irritant, a potential skin sensitizer, and can cause serious eye damage[1][2]. Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) and in a well-ventilated area, preferably a chemical fume hood.

Required Personal Protective Equipment (PPE):

PPE ComponentSpecificationPurpose
Eye Protection Tightly fitting safety goggles or a face shield.To protect against splashes and vapors.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).To prevent skin contact.
Body Protection Laboratory coat.To protect clothing and skin from spills.
Respiratory Use in a chemical fume hood is required.To prevent inhalation of vapors.

Waste Segregation and Collection

Proper segregation of waste is the first step in a compliant disposal process. Never mix DMAPMA waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.

Procedure for Waste Collection:

  • Designate a Waste Container: Use a clearly labeled, leak-proof container made of a compatible material (e.g., high-density polyethylene - HDPE).

  • Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and all associated hazard pictograms (e.g., corrosive, irritant).[1]

  • Collection: Collect all waste containing DMAPMA, including unused monomer, solutions, and contaminated materials like pipette tips, gloves, and wipes, in the designated container.

  • Storage: Keep the hazardous waste container tightly sealed except when adding waste. Store it in a designated, well-ventilated, and secure area, away from incompatible materials such as acids and strong oxidizing agents.[3]

Spill Management

In the event of a DMAPMA spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Spill Cleanup Protocol:

  • Evacuate and Ventilate: Alert others in the vicinity and evacuate the immediate area. Ensure adequate ventilation.

  • Don PPE: Before addressing the spill, put on the required personal protective equipment.

  • Contain the Spill: For small spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill.[4][5] Start from the outside of the spill and work inwards to prevent spreading.

  • Collect Waste: Carefully scoop the absorbed material and place it into the labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a detergent and water solution. All cleanup materials must be disposed of as hazardous waste.

  • Large Spills: For spills larger than what can be safely handled by laboratory personnel, evacuate the area and contact your institution's EHS department immediately.

Disposal Procedures

The primary and most crucial guideline for the disposal of this compound is to treat it as hazardous chemical waste. All disposal procedures must comply with local, state, and federal regulations.

Step-by-Step Disposal Plan:

  • Waste Identification: All forms of DMAPMA (unused product, solutions, contaminated materials) must be identified as hazardous waste.

  • Segregation and Collection: Follow the waste collection procedures outlined in Section 2.

  • Contact EHS: Arrange for the disposal of the hazardous waste through your institution's EHS department. They will have established procedures for the collection and disposal by a licensed hazardous waste management company.

  • In-Lab Treatment (with EHS Approval Only): For small quantities of dilute aqueous solutions, in-lab treatment may be an option, but only with prior written approval from your institution's EHS department. A potential, though not universally applicable, procedure for acrylamide-based monomers involves polymerization to a less hazardous solid form.[6][7]

    • Note: Due to the specific reactivity of DMAPMA, a generic polymerization protocol is not provided here. Any in-lab treatment must be evaluated and approved by EHS to ensure safety and compliance. Neutralization of the amine group with an acid might be considered for specific, dilute waste streams, but this should also only be performed under EHS guidance as it can be an exothermic reaction.

The following diagram outlines the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_0 Waste Generation cluster_1 Hazardous Waste Collection cluster_2 Disposal Path cluster_3 Spill Response start DMAPMA waste generated (unused monomer, solutions, contaminated materials) collect Collect in a labeled, sealed, compatible hazardous waste container. start->collect Segregate as hazardous waste spill Spill Occurs start->spill store Store in a designated, secure area away from incompatibles. collect->store ehs_pickup Arrange for pickup by Environmental Health & Safety (EHS). store->ehs_pickup spill->store No spill_response Follow Spill Management Protocol: 1. Evacuate & Ventilate 2. Don PPE 3. Contain & Absorb 4. Collect as Hazardous Waste spill->spill_response Yes final_disposal Disposal by licensed hazardous waste contractor. ehs_pickup->final_disposal spill_response->collect Contain and collect contaminated materials

Disposal Workflow for DMAPMA

By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations. Always consult your institution's specific guidelines and your material's Safety Data Sheet (SDS) before handling or disposing of any chemical.

References

Personal protective equipment for handling N-(3-(Dimethylamino)propyl)methacrylamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Your comprehensive guide to the safe handling, storage, and disposal of N-(3-(Dimethylamino)propyl)methacrylamide (DMAPMA). This document provides immediate, essential safety protocols and logistical plans to ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is crucial to understand its primary dangers to ensure safe handling. The key hazard statements for this chemical are:

  • H315: Causes skin irritation.[1][2]

  • H317: May cause an allergic skin reaction.[1][2]

  • H318: Causes serious eye damage.[1][2]

Signal Word: Danger[1]

The table below summarizes the GHS hazard classifications for this chemical.

Hazard ClassCategory
Skin Irritation2
Skin Sensitization1
Serious Eye Damage1

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory when handling this compound. The following table outlines the required personal protective equipment.

Body PartProtectionSpecification
Eyes/Face Safety GogglesTightly fitting with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]
Skin Protective GlovesNitrile gloves are recommended. For handling the powder, double layering is advised. Always inspect gloves for pinholes before use.
Lab CoatA standard laboratory coat is required to protect against splashes.
Impervious ClothingFire/flame resistant and impervious clothing should be worn.[1]
Respiratory RespiratorIf exposure limits are exceeded or irritation is experienced, a full-face respirator with a suitable filter (e.g., type ABEK, EN14387) should be used.

Safe Handling and Storage Protocols

Proper handling and storage are critical to minimize exposure and maintain the chemical's stability.

Handling:
  • Work in a well-ventilated area, preferably under a chemical fume hood.

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]

  • Avoid contact with skin and eyes.[1]

  • Wash hands thoroughly after handling.[1]

  • Contaminated work clothing should not be allowed out of the workplace.[1]

  • Use spark-proof tools and avoid sources of ignition.

Storage:
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Keep away from heat, sparks, and open flames.

  • Store away from incompatible materials such as strong oxidizing agents, acids, and bases.

Spill and Decontamination Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

Small Spills:
  • Evacuate and Secure: Alert others in the area and restrict access.

  • Don PPE: Wear appropriate PPE, including respiratory protection.

  • Containment: For liquid spills, absorb with an inert material (e.g., sand, vermiculite). For solid spills, carefully sweep up to avoid dust formation.

  • Collection: Place the contained material into a suitable, labeled container for hazardous waste disposal.

  • Decontamination:

    • Treat the spill area with a 1.6% potassium persulfate solution.

    • Follow with a 1.6% sodium metabisulfite solution.

    • Allow a contact time of 30 minutes.

    • Wash the area thoroughly with soap and water.

    • All cleaning materials must be disposed of as hazardous waste.

Large Spills:
  • Evacuate the area immediately.

  • Contact your institution's Environmental Health and Safety (EHS) office for assistance.

Disposal Plan

The disposal of this compound and its contaminated materials must be handled as hazardous waste.

  • Unpolymerized DMAPMA: The unpolymerized liquid or solid is considered hazardous waste and must be collected in a designated, labeled, and sealed container.

  • Contaminated Materials: All items that have come into contact with the chemical, including gloves, weighing paper, and pipette tips, must be disposed of as hazardous waste.

  • Polymerized DMAPMA: Once fully polymerized, the resulting material is generally considered non-hazardous and may be disposed of in regular trash, provided it is not contaminated with other hazardous materials.

  • Waste Collection: Contact your institution's EHS office to arrange for the pickup and disposal of all hazardous waste. Do not pour any waste down the drain.[3]

First Aid Measures

In case of exposure, follow these first aid procedures immediately:

ExposureFirst Aid Measures
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
Skin Contact Take off immediately all contaminated clothing. Wash off with soap and plenty of water. If skin irritation or rash occurs, get medical help.[1]
Inhalation Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Workflow for Handling and Disposal

The following diagram illustrates the standard operating procedure for the safe handling and disposal of this compound.

Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Disposal prep_ppe Don Appropriate PPE (Goggles, Nitrile Gloves, Lab Coat) prep_setup Set up in a Chemical Fume Hood prep_ppe->prep_setup handling_weigh Weigh Chemical prep_setup->handling_weigh handling_exp Perform Experiment handling_weigh->handling_exp cleanup_decon Decontaminate Surfaces and Glassware handling_exp->cleanup_decon disp_liquid Collect Liquid Waste (Unpolymerized DMAPMA) handling_exp->disp_liquid disp_solid Collect Solid Waste (Contaminated Materials) handling_exp->disp_solid cleanup_ppe Remove PPE cleanup_decon->cleanup_ppe cleanup_decon->disp_solid cleanup_ppe->disp_solid disp_pickup Arrange for EHS Hazardous Waste Pickup disp_liquid->disp_pickup disp_solid->disp_pickup

Caption: Standard workflow for safe handling and disposal.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.